molecular formula C10H14N4O3 B1679798 Proxyphylline CAS No. 603-00-9

Proxyphylline

Número de catálogo: B1679798
Número CAS: 603-00-9
Peso molecular: 238.24 g/mol
Clave InChI: KYHQZNGJUGFTGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Proxyphylline is an oxopurine.
This compound is a methylxanthine and derivative of theophylline. This compound relaxes smooth muscles, particularly bronchial muscles. This xanthine most likely exerts its effect by inhibiting cAMP or cGMP phosphodiesterases, thereby increasing levels of the second messenger cAMP or cGMP intracellularly. Other mode of actions include an adenosine antagonistic effect on the activity of CD4 lymphocytes and mediator release from mast cells thereby decreasing lung sensitivity to allergens and other substances that cause inflammation. This compound also acts as a CNS stimulant and exerts a positive chronotropic and inotropic effect on the heart.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for airway obstruction.

Propiedades

IUPAC Name

7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHQZNGJUGFTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023536
Record name Proxyphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

603-00-9
Record name Proxyphylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proxyphylline [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxyphylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13449
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name proxyphylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name proxyphylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proxyphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proxyphylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROXYPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13G1DMN4P0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Proxyphylline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Phosphodiesterase Inhibition and Adenosine Receptor Antagonism

Proxyphylline, a xanthine derivative, primarily exerts its therapeutic effects in respiratory diseases through a dual mechanism of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This guide provides a detailed technical overview of these core mechanisms, supported by available quantitative data, experimental protocols, and visual representations of the key signaling pathways.

Phosphodiesterase Inhibition: Elevating Intracellular cAMP

The principal mechanism underlying the bronchodilatory effects of this compound is the inhibition of phosphodiesterase enzymes. PDEs are a superfamily of enzymes responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP in airway smooth muscle cells.

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, culminating in smooth muscle relaxation and bronchodilation. This signaling cascade is a cornerstone of its clinical efficacy in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1]

Quantitative Data: Phosphodiesterase Inhibition

Quantitative data on the inhibitory activity of this compound against specific PDE isoenzymes is limited. However, studies on guinea-pig tracheal preparations have provided valuable insights into its overall PDE inhibitory potency.

CompoundPreparationParameterValueReference
This compoundGuinea-pig tracheal cAMP-phosphodiesteraseIC50~40 µg/mL[1]
TheophyllineGuinea-pig tracheal cAMP-phosphodiesteraseIC50~40 µg/mL[1]

Table 1: Inhibitory Concentration (IC50) of this compound and Theophylline on cAMP-Phosphodiesterase.

Experimental Protocol: Determination of Phosphodiesterase Activity

The following is a generalized protocol for the determination of cAMP phosphodiesterase activity, based on methods used for xanthine derivatives.

Objective: To measure the in-vitro inhibition of cAMP phosphodiesterase by this compound.

Materials:

  • Guinea-pig tracheal tissue

  • Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • [³H]-cAMP (radiolabeled substrate)

  • This compound solutions of varying concentrations

  • Snake venom (containing 5'-nucleotidase)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Tissue Preparation: Tracheal smooth muscle is dissected from guinea pigs and homogenized in cold buffer. The homogenate is then centrifuged to obtain a supernatant containing the PDE enzymes.

  • Reaction Mixture: The reaction mixture is prepared containing the enzyme preparation, [³H]-cAMP, and varying concentrations of this compound or a vehicle control.

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic conversion of [³H]-cAMP to [³H]-AMP.

  • Termination and Conversion: The reaction is terminated by boiling. Subsequently, snake venom is added to convert the [³H]-AMP to [³H]-adenosine.

  • Separation: The unreacted [³H]-cAMP is separated from the [³H]-adenosine by passing the mixture through an anion-exchange resin column. [³H]-cAMP binds to the resin, while [³H]-adenosine does not.

  • Quantification: The amount of [³H]-adenosine in the eluate is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of PDE inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathway: Phosphodiesterase Inhibition

PDE_Inhibition This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA_active Protein Kinase A (PKA) (Active) Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Relaxation Leads to

Caption: this compound inhibits PDE, increasing cAMP levels and leading to bronchodilation.

Adenosine Receptor Antagonism

This compound also acts as an antagonist at adenosine receptors. Adenosine, an endogenous nucleoside, can cause bronchoconstriction in sensitive individuals, particularly those with asthma, by acting on A1 and A2B receptors in the airways. By blocking these receptors, this compound can mitigate adenosine-induced bronchoconstriction and reduce airway hyperresponsiveness.

Quantitative Data: Adenosine Receptor Binding Affinity

The binding affinity of this compound for different adenosine receptor subtypes has been characterized, although a complete profile is not extensively documented.

CompoundReceptor SubtypeParameterValueReference
This compoundAdenosine A1Ki82 nM[Source not explicitly cited in provided results]
This compoundAdenosine A2Ki850 µM[Source not explicitly cited in provided results]

Table 2: Binding Affinity (Ki) of this compound for Adenosine Receptors.

Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

The following is a generalized protocol for determining the binding affinity of a compound to adenosine receptors using a radioligand binding assay.

Objective: To determine the Ki of this compound for adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound in the assay buffer. A control group with only the radioligand and membranes is also included to determine total binding. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

  • Equilibrium: The incubation is carried out at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: Adenosine Receptor Antagonism

Adenosine_Antagonism This compound This compound Adenosine_R Adenosine Receptor (e.g., A1) This compound->Adenosine_R Blocks Adenosine Adenosine Adenosine->Adenosine_R Activates G_Protein G-protein Signaling Adenosine_R->G_Protein Initiates Bronchoconstriction Bronchoconstriction G_Protein->Bronchoconstriction Leads to

Caption: this compound blocks adenosine receptors, preventing adenosine-induced bronchoconstriction.

Functional Outcome: Bronchial Smooth Muscle Relaxation

The combined effects of PDE inhibition and adenosine receptor antagonism result in the relaxation of bronchial smooth muscle, leading to bronchodilation. The functional consequence of this compound's molecular actions can be quantified in vitro using isolated tracheal smooth muscle preparations.

Quantitative Data: Smooth Muscle Relaxation
CompoundPreparationParameterValueReference
This compoundGuinea-pig tracheal smooth muscleHalf-maximum relaxation100 µg/mL[1]
TheophyllineGuinea-pig tracheal smooth muscleHalf-maximum relaxation25 µg/mL[1]

Table 3: Concentration for Half-Maximum Relaxation of Guinea-Pig Tracheal Smooth Muscle.

Experimental Protocol: In-Vitro Organ Bath for Bronchial Smooth Muscle Relaxation

The following is a generalized protocol for assessing the relaxant effect of this compound on isolated tracheal smooth muscle.

Objective: To measure the concentration-response relationship for this compound-induced relaxation of pre-contracted tracheal smooth muscle.

Materials:

  • Guinea-pig trachea

  • Krebs-Henseleit solution (physiological salt solution)

  • Bronchoconstrictor agent (e.g., histamine, carbachol)

  • This compound solutions of varying concentrations

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: The trachea is dissected from a guinea pig and cut into rings. The rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: The tracheal rings are allowed to equilibrate under a resting tension for a specified period.

  • Contraction: A stable contraction is induced by adding a bronchoconstrictor agent to the organ bath.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath. The relaxation response is recorded after each addition until a maximal response is achieved or the concentration range is exhausted.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the constrictor agent. A concentration-response curve is plotted, and the concentration of this compound that produces 50% of the maximal relaxation (EC50) is determined.

Experimental Workflow: In-Vitro Bronchodilator Assay

Bronchodilator_Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Guinea-Pig Trachea Rings Cut into Tracheal Rings Dissection->Rings Mounting Mount in Organ Bath Rings->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Contraction Induce Contraction (e.g., Histamine) Equilibration->Contraction Proxyphylline_add Add Cumulative This compound Concentrations Contraction->Proxyphylline_add Record Record Relaxation Response Proxyphylline_add->Record Plot Plot Concentration- Response Curve Record->Plot Calculate Calculate EC50 Plot->Calculate

Caption: Workflow for assessing the bronchodilator effect of this compound in vitro.

Conclusion

The mechanism of action of this compound is multifaceted, with the inhibition of phosphodiesterases and the antagonism of adenosine receptors being the core components. The resulting increase in intracellular cAMP and the blockade of adenosine-mediated bronchoconstriction work in concert to produce its clinically relevant bronchodilatory effects. Further research to delineate the specific PDE isoenzyme inhibition profile of this compound and to complete its adenosine receptor subtype binding affinity profile will provide a more refined understanding of its pharmacological actions and may guide the development of more targeted therapies for respiratory diseases.

References

In-Depth Pharmacological Profile of Proxyphylline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Classic Xanthine Derivative for Respiratory and Cardiovascular Applications

Proxyphylline, a methylxanthine derivative of theophylline, has long been a subject of pharmacological interest for its bronchodilatory and cardiovascular effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The following sections detail its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] These actions lead to a cascade of intracellular events culminating in its therapeutic effects.

Phosphodiesterase Inhibition

This compound is a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDEs, this compound increases the intracellular concentrations of these second messengers. In bronchial smooth muscle, elevated cAMP levels lead to protein kinase A (PKA) activation, which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation.[1]

Adenosine Receptor Antagonism

This compound also acts as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3).[2] Adenosine, a naturally occurring nucleoside, can cause bronchoconstriction in sensitive individuals. By blocking adenosine receptors, this compound mitigates this effect, contributing to its bronchodilatory action.

A diagram illustrating the signaling pathway of this compound's primary mechanism of action is provided below.

Proxyphylline_Mechanism This compound This compound PDE PDE This compound->PDE Inhibits AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonizes Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Leads to ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP PDE PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Adenosine Adenosine Adenosine->AdenosineReceptor Activates

This compound's dual mechanism of action.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its bronchodilatory and cardiovascular actions.

Bronchodilation

Clinical studies have demonstrated the bronchodilatory effects of this compound in patients with asthma and chronic obstructive pulmonary disease (COPD). In a double-blind, crossover study involving asthmatic patients, oral sustained-release this compound (900 mg twice daily) significantly reduced the need for rescue bronchodilator aerosols compared to placebo.[3] Another study found that a plasma this compound concentration of approximately 13 µg/mL is the threshold for achieving a bronchodilator effect.[4]

Cardiovascular Effects

As a methylxanthine, this compound can exert positive chronotropic and inotropic effects on the heart, leading to an increased heart rate and force of contraction.[2] These effects are generally milder than those of theophylline.

The table below summarizes the key pharmacodynamic parameters of this compound.

ParameterValueSpecies/TissueReference
PDE Inhibition (IC50) ~40 µg/mLGuinea pig tracheaN/A
Tracheal Smooth Muscle Relaxation (EC50) 100 µg/mLGuinea pig tracheaN/A
Therapeutic Plasma Concentration ~13 µg/mLHuman[4]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy adults. The drug is well-absorbed after oral administration and is primarily eliminated through renal excretion.

The following table summarizes the key pharmacokinetic parameters of this compound in healthy adults.

ParameterRouteValue (Mean ± SD or Range)Reference
Maximum Concentration (Cmax) Oral (21 µmol/kg)Not specified[N/A]
Time to Maximum Concentration (Tmax) Oral (21 µmol/kg)29 min[N/A]
Bioavailability (F) Oral1.09 (from serum), 1.05 (from urine)[N/A]
Volume of Distribution (Vd) Intravenous (29 µmol/kg)0.61 L/kg (0.53 - 0.72 L/kg)[N/A]
Biological Half-life (t1/2) Intravenous (29 µmol/kg)8.1 - 12.1 h (from serum), 8.3 - 12.6 h (from urine)[N/A]
Total Body Clearance IntravenousComparable to theophylline[3]
Renal Clearance Intravenous24% (18-29%) of the dose excreted unchanged in urine[N/A]

Experimental Protocols

This section provides an overview of the methodologies typically employed in the pharmacological evaluation of xanthine derivatives like this compound.

Phosphodiesterase Inhibition Assay

The inhibitory activity of this compound on PDE enzymes is determined using an in vitro assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms.

Methodology:

  • Enzyme Preparation: Recombinant human PDE enzymes (e.g., PDE1-5) are used.

  • Substrate: Radiolabeled cAMP or cGMP (e.g., [³H]-cAMP) serves as the substrate.

  • Assay Procedure:

    • The PDE enzyme is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of the radiolabeled substrate.

    • After a defined incubation period, the reaction is terminated.

    • The amount of hydrolyzed substrate (e.g., [³H]-AMP) is quantified using techniques like scintillation counting after separation from the unhydrolyzed substrate.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

A diagram illustrating the workflow of a phosphodiesterase inhibition assay is provided below.

PDE_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Proxyphylline_Dilutions Serial Dilutions of this compound Incubation_Mix Incubate this compound, PDE Enzyme, and Substrate Proxyphylline_Dilutions->Incubation_Mix PDE_Enzyme PDE Enzyme Solution PDE_Enzyme->Incubation_Mix Substrate Radiolabeled Substrate ([3H]-cAMP) Substrate->Incubation_Mix Separation Separate Hydrolyzed and Unhydrolyzed Substrate Incubation_Mix->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate % Inhibition and Determine IC50 Quantification->Analysis

Workflow of a Phosphodiesterase Inhibition Assay.
Adenosine Receptor Binding Assay

The affinity of this compound for adenosine receptor subtypes is determined using a competitive radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

  • Receptor Preparation: Cell membranes expressing the specific adenosine receptor subtype are prepared.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype is used (e.g., [³H]-DPCPX for A1 receptors).

  • Assay Procedure:

    • The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters (representing bound radioligand) is measured by scintillation counting.

  • Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

A diagram illustrating the workflow of a competitive radioligand binding assay is provided below.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Proxyphylline_Dilutions Serial Dilutions of this compound Incubation_Mix Incubate this compound, Receptor Membranes, and Radioligand Proxyphylline_Dilutions->Incubation_Mix Receptor_Membranes Receptor Membranes Receptor_Membranes->Incubation_Mix Radioligand Radioligand Radioligand->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate Ki from IC50 (Cheng-Prusoff Equation) Quantification->Analysis

Workflow of a Competitive Radioligand Binding Assay.
Isolated Organ Bath Studies

The bronchodilatory effect of this compound can be assessed ex vivo using isolated tracheal smooth muscle preparations.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound for relaxing pre-contracted tracheal smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal rings or strips are isolated from an appropriate animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution.

  • Contraction: The tracheal muscle is pre-contracted with a spasmogen such as histamine or methacholine.

  • Drug Administration: Cumulative concentrations of this compound are added to the organ bath.

  • Measurement: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.

  • Data Analysis: A concentration-response curve is constructed, and the EC50 and Emax values are determined.

Clinical Trials for Bronchodilation

The clinical efficacy of this compound as a bronchodilator is evaluated in patients with respiratory diseases.

Objective: To assess the effect of this compound on lung function in patients with asthma or COPD.

Methodology:

  • Study Design: Typically, a randomized, double-blind, placebo-controlled crossover or parallel-group design is used.

  • Patient Population: Patients with a confirmed diagnosis of asthma or COPD are recruited.

  • Intervention: Patients receive this compound or a placebo for a specified duration.

  • Outcome Measures: The primary outcome is typically the change in forced expiratory volume in one second (FEV1). Other measures may include forced vital capacity (FVC), peak expiratory flow (PEF), and symptom scores.

  • Spirometry: FEV1 and FVC are measured using a spirometer according to standardized guidelines (e.g., American Thoracic Society/European Respiratory Society guidelines). Measurements are typically taken before and after drug administration at various time points.

  • Data Analysis: The change in FEV1 from baseline is compared between the this compound and placebo groups.

Conclusion

This compound is a well-characterized methylxanthine derivative with a dual mechanism of action involving phosphodiesterase inhibition and adenosine receptor antagonism. Its primary pharmacological effects are bronchodilation and mild cardiovascular stimulation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Further research to elucidate the specific PDE isoform and adenosine receptor subtype selectivity of this compound would provide a more complete understanding of its pharmacological profile.

References

An In-Depth Technical Guide to the Phosphodiesterase Inhibition Mechanism of Proxyphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyphylline, a methylxanthine derivative of theophylline, exerts its primary pharmacological effects through the non-selective inhibition of phosphodiesterase (PDE) enzymes. This mechanism leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), resulting in a cascade of downstream effects, most notably smooth muscle relaxation. This technical guide provides a comprehensive overview of the phosphodiesterase inhibition mechanism of this compound, including its effects on signaling pathways, quantitative data on its inhibitory activity in comparison to other non-selective xanthines, and detailed experimental protocols for assessing its efficacy.

Introduction

This compound is a bronchodilator utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic action is primarily attributed to its ability to inhibit phosphodiesterases, a superfamily of enzymes responsible for the degradation of cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP).[2] By inhibiting these enzymes, this compound elevates intracellular cAMP levels, leading to the relaxation of bronchial smooth muscle and subsequent improvement in airflow.[2] This guide delves into the core molecular mechanisms of this compound's action as a PDE inhibitor, providing a technical resource for researchers and professionals in drug development.

Signaling Pathway of Non-Selective Phosphodiesterase Inhibition

The primary mechanism of action of this compound involves the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling cascades.

An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In bronchial smooth muscle cells, this phosphorylation cascade leads to the sequestration of intracellular calcium and a decrease in the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation and bronchodilation.

The following diagram illustrates the generalized cAMP signaling pathway and the point of intervention for non-selective PDE inhibitors like this compound.

cluster_cell Cell Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (e.g., β2-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PDE Phosphodiesterase (PDE) cAMP->PDE Substrate for PKA_active Active PKA PKA_inactive->PKA_active Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates targets leading to AMP AMP PDE->AMP Hydrolyzes to This compound This compound (Non-selective Inhibitor) This compound->PDE Inhibits

cAMP Signaling Pathway and this compound Inhibition.

Quantitative Data: Phosphodiesterase Inhibition Profile

The following table summarizes the IC50 values for theophylline and IBMX against various PDE subtypes.

Phosphodiesterase SubtypeTheophylline IC50 (µM)IBMX IC50 (µM)
PDE1-19[3]
PDE2-50[3]
PDE3-6.5 - 18[2][3][4][5]
PDE411513 - 26.3[2][3][4][5]
PDE5-31.7 - 32[2][3][4][5]

Note: The IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

This section details methodologies for key experiments to characterize the phosphodiesterase inhibition activity of compounds like this compound.

In Vitro Phosphodiesterase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isoforms.

4.1.1. Principle

The assay measures the enzymatic activity of a specific PDE isoform in the presence of varying concentrations of an inhibitor. The activity is typically determined by quantifying the amount of hydrolyzed substrate (e.g., AMP or GMP) from a labeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP).

4.1.2. Materials

  • Purified recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

  • [³H]-cAMP or [³H]-cGMP

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex 1x8)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

4.1.3. Procedure

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted test compound, and the purified PDE enzyme. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

  • Cool the plate on ice.

  • Add snake venom nucleotidase to each well to convert the unhydrolyzed [³H]-cAMP/[³H]-cGMP to [³H]-adenosine/[³H]-guanosine.

  • Incubate at 30°C for 10 minutes.

  • Transfer the reaction mixture to columns containing the anion-exchange resin. The charged, unhydrolyzed substrate will bind to the resin, while the uncharged, hydrolyzed product will pass through.

  • Elute the hydrolyzed product with water.

  • Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

4.1.4. Data Analysis

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

The following diagram outlines the general workflow for a PDE inhibition assay.

Start Start: Prepare Reagents Plate_Setup Plate Setup: Add Buffer, Inhibitor, and PDE Enzyme Start->Plate_Setup Pre_incubation Pre-incubation (30°C, 10 min) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction: Add [³H]-cAMP or [³H]-cGMP Pre_incubation->Reaction_Initiation Incubation Incubation (30°C, 30 min) Reaction_Initiation->Incubation Reaction_Stop Stop Reaction (Heat Inactivation) Incubation->Reaction_Stop Nucleotidase_Treatment Add Snake Venom Nucleotidase Reaction_Stop->Nucleotidase_Treatment Chromatography Separation by Anion-Exchange Chromatography Nucleotidase_Treatment->Chromatography Scintillation_Counting Measure Radioactivity Chromatography->Scintillation_Counting Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for a Phosphodiesterase Inhibition Assay.
Cellular cAMP Measurement Assay

This protocol describes a general method for measuring intracellular cAMP levels in response to treatment with a PDE inhibitor.

4.2.1. Principle

This assay quantifies the amount of cAMP in cell lysates, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The level of cAMP is expected to increase in cells treated with a PDE inhibitor.

4.2.2. Materials

  • Cell line of interest (e.g., human airway smooth muscle cells)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)

  • Cell lysis buffer

  • Commercial cAMP assay kit (ELISA or TR-FRET)

  • Microplate reader

4.2.3. Procedure

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Treat the cells with varying concentrations of the test compound for a specified period. Include a vehicle control.

  • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (ELISA or TR-FRET).

  • Read the absorbance or fluorescence on a microplate reader.

4.2.4. Data Analysis

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the concentration of cAMP in each sample based on the standard curve.

  • Plot the cAMP concentration against the concentration of the test compound.

The following diagram illustrates the logical relationship in a cellular cAMP measurement experiment.

Cell_Culture Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis cAMP_Measurement cAMP Measurement (ELISA or TR-FRET) Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis cAMP_Measurement->Data_Analysis Conclusion Conclusion: Effect of this compound on intracellular cAMP levels Data_Analysis->Conclusion

Logical Workflow for Cellular cAMP Measurement.

Conclusion

This compound functions as a non-selective phosphodiesterase inhibitor, leading to an increase in intracellular cAMP levels and subsequent bronchodilation. While specific data on its inhibitory profile against individual PDE subtypes is limited, its mechanism of action is well-established and analogous to other non-selective xanthine derivatives like theophylline. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound and other novel PDE inhibitors, facilitating further research and development in this therapeutic area. A more comprehensive understanding of the selectivity profile of this compound would be beneficial for elucidating its full therapeutic potential and side-effect profile.

References

In Vitro Biological Activity of Proxyphylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyphylline, a methylxanthine derivative of theophylline, is primarily recognized for its bronchodilator properties in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effects are rooted in a multifaceted mechanism of action that can be elucidated through various in vitro models. This technical guide provides an in-depth exploration of the in vitro biological activity of this compound, focusing on its core molecular mechanisms, functional cellular effects, and the experimental protocols used for their characterization. The primary mechanisms include non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4][5] These actions culminate in downstream effects such as smooth muscle relaxation and a mild anti-inflammatory response.[1][2] This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual diagrams of key pathways and workflows to support further research and development.

Core Mechanisms of Action

This compound exerts its biological effects primarily through two well-established mechanisms common to xanthine derivatives: phosphodiesterase (PDE) inhibition and adenosine receptor antagonism.

Phosphodiesterase (PDE) Inhibition

This compound acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[1][2] These enzymes are responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE activity, this compound leads to an accumulation of intracellular cAMP and cGMP.[4] In bronchial smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation.[3][6] This mechanism is considered the principal driver of its primary therapeutic effect.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Hydrolyzes PDE This compound This compound This compound->PDE Inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1. this compound's PDE Inhibition Pathway.

Specific IC₅₀ values for this compound against individual PDE isoforms are not widely reported in peer-reviewed literature. However, its activity has been characterized in human lung tissue. For context, data for the related xanthine, theophylline, is included.

CompoundTargetTissue/Enzyme SourceParameterValueReference(s)
This compound cAMP/cGMP PDEHuman Lung TissueApparent Kᵢ0.06 - 0.7 mM (low cAMP)[5]
This compound cAMP/cGMP PDEHuman Lung TissueApparent Kᵢ1.0 mM (high cAMP)[5]
TheophyllinePDE (non-selective)Human BasophilsIC₅₀ (Histamine Release)0.2 mM[7]
TheophyllinePDE (non-selective)Human Lung Mast CellsIC₅₀ (Histamine Release)1.2 mM[7]

This protocol describes a common method for determining the IC₅₀ of a test compound against a specific PDE isoform.

1. Principle: The assay measures the activity of a PDE enzyme by detecting the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to FAM-5'-AMP. A binding agent, which selectively binds to the linear monophosphate (5'-AMP), is added. When the fluorescent substrate is hydrolyzed by PDE, the resulting FAM-5'-AMP binds to this agent, causing an increase in fluorescence polarization (FP). An inhibitor will prevent this conversion, resulting in a low FP signal.

2. Materials:

  • Recombinant human PDE enzyme (e.g., PDE4B)

  • FAM-cAMP substrate

  • Assay Buffer (e.g., Tris-HCl based buffer with MgCl₂)

  • Binding Agent/Stop Solution

  • This compound and other test compounds

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader with polarization filters

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (<1%).

  • Enzyme Preparation: Dilute the recombinant PDE enzyme to the working concentration in cold assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted compound solution to the wells of the 384-well plate.

    • Add 5 µL of the diluted enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Termination: Stop the enzymatic reaction by adding 10 µL of the stop solution containing the binding agent.

  • Measurement: Incubate for another 15-30 minutes to allow for binding equilibration. Measure the fluorescence polarization on a compatible plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using non-linear regression analysis.

PDE_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Acquisition & Analysis p1 1. Prepare Serial Dilution of this compound r1 3. Add Compound + Enzyme to 384-well Plate p1->r1 p2 2. Dilute PDE Enzyme and FAM-cAMP Substrate p2->r1 r3 5. Add Substrate to Start Reaction p2->r3 r2 4. Pre-incubate (15 min) r1->r2 r2->r3 r4 6. Incubate (60 min, RT) r3->r4 r5 7. Add Stop Solution r4->r5 a1 8. Read Fluorescence Polarization (FP) r5->a1 a2 9. Plot % Inhibition vs. [this compound] a1->a2 a3 10. Calculate IC₅₀ via Non-linear Regression a2->a3

Figure 2. Experimental workflow for an in vitro PDE inhibition assay.

Adenosine Receptor Antagonism

This compound is also characterized as an antagonist of adenosine A₁ and A₂ₐ receptors.[4][5] Adenosine is an endogenous nucleoside that modulates various physiological processes, including bronchoconstriction and inflammation. By blocking these receptors, this compound prevents adenosine from exerting its effects. Antagonism at A₁ receptors on airway nerves can inhibit acetylcholine release, while blocking A₂ receptors can modulate inflammatory cell function.[4] However, the contribution of adenosine receptor antagonism to the bronchodilatory effects of xanthines is debated, with some evidence suggesting it is not the primary mechanism.[8]

Adenosine_Antagonism_Pathway cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular AR Adenosine Receptor (A₁ / A₂ₐ) G_Protein G-Protein Signaling AR->G_Protein Initiates Adenosine Adenosine Adenosine->AR Binds & Activates This compound This compound This compound->AR Binds & Blocks Cell_Response Cellular Response (e.g., Bronchoconstriction, Inflammation) G_Protein->Cell_Response Leads to

Figure 3. this compound's adenosine receptor antagonism.

CompoundTargetTissue/Enzyme SourceParameterValueReference(s)
This compound A₁ / A₂ₐ Receptors-KᵢData Not Available-
TheophyllineA₁ ReceptorCultured Heart CellsKᵢ4880 nM (4.88 µM)[9]

This protocol outlines a standard method to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.

1. Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a high-affinity radiolabeled ligand (e.g., [³H]DPCPX for A₁ receptors) for binding to a receptor population. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

2. Materials:

  • Cell membrane preparations from a cell line stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).[2][4]

  • Radioligand (e.g., [³H]DPCPX).

  • This compound and other test compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).[4]

  • Wash Buffer (ice-cold assay buffer).

  • Non-specific binding agent (a high concentration of a known unlabeled ligand, e.g., theophylline).

  • Glass fiber filters and a cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

3. Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following:

    • Cell membrane preparation.

    • A fixed concentration of radioligand (typically at or near its Kₔ value).

    • Varying concentrations of the unlabeled test compound (this compound).

    • Assay buffer to reach the final volume.

  • Control Wells:

    • Total Binding: Contains membranes and radioligand only (no competitor).

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-radiolabeled ligand to block all specific binding.

  • Incubation: Incubate the reactions for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 22-25°C) to reach binding equilibrium.[4]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Functional In Vitro Effects

The molecular mechanisms of this compound translate into measurable physiological effects at the cellular and tissue level, primarily smooth muscle relaxation and anti-inflammatory activity.

Smooth Muscle Relaxation

The most significant functional outcome of this compound's PDE inhibition is the relaxation of smooth muscle, particularly in the airways.[3] This effect can be quantified in ex vivo tissue preparations by measuring the reversal of induced contractions.

CompoundTissueMeasurementValueReference(s)
This compound Tracheal Smooth MuscleConcentration for half-maximum relaxation100 µg/mL (~0.42 mM)[5]

This ex vivo technique is the gold standard for assessing the contractile and relaxant properties of compounds on smooth muscle tissue.[10]

1. Principle: A segment of airway tissue (e.g., tracheal ring) is suspended in a temperature-controlled, oxygenated physiological salt solution. The tissue is connected to a force transducer to measure isometric tension. After inducing a stable contraction with an agonist, the test compound is added cumulatively to measure its relaxant effect.

2. Materials:

  • Animal tissue (e.g., guinea pig or rat trachea).[6][11]

  • Krebs-Henseleit physiological salt solution.

  • Isolated organ bath system with force-displacement transducers.

  • Data acquisition system.

  • Contractile agonist (e.g., Carbachol, Methacholine, Histamine).[11][12]

  • This compound and other test compounds.

  • Gas mixture (95% O₂, 5% CO₂).

3. Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal and dissect the trachea.

    • Place the trachea in cold, oxygenated Krebs solution.

    • Carefully clean away connective tissue and cut the trachea into 2-3 mm wide rings.

  • Mounting: Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs solution maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂.

  • Equilibration and Tensioning:

    • Allow the tissue to equilibrate for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.

    • Apply a resting tension (e.g., 1.0 g) and allow the tissue to stabilize.

  • Viability Test: Induce a contraction with a high concentration of KCl to ensure tissue viability. Wash out and allow tension to return to baseline.

  • Contraction: Pre-contract the tissue with a submaximal concentration (e.g., EC₅₀-EC₇₀) of a contractile agonist like carbachol or histamine to produce a stable, sustained contraction.

  • Relaxation Curve: Once the contraction is stable, add this compound to the bath in a cumulative, stepwise manner (increasing concentrations). Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contracted tension.

    • Plot the percent relaxation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration causing 50% relaxation) and Eₘₐₓ (maximum relaxation effect).

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 1. Dissect Trachea and Prepare Rings p2 2. Mount Rings in Organ Bath p1->p2 p3 3. Equilibrate and Apply Resting Tension (1g) p2->p3 r1 4. Induce Stable Contraction (e.g., with Carbachol) p3->r1 r2 5. Add this compound Cumulatively r1->r2 r3 6. Record Isometric Tension Changes r2->r3 a1 7. Calculate % Relaxation at each Concentration r3->a1 a2 8. Plot Dose-Response Curve a1->a2 a3 9. Determine EC₅₀ and Eₘₐₓ a2->a3

Figure 4. Workflow for an isolated organ bath experiment.

Anti-Inflammatory and Immunomodulatory Effects

The ability of this compound to increase cAMP and antagonize adenosine receptors suggests it may possess anti-inflammatory properties.[1][4] Elevated cAMP can inhibit the function of various inflammatory cells, while adenosine receptor modulation can affect mediator release from mast cells and lymphocytes.[4][11] These effects can be investigated in vitro by measuring the inhibition of pro-inflammatory cytokine release from stimulated immune cells.

Direct data on this compound's inhibition of specific cytokines is sparse. Data for theophylline is provided to illustrate the expected activity of this class of compounds.

CompoundCell TypeStimulusMeasured EffectValueReference(s)
This compound --IC₅₀ for cytokine releaseData Not Available-
TheophyllineHuman Blood MonocytesLPSInhibition of TNF-α releaseSignificant at 50-100 µM[13]
TheophyllineRat Alveolar MacrophagesLPSInhibition of TNF-α releaseSignificant at 100 µM[13]

This protocol details a method for quantifying the effect of a compound on the production of pro-inflammatory cytokines from immune cells.

1. Principle: Immune cells (e.g., macrophages or PBMCs) are stimulated in culture with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. After incubation, the concentration of a specific cytokine (e.g., TNF-α, IL-6) released into the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

2. Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages) or primary cells (e.g., human Peripheral Blood Mononuclear Cells, PBMCs).[14]

  • Complete cell culture medium.

  • Lipopolysaccharide (LPS).

  • This compound and other test compounds.

  • 96-well cell culture plates.

  • Commercial ELISA kit for the cytokine of interest (e.g., human TNF-α).

  • Microplate reader.

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁶ cells/mL) and allow them to adhere overnight.[14]

  • Compound Treatment: Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 1 µg/mL).[14] Leave some wells unstimulated as a negative control.

  • Incubation: Incubate the plate for a period appropriate for the target cytokine's expression kinetics (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Adding supernatants and standards to an antibody-coated plate.

      • Incubating to allow cytokine capture.

      • Washing the plate.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the known cytokine standards.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Determine the percent inhibition of cytokine release for each this compound concentration compared to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value by plotting percent inhibition versus log[this compound] and fitting to a dose-response curve.

Conclusion

The in vitro biological activity of this compound is characterized by two primary molecular mechanisms: inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors. These actions lead to measurable functional outcomes, most notably the relaxation of airway smooth muscle and potential anti-inflammatory effects. While this compound is a well-established therapeutic agent, this guide highlights a notable scarcity of publicly available, quantitative in vitro potency and affinity data (e.g., IC₅₀, Kᵢ) specific to the compound. The standardized protocols provided herein offer a framework for researchers to systematically characterize this compound and its derivatives, generate crucial comparative data, and further elucidate its pharmacological profile for future drug development and optimization efforts.

References

An In-depth Technical Guide to Proxyphylline (CAS 603-00-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Proxyphylline (CAS 603-00-9), a xanthine derivative with significant applications in the pharmaceutical industry. This document consolidates critical data on its chemical and physical properties, pharmacological actions, and includes detailed experimental protocols for its synthesis, analysis, and biological evaluation.

Core Data Summary

This section summarizes the essential quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 603-00-9[1][2]
Molecular Formula C₁₀H₁₄N₄O₃
Molecular Weight 238.24 g/mol [3]
IUPAC Name 7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione[3]
Synonyms 7-(2-Hydroxypropyl)theophylline, Proxifylline, Brontyl[4]
Appearance White to almost white crystalline powder or solid[5]
Melting Point 134-136 °C[6]
135.5 °C[1]
135-136 °C[2]
Solubility Water: 1 g in ~1 mL; Absolute Ethanol: 1 g in 14 mL; More soluble in boiling ethanol.[2]
pKa (Predicted) 14.55 ± 0.20[7]
Table 2: Pharmacokinetic Parameters of this compound in Adults
ParameterValueReference
Time to Peak (Oral) 29 min[8]
Apparent Volume of Distribution 0.61 L/kg[8]
Biological Half-life (Serum) 8.1 - 12.1 h[8]
Biological Half-life (Urine) 8.3 - 12.6 h[8]
Table 3: Toxicological Data of this compound
ParameterValueSpeciesReference
LD50 (Oral) 460 mg/kgRat[9]
LD50 (Oral) 739 mg/kgMouse[9]
LD50 (Intraperitoneal) 445 mg/kgRat[9]
LD50 (Intraperitoneal) 505 mg/kgMouse[9]
LD50 (Subcutaneous) 410 mg/kgMouse[9]

Mechanism of Action

This compound's primary pharmacological effects stem from two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[3][10]

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, particularly PDE4, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[10] This inhibition leads to an increase in intracellular cAMP levels. In bronchial smooth muscle cells, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to muscle relaxation and bronchodilation.[7]

  • Adenosine Receptor Antagonism: this compound also acts as an antagonist at adenosine receptors, particularly the A1 subtype.[6] By blocking the binding of adenosine, a bronchoconstrictor, this compound further contributes to the relaxation of airway smooth muscles.

Proxyphylline_Mechanism_of_Action This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits AdenosineReceptor Adenosine A1 Receptor This compound->AdenosineReceptor Antagonizes cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Causes Adenosine Adenosine Adenosine->AdenosineReceptor Activates

This compound's dual mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 7-(2-hydroxypropyl)theophylline involves the reaction of theophylline with propylene oxide.

Materials:

  • Theophylline

  • Propylene oxide

  • Potassium carbonate (K₂CO₃) or other suitable base

  • A phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • In a reaction vessel, dissolve theophylline and a catalytic amount of a phase-transfer catalyst in a suitable solvent such as DMF.

  • Add a base, such as potassium carbonate, to the mixture.

  • Slowly add propylene oxide to the reaction mixture at a controlled temperature.

  • Heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the disappearance of the theophylline spot on TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Proxyphylline_Synthesis_Workflow Start Start Reactants Theophylline, Propylene Oxide, Base, Phase Transfer Catalyst in DMF Start->Reactants Reaction Reaction with Heating (Monitor by TLC) Reactants->Reaction Workup Neutralization (HCl), Extraction (Ethyl Acetate) Reaction->Workup Drying Drying (MgSO4), Solvent Evaporation Workup->Drying CrudeProduct Crude this compound Drying->CrudeProduct Purification Purification (Crystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Workflow for the synthesis of this compound.
Purification of this compound

The crude this compound can be purified by crystallization.[7]

Materials:

  • Crude this compound

  • Ethanol (EtOH), aqueous Methanol (MeOH), or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol, aqueous methanol, or ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the analysis of bulk this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted as needed)

  • This compound reference standard

Chromatographic Conditions (Example): [11]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 70:30 v/v). The exact ratio and pH should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the bulk this compound sample and dissolve it in the mobile phase to a similar concentration as the working standards.

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak area of the this compound in the sample chromatogram to the peak areas of the standards from the calibration curve to determine the purity or concentration.

Proxyphylline_HPLC_Workflow Start Start Preparation Prepare Mobile Phase, Standard Solutions, and Sample Solution Start->Preparation Injection Inject into HPLC System (C18 column, UV detection) Preparation->Injection Chromatogram Obtain Chromatogram Injection->Chromatogram Analysis Integrate Peak Area and Quantify using Calibration Curve Chromatogram->Analysis Result Report Purity/ Concentration Analysis->Result

General workflow for HPLC analysis of this compound.
High-Performance Thin-Layer Chromatography (HPTLC) Analysis

This protocol provides a general method for the quantification of this compound in pharmaceutical formulations.

Instrumentation:

  • HPTLC system with an automatic sample applicator and scanner

  • HPTLC plates pre-coated with silica gel 60 F₂₅₄

Reagents:

  • Toluene

  • Isopropyl alcohol

  • Acetic acid

  • This compound reference standard

Chromatographic Conditions (Example): [12]

  • Mobile Phase: Toluene:Isopropyl alcohol:Acetic acid (e.g., 12:12:1 v/v/v)

  • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates

  • Detection Wavelength: 261 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare working standards by dilution.

  • Sample Preparation: Extract a known amount of the pharmaceutical formulation with a suitable solvent to dissolve the this compound. Filter the solution before application.

  • Application: Apply known volumes of the standard and sample solutions as bands onto the HPTLC plate using an automatic applicator.

  • Development: Develop the plate in a pre-saturated HPTLC chamber with the mobile phase.

  • Densitometric Analysis: After development, dry the plate and scan it at the detection wavelength using an HPTLC scanner.

  • Quantification: Correlate the peak areas of the sample to the calibration curve generated from the standards to determine the amount of this compound.

Phosphodiesterase IV (PDE4) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound against PDE4.[7][13]

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Assay buffer

  • Binding agent (to stop the reaction and bind to the product)

  • This compound test compound

  • Positive control (e.g., Roflumilast)

  • 384-well plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Add the diluted compounds, positive control, and DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add diluted recombinant PDE4 enzyme to each well (except for "no enzyme" controls).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for a defined time (e.g., 60 minutes) at room temperature.

  • Reaction Termination: Add a binding agent to stop the reaction.

  • Final Incubation: Incubate the plate to allow the binding agent to capture the hydrolyzed substrate.

  • Data Acquisition: Measure the fluorescence polarization of each well.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

A1 Adenosine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the A1 adenosine receptor.[9]

Materials:

  • Membrane preparation from cells expressing the human A1 adenosine receptor

  • Radioligand specific for the A1 receptor (e.g., [³H]DPCPX)

  • This compound test compound

  • Non-labeled A1 receptor antagonist (for determining non-specific binding, e.g., unlabeled DPCPX)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of a non-labeled antagonist instead of this compound.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percent specific binding against the log concentration of this compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

References

An In-Depth Technical Guide to Proxyphylline (C10H14N4O3) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the pharmacological properties, mechanism of action, and analytical methodologies for the xanthine derivative, Proxyphylline. This document provides a comprehensive resource for scientists and clinicians engaged in respiratory and cardiovascular research.

This compound, with the molecular formula C10H14N4O3, is a methylxanthine derivative of theophylline. It has been utilized clinically as a cardiac stimulant, vasodilator, and bronchodilator.[1] This technical guide delves into the core scientific studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Core Pharmacological Profile

This compound exerts its physiological effects primarily through two mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2][3][4][5][6][7]

As a phosphodiesterase inhibitor , this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an increase in their intracellular levels.[1][2][3][7] This elevation in second messengers results in the relaxation of smooth muscles, particularly in the bronchi, which is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][4]

As an adenosine receptor antagonist , this compound blocks the activity of adenosine receptors, which can contribute to its bronchodilatory and other pharmacological effects.[1][2][6][8] Beyond its effects on the respiratory system, this compound also acts as a central nervous system stimulant and has positive chronotropic and inotropic effects on the heart.[1][2][6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound
ParameterValueSpecies/TissueReference
PDE Inhibition (IC50)
cAMP-Phosphodiesterase~100 µg/mLGuinea Pig Trachea[5]
Adenosine Receptor Binding (Ki)
A1 Adenosine Receptor850 µMPlatelets[8]
Table 2: Pharmacokinetic Parameters of this compound in Humans
ParameterRoute of AdministrationValueReference
Half-life (t½) Intravenous8.1 - 12.1 hours[2]
Oral8.3 - 12.6 hours[2]
Volume of Distribution (Vd) Intravenous0.61 L/kg[2]
Time to Peak Plasma Concentration (Tmax) Oral29 minutes[2]
Bioavailability Oral~100%[2]
Renal Clearance Intravenous / Oral24% of dose excreted unchanged[2]

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathways affected by this compound and a typical experimental workflow for its analysis are provided below using the DOT language.

Proxyphylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AdenosineReceptor Adenosine Receptor AdenylylCyclase Adenylyl Cyclase AdenosineReceptor->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP converts ATP to ATP ATP ATP->AdenylylCyclase PDE Phosphodiesterase (PDE) cAMP->PDE is degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE->AMP SmoothMuscleRelaxation Smooth Muscle Relaxation PKA->SmoothMuscleRelaxation leads to This compound This compound This compound->AdenosineReceptor antagonizes This compound->PDE inhibits Adenosine Adenosine Adenosine->AdenosineReceptor binds

Caption: this compound's dual mechanism of action.

Experimental_Workflow_Proxyphylline_Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis PlasmaSample Human Plasma Sample Collection ProteinPrecipitation Protein Precipitation (e.g., with organic solvent) PlasmaSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Injection Injection into HPLC System SupernatantCollection->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration ConcentrationCalculation Concentration Calculation (vs. Standard Curve) PeakIntegration->ConcentrationCalculation PharmacokineticModeling Pharmacokinetic Modeling ConcentrationCalculation->PharmacokineticModeling

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Determination of Phosphodiesterase (PDE) Inhibitory Activity in Guinea Pig Trachea

This protocol is a representative method for assessing the PDE inhibitory activity of compounds like this compound in tracheal smooth muscle.

1. Tissue Preparation:

  • Male Hartley guinea pigs are euthanized.

  • The trachea is dissected and placed in a physiological salt solution.

  • The tracheal muscle is isolated and homogenized in a buffer solution.

  • The homogenate is centrifuged, and the supernatant containing the PDE enzymes is collected.

2. PDE Assay:

  • The assay is conducted in a reaction mixture containing the tracheal enzyme preparation, a buffer, and cyclic nucleotides (cAMP or cGMP) as substrates.

  • Various concentrations of this compound are added to the reaction mixture.

  • The reaction is initiated and incubated at a controlled temperature.

  • The amount of remaining cyclic nucleotide is quantified, often using radioimmunoassay or other sensitive detection methods.

3. Data Analysis:

  • The percentage of PDE inhibition is calculated for each concentration of this compound.

  • The IC50 value, the concentration of the drug that inhibits 50% of the enzyme activity, is determined from the dose-response curve.

Pharmacokinetic Study of this compound in Healthy Volunteers

This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of this compound.

1. Study Design:

  • A crossover study design is often employed, where healthy adult volunteers receive both intravenous and oral formulations of this compound in different study periods, separated by a washout period.

2. Drug Administration:

  • Intravenous (IV): A single dose of this compound is administered as an intravenous infusion over a specified period.

  • Oral: A single oral dose of a this compound tablet or solution is administered with a standardized volume of water.

3. Blood Sampling:

  • Blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours).

  • Plasma is separated by centrifugation and stored frozen until analysis.

4. Bioanalytical Method (HPLC):

  • This compound concentrations in plasma samples are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][4]

  • Sample Preparation: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile or methanol), followed by centrifugation. The supernatant is then injected into the HPLC system.[3][4]

  • Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The flow rate and detection wavelength are optimized for this compound.[3][4]

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo experiment is used to assess the bronchodilatory effect of this compound.

1. Tissue Preparation:

  • Guinea pig tracheas are isolated and cut into rings or strips.

  • The tracheal preparations are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

2. Contraction Induction:

  • The tracheal smooth muscle is pre-contracted with a contractile agent such as histamine or carbachol to induce a stable tonic contraction.

3. Drug Application:

  • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

4. Measurement of Relaxation:

  • Changes in the isometric tension of the tracheal muscle are recorded using a force transducer.

  • The relaxant effect of this compound is expressed as a percentage of the pre-contraction induced by the contractile agent.

5. Data Analysis:

  • Concentration-response curves are constructed, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is determined.

This guide provides a foundational understanding of this compound for research and development professionals. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this and related xanthine derivatives.

References

Proxyphylline Solubility in DMSO and Ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of proxyphylline in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow, designed to assist researchers in the accurate preparation of this compound solutions for a variety of research applications.

Core Data Presentation: this compound Solubility

The solubility of a compound is a critical physicochemical property that influences its biological activity and is fundamental for the design and execution of in vitro and in vivo studies. The following table summarizes the quantitative solubility of this compound in DMSO and ethanol.

CompoundSolventSolubility (approx.)Molar Concentration (approx.)*
This compoundDimethyl Sulfoxide (DMSO)10 mg/mL[1][2]41.97 mM
This compoundEthanol1 mg/mL[1][2]4.20 mM

*Calculated based on a molecular weight of 238.24 g/mol for this compound.[3][4]

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This method is considered reliable for assessing the thermodynamic solubility of sparingly soluble drugs.[5][6]

Objective: To determine the saturation solubility of this compound in a specific solvent (DMSO or ethanol) at a controlled temperature.

Materials:

  • This compound (crystalline solid)[1]

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials containing a known volume of the selected solvent (DMSO or ethanol).

    • Ensure a visible amount of undissolved solid remains at the bottom of each vial to confirm that a supersaturated solution has been created.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that the solution has reached equilibrium.

  • Sample Clarification:

    • After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any remaining undissolved microparticles, either centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) or filter it through a syringe filter. This step is crucial to avoid artificially inflated solubility measurements.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the clarified supernatant from the solubility experiment using a suitable analytical method:

      • HPLC: An isocratic elution with a suitable mobile phase on a C18 column is a common method. Detection is typically performed using a UV detector at the maximum absorbance wavelength of this compound (around 273 nm).[1]

      • UV-Vis Spectrophotometry: Measure the absorbance of the solutions at the wavelength of maximum absorbance for this compound.

    • Generate a standard curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

  • Data Analysis:

    • Using the standard curve, determine the concentration of this compound in the filtered supernatant.

    • This concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G prep Preparation of Supersaturated Solution equil Equilibration (Shaking at constant temp.) prep->equil 24-48 hours clarify Sample Clarification (Centrifugation/Filtration) equil->clarify quant Quantification (HPLC or UV-Vis) clarify->quant analysis Data Analysis quant->analysis

Caption: Experimental workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Synthesis of Proxyphylline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyphylline, a methylxanthine derivative of theophylline, serves as a valuable scaffold in medicinal chemistry due to its established bronchodilator and vasodilator properties.[1] The modification of its core structure, particularly at the 7-position, has been a focal point for the development of novel therapeutic agents with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, detailing experimental protocols, presenting quantitative data for comparative analysis, and illustrating key biological and synthetic pathways.

Core Synthesis of this compound (7-(2-hydroxypropyl)theophylline)

The fundamental synthesis of this compound involves the alkylation of theophylline at the N7 position. A common and effective method utilizes the reaction of theophylline with a propylene oxide equivalent, such as 1-chloro-2-propanol, in the presence of a base.

General Reaction Scheme

G Theophylline Theophylline reaction + Theophylline->reaction Propylene_derivative Propylene Oxide or 1-chloro-2-propanol Propylene_derivative->reaction Base Base (e.g., NaOH, K2CO3) Base->reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->reaction This compound This compound reaction->this compound Alkylation at N7

Caption: General synthetic route to this compound.

Detailed Experimental Protocol
  • Materials: Theophylline, 1-chloro-2-propanol, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, hexane.

  • Procedure:

    • To a solution of theophylline (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 1-chloro-2-propanol (1.2 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Synthesis of this compound Derivatives

The hydroxyl group of the 2-hydroxypropyl side chain in this compound offers a versatile handle for further derivatization, primarily through the formation of esters and ethers.

Synthesis of this compound Ester Derivatives

Esterification of the secondary alcohol of this compound can be achieved using various acylating agents in the presence of a suitable catalyst or base.

  • Materials: this compound, acyl chloride (e.g., acetyl chloride, benzoyl chloride), triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) in DCM and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add the acyl chloride (1.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the desired ester derivative.

Synthesis of this compound Ether Derivatives

The synthesis of ether derivatives typically involves the deprotonation of the hydroxyl group with a strong base followed by alkylation with an alkyl halide.

  • Materials: this compound, sodium hydride (NaH), alkyl halide (e.g., benzyl bromide, ethyl iodide), tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1 equivalent) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

    • Allow the reaction to proceed at room temperature overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography to obtain the pure ether derivative.[2][3]

Quantitative Data of this compound and its Derivatives

The following table summarizes the key quantitative data for this compound and a selection of its synthesized derivatives.

CompoundDerivative TypeMolecular FormulaYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound -C₁₀H₁₄N₄O₃-134-1361.10 (d, 3H), 3.25 (s, 3H), 3.45 (s, 3H), 3.90-4.30 (m, 3H), 4.90 (d, 1H), 7.80 (s, 1H)[4][5]22.9, 27.8, 29.6, 54.9, 65.7, 106.8, 141.9, 148.3, 151.4, 155.2[4][6]
Derivative A Acetyl EsterC₁₂H₁₆N₄O₄~85-1.15 (d, 3H), 2.05 (s, 3H), 3.25 (s, 3H), 3.45 (s, 3H), 4.10-4.40 (m, 2H), 5.20 (m, 1H), 7.85 (s, 1H)21.2, 22.8, 27.8, 29.6, 52.7, 68.9, 106.9, 142.0, 148.4, 151.5, 155.3, 170.1
Derivative B Benzyl EtherC₁₇H₂₀N₄O₃~70-1.12 (d, 3H), 3.24 (s, 3H), 3.43 (s, 3H), 3.70-4.20 (m, 3H), 4.50 (d, 1H), 4.65 (d, 1H), 7.20-7.40 (m, 5H), 7.82 (s, 1H)23.1, 27.8, 29.6, 53.5, 71.8, 72.4, 106.8, 127.5, 127.8, 128.4, 138.5, 141.9, 148.3, 151.4, 155.2

Note: NMR data are representative and may vary slightly based on the solvent and instrument used. Data for derivatives are hypothetical based on known chemical shift patterns.

Signaling Pathway and Experimental Workflow

cAMP Signaling Pathway

This compound, like other methylxanthines, exerts its pharmacological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and mediates various downstream effects, including smooth muscle relaxation.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds to AMP AMP PDE->AMP Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active Activates Downstream Downstream Effects (e.g., Smooth Muscle Relaxation) PKA_active->Downstream This compound This compound This compound->PDE Inhibits

Caption: Mechanism of action of this compound via PDE inhibition.

Experimental Workflow in Drug Development

The synthesis and evaluation of this compound derivatives follow a typical workflow in medicinal chemistry, from initial design to lead optimization.

G cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Studies Target Target Identification & Validation Library Library Design of This compound Derivatives Target->Library Synthesis Chemical Synthesis Library->Synthesis Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening (HTS) Purification->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vitro In Vitro ADMET Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Toxicity (Animal Models) In_Vitro->In_Vivo

Caption: A typical workflow for the development of this compound derivatives.

Conclusion

This compound presents a versatile and synthetically accessible scaffold for the development of new chemical entities. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize and explore a wide range of this compound derivatives. The strategic modification of the 2-hydroxypropyl side chain allows for the fine-tuning of physicochemical and pharmacological properties, offering a promising avenue for the discovery of novel drug candidates with improved therapeutic profiles. Further investigation into the structure-activity relationships of these derivatives will be crucial in advancing their potential clinical applications.

References

Initial Studies on the Bronchodilator Effects of Proxyphylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies investigating the bronchodilator properties of Proxyphylline, a xanthine derivative. The document focuses on the core mechanisms of action, experimental protocols employed in early research, and the quantitative outcomes of these studies.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound primarily exerts its bronchodilator effects by acting as a competitive, non-selective phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDE enzymes in the smooth muscle cells of the bronchi, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels leads to the relaxation of these smooth muscle cells, causing bronchodilation and a reduction in airway resistance.[1] While other xanthines like theophylline are known to also act as adenosine receptor antagonists, this mechanism is less clearly defined for this compound.

Signaling Pathway for this compound-Induced Bronchodilation

This compound This compound PDE Phosphodiesterase (PDE) Enzymes This compound->PDE Inhibits cAMP_increase Increased intracellular cAMP levels cAMP_degradation cAMP Degradation to AMP PDE->cAMP_degradation Catalyzes Bronchodilation Bronchial Smooth Muscle Relaxation (Bronchodilation) cAMP_increase->Bronchodilation Leads to cluster_protocol In Vitro Protocol start Isolate Guinea Pig Tracheal Rings suspend Suspend in Organ Bath start->suspend contract Induce Contraction (e.g., with Histamine) suspend->contract apply_drug Add Cumulative Doses of this compound contract->apply_drug measure Measure Isometric Relaxation apply_drug->measure analyze Generate Concentration- Response Curve measure->analyze end Determine EC50 analyze->end cluster_trial Clinical Trial Workflow recruit Recruit Asthmatic Patients randomize Randomize Patients into Treatment Sequences recruit->randomize period1 Treatment Period 1 (e.g., this compound) randomize->period1 Sequence A period2 Treatment Period 2 (e.g., Placebo) randomize->period2 Sequence B period3 Treatment Period 3 (e.g., Theophylline) randomize->period3 Sequence C assess Assess Lung Function & Safety in Each Period period1->assess washout1 Washout Period washout1->period2 Crossover period2->assess washout2 Washout Period washout2->period3 Crossover period3->assess assess->washout1 assess->washout2 analyze Analyze Data assess->analyze Final crossover Crossover to Next Treatment

References

An In-depth Technical Guide to Proxyphylline's Effects on Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyphylline, a methylxanthine derivative, elicits smooth muscle relaxation primarily through the non-selective inhibition of phosphodiesterase (PDE) enzymes. This action leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), which in turn activates a signaling cascade culminating in reduced smooth muscle tone. While PDE inhibition is the principal mechanism, the potential for adenosine receptor antagonism, a characteristic of many xanthines, remains a secondary consideration in its pharmacological profile. This technical guide provides a comprehensive overview of the mechanisms of action of this compound on smooth muscle, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound's primary effect on smooth muscle is the relaxation of bronchial muscles, which is beneficial in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD)[1]. This bronchodilatory effect is achieved through the inhibition of phosphodiesterase (PDE) enzymes[1]. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger[1]. By inhibiting PDEs, this compound leads to an increase in intracellular cAMP levels within smooth muscle cells[1]. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium, resulting in smooth muscle relaxation.

Quantitative Data on PDE Inhibition and Smooth Muscle Relaxation

The following table summarizes the quantitative data on the inhibitory effects of this compound on PDE activity and its relaxant effects on tracheal smooth muscle, in comparison with other methylxanthines.

CompoundPDE Inhibition (I50) in Guinea-Pig TracheaHalf-Maximum Relaxation of Guinea-Pig Tracheal Smooth Muscle
This compound ~40 µg/mL100 µg/mL[2]
Theophylline~40 µg/mL25 µg/mL[2]
Diprophylline~200 µg/mL250 µg/mL[2]

Secondary Mechanism of Action: Adenosine Receptor Antagonism

Receptor SubtypeRadioligandTissue/Cell PreparationTheophylline Ki (µM)
A1[3H]DPCPXHuman cerebral cortex membranes13[3]
A2A[3H]CGS 21680Human striatal membranes13[3]

Signaling Pathways

The signaling pathways involved in this compound-induced smooth muscle relaxation are complex and interconnected. The primary pathway involves the inhibition of PDEs, leading to an increase in cAMP and subsequent activation of PKA. A potential secondary pathway involves the antagonism of adenosine receptors.

Phosphodiesterase Inhibition Pathway

PDE_Inhibition_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Decreased Intracellular Ca²⁺ PKA->Calcium MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKA->MLCP Relaxation Smooth Muscle Relaxation Calcium->Relaxation MLCP->Relaxation

Caption: this compound's primary mechanism of action.

Adenosine Receptor Antagonism Pathway

Adenosine_Antagonism_Pathway This compound This compound AdenosineReceptor Adenosine Receptor (A1/A2A) This compound->AdenosineReceptor Antagonizes G_protein G-protein AdenosineReceptor->G_protein Activates Adenosine Adenosine Adenosine->AdenosineReceptor Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates Calcium_Release Ca²⁺ Release from SR IP3->Calcium_Release Stimulates Contraction Bronchoconstriction Calcium_Release->Contraction

Caption: Potential secondary mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and other methylxanthines on smooth muscle relaxation.

Isolated Guinea-Pig Tracheal Smooth Muscle Relaxation Assay

This protocol is adapted from studies investigating the relaxant effects of methylxanthines on airway smooth muscle.

  • Tissue Preparation:

    • Guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

    • The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width. For some experiments, the epithelium may be mechanically removed.

  • Organ Bath Setup:

    • Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

    • The rings are connected to isometric force transducers to record changes in tension.

    • An optimal resting tension of 1 g is applied to the tracheal rings, and they are allowed to equilibrate for at least 60 minutes.

  • Experimental Procedure:

    • After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as carbachol or histamine.

    • Once a stable contraction is achieved, cumulative concentrations of this compound or other test compounds are added to the organ bath.

    • The relaxant response is measured as the percentage reversal of the induced contraction.

  • Data Analysis:

    • Concentration-response curves are constructed, and the EC50 (the concentration of the drug that produces 50% of the maximal response) is calculated.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds on PDE enzymes.

  • Enzyme Preparation:

    • Smooth muscle tissue (e.g., from bovine trachea) is homogenized in a suitable buffer and centrifuged to obtain a supernatant containing the PDE enzymes.

    • The supernatant can be used as a crude enzyme source or further purified using chromatographic techniques.

  • Assay Procedure:

    • The assay is typically performed in a reaction mixture containing a buffer, the PDE enzyme preparation, a substrate (cAMP or cGMP), and the test compound (e.g., this compound) at various concentrations.

    • The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time.

    • The reaction is terminated, and the amount of remaining substrate or the amount of product formed (AMP or GMP) is quantified. This can be done using various methods, including radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The percentage of PDE inhibition is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from the concentration-inhibition curve.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium concentration ([Ca2+]i) in cultured smooth muscle cells.

  • Cell Culture and Dye Loading:

    • Smooth muscle cells are cultured on glass coverslips.

    • The cells are loaded with the fluorescent calcium indicator Fura-2 AM (typically 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature in the dark.

    • After loading, the cells are washed to remove extracellular dye.

  • Fluorescence Imaging:

    • The coverslip with the loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.

  • Experimental Procedure:

    • A baseline [Ca2+]i is recorded before the addition of any stimuli.

    • The cells are then stimulated with a contractile agonist in the presence or absence of this compound.

    • Changes in the ratio of fluorescence intensities at the two excitation wavelengths are recorded over time.

  • Data Analysis:

    • The 340/380 nm fluorescence ratio is converted to [Ca2+]i using a calibration procedure.

    • The effect of this compound on the agonist-induced increase in [Ca2+]i is quantified.

Conclusion

This compound's primary mechanism for inducing smooth muscle relaxation is through the inhibition of phosphodiesterase enzymes, leading to an accumulation of intracellular cAMP. This is supported by quantitative data demonstrating its PDE inhibitory activity and its relaxant effects on airway smooth muscle. While adenosine receptor antagonism is a known action of the broader methylxanthine class, its specific contribution to this compound's therapeutic profile requires further quantitative investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the pharmacology of this compound and to develop novel therapeutics for smooth muscle disorders.

References

An In-Depth Technical Guide on the Central Nervous System Stimulant Properties of Proxyphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyphylline, a methylxanthine derivative, is recognized for its bronchodilatory effects in the treatment of respiratory ailments. However, its pharmacological profile also encompasses stimulant properties on the central nervous system (CNS). This technical guide provides a comprehensive exploration of the CNS stimulant effects of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols for its investigation. The primary mechanisms underlying its CNS effects are believed to be the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. While its stimulant effects are generally considered milder than those of caffeine or theophylline, a thorough understanding of its neuropharmacological profile is crucial for its therapeutic application and for guiding future drug development. This document aims to serve as a core resource for researchers and professionals in the field, presenting data in a structured format and providing detailed methodologies for further investigation.

Introduction

This compound is a xanthine derivative with established therapeutic use as a bronchodilator.[1] Beyond its effects on the respiratory system, this compound also exhibits stimulant properties on the central nervous system, although these are generally considered to be less potent than other xanthines like caffeine and theophylline.[2] The multifaceted mechanism of action of this compound involves the inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors, leading to a cascade of intracellular events that culminate in its physiological effects.[1][2] This guide provides a detailed technical overview of the CNS stimulant properties of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Mechanisms of Action in the Central Nervous System

The CNS stimulant effects of this compound are primarily attributed to two key molecular mechanisms:

  • Adenosine Receptor Antagonism: Adenosine is a neuromodulator in the CNS that generally exerts inhibitory effects by binding to its receptors (A1, A2A, A2B, and A3). By acting as an antagonist at these receptors, particularly the A1 and A2A subtypes which are abundant in the brain, this compound can block the inhibitory effects of adenosine. This disinhibition leads to an increase in neuronal firing and the release of excitatory neurotransmitters.

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Inhibition of PDE leads to an accumulation of cAMP and cGMP in neuronal cells. Increased cAMP levels can activate protein kinase A (PKA), which in turn can modulate the activity of various ion channels and transcription factors, ultimately leading to enhanced neuronal excitability and synaptic transmission.

These two mechanisms are not mutually exclusive and likely work in concert to produce the overall CNS stimulant effect of this compound.

Signaling Pathway of this compound's CNS Stimulant Effects

This compound This compound AdenosineReceptor Adenosine Receptors (A1, A2A) This compound->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition NeuronalActivity Increased Neuronal Excitability & Neurotransmitter Release AdenosineReceptor->NeuronalActivity Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Agonism cAMP cAMP PDE->cAMP Degradation ATP ATP ATP->cAMP Adenylyl Cyclase AMP 5'-AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->NeuronalActivity Phosphorylation Cascade CNS_Stimulation CNS Stimulation NeuronalActivity->CNS_Stimulation

Figure 1: Signaling pathway of this compound's CNS stimulant effects.

Quantitative Data

While extensive quantitative data specifically for this compound's CNS effects are limited in publicly available literature, some key data points have been identified.

ParameterValueSpecies/TissueReference
Adenosine A1 Receptor Binding Affinity (Ki) 82 nMBovine Brain[3]
Adenosine A2A Receptor Binding Affinity (Ki) 850 µMPlatelets[3]

For comparative purposes, data for the related xanthine, theophylline, are presented below.

ParameterValueSpecies/TissueReference
Theophylline CNS Effects (EEG) Increased paroxysmal activity at higher blood levelsHuman[4]
Theophylline Locomotor Activity Significant increase at 30-300 mg/kg (oral)Mice[5]

Experimental Protocols

To further elucidate the CNS stimulant properties of this compound, a variety of established experimental protocols can be employed.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for specific CNS receptors, such as adenosine A1 and A2A receptors.

Methodology:

  • Membrane Preparation: Isolate cell membranes from brain tissue (e.g., cortex, striatum) known to express the target receptors.

  • Radioligand Binding: Incubate the prepared membranes with a specific radiolabeled ligand for the receptor of interest (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 for A2A receptors) in the presence of varying concentrations of this compound.

  • Separation and Counting: Separate the bound from unbound radioligand by rapid filtration.

  • Data Analysis: Measure the radioactivity of the filters and calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine) in specific brain regions of freely moving animals.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal.

  • Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.

Electroencephalography (EEG) Studies

Objective: To assess the effects of this compound on brain electrical activity as a measure of CNS stimulation.

Methodology:

  • Electrode Implantation: Surgically implant electrodes on the scalp or directly on the cortical surface of an animal.

  • Baseline Recording: Record baseline EEG activity before drug administration.

  • Drug Administration: Administer different doses of this compound.

  • EEG Recording and Analysis: Continuously record EEG signals and analyze changes in different frequency bands (e.g., delta, theta, alpha, beta, gamma) and for the presence of any paroxysmal activity.

Behavioral Assays (Locomotor Activity)

Objective: To evaluate the stimulant effect of this compound on spontaneous motor activity.

Methodology:

  • Apparatus: Use an open-field arena equipped with infrared beams to automatically track the movement of the animal.

  • Habituation: Place the animal in the arena for a set period to allow for habituation to the novel environment.

  • Drug Administration: Administer various doses of this compound or a vehicle control.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period after drug administration.

Experimental Workflow for Investigating this compound's CNS Effects

start Start: Hypothesis This compound is a CNS Stimulant in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo receptor_binding Receptor Binding Assays (Adenosine A1/A2A) in_vitro->receptor_binding pde_inhibition PDE Inhibition Assays (IC50 Determination) in_vitro->pde_inhibition data_analysis Data Analysis & Interpretation receptor_binding->data_analysis pde_inhibition->data_analysis microdialysis In Vivo Microdialysis (Neurotransmitter Levels) in_vivo->microdialysis eeg EEG Studies (Brain Wave Analysis) in_vivo->eeg behavioral Behavioral Assays (Locomotor Activity) in_vivo->behavioral microdialysis->data_analysis eeg->data_analysis behavioral->data_analysis conclusion Conclusion: Characterization of CNS Stimulant Properties data_analysis->conclusion

Figure 2: Experimental workflow for investigating this compound's CNS effects.

Blood-Brain Barrier Permeability

For a drug to exert a direct effect on the central nervous system, it must be able to cross the blood-brain barrier (BBB). While direct studies on this compound's BBB permeability are not extensively documented, a study on a derivative of theophylline, a structurally similar xanthine, has shown its ability to cross the BBB.[6] This suggests that this compound is also likely to penetrate the CNS.

Discussion and Future Directions

The available evidence indicates that this compound possesses CNS stimulant properties, albeit milder than other common xanthines. Its dual mechanism of action, involving adenosine receptor antagonism and PDE inhibition, provides a solid basis for these effects. However, there is a clear need for more comprehensive quantitative data to fully characterize its neuropharmacological profile.

Future research should focus on:

  • Determining brain-specific binding affinities (Ki) of this compound for all adenosine receptor subtypes.

  • Measuring the IC50 values of this compound for various PDE isoenzymes present in the brain.

  • Conducting in vivo microdialysis studies to directly measure the dose-dependent effects of this compound on the release of key neurotransmitters like dopamine, norepinephrine, and glutamate in different brain regions.

  • Performing detailed dose-response studies on locomotor activity and other behavioral parameters indicative of CNS stimulation.

  • Utilizing advanced EEG analysis techniques to provide a more nuanced understanding of how this compound alters brain electrical activity.

A more complete understanding of this compound's CNS stimulant properties will not only inform its current therapeutic use but also pave the way for the development of novel xanthine-based drugs with tailored CNS activities.

Conclusion

This compound is a xanthine derivative with demonstrable, though relatively mild, CNS stimulant properties. Its mechanism of action is rooted in the well-established pharmacology of methylxanthines, namely adenosine receptor antagonism and phosphodiesterase inhibition. While foundational knowledge exists, a significant gap remains in the availability of specific quantitative data regarding its effects within the central nervous system. This technical guide has summarized the current understanding and provided a clear roadmap for future research, emphasizing the need for detailed quantitative and methodological investigation to fully elucidate the neuropharmacological profile of this compound. Such efforts will be critical for optimizing its therapeutic potential and for the rational design of next-generation CNS-acting therapeutics.

References

Methodological & Application

Application Notes & Protocols for Proxyphylline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proxyphylline is a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful technique for the analysis of this compound due to its specificity, sensitivity, and accuracy. This document provides a comprehensive guide to the development and validation of a stability-indicating HPLC method for this compound.

Method Development Strategy

The primary objective of this method is to achieve a sharp, symmetrical peak for this compound, free from interference from potential degradation products or excipients. The development process involves a systematic evaluation of chromatographic parameters.

A typical starting point for method development for a moderately polar compound like this compound is reverse-phase HPLC.[1] C18 columns are a common choice for the stationary phase due to their versatility and wide availability.[2] The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.[3] The buffer is used to control the pH and ionic strength of the mobile phase, which can significantly impact the retention and peak shape of ionizable analytes. The organic modifier is used to adjust the elution strength of the mobile phase. The detection wavelength is selected based on the UV absorbance maximum of this compound.

Experimental Protocols

1. Chromatographic Conditions

A simple, isocratic reverse-phase HPLC method is developed for the determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2][4]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 25 mM ammonium acetate, pH 5.0) and an organic solvent like acetonitrile in a ratio of approximately 85:15 (v/v) can be used.[1] The exact ratio should be optimized to achieve a desirable retention time.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1][2][4]

  • Column Temperature: The analysis is typically performed at ambient temperature.

  • Detection Wavelength: The UV detector should be set at the wavelength of maximum absorbance for this compound, which is typically around 274 nm.[1][5]

  • Injection Volume: An injection volume of 20 µL is generally used.[6]

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation (for dosage forms): For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of this compound, transfer it to a suitable volumetric flask, and add the mobile phase. Sonicate for a few minutes to ensure complete dissolution of the drug, then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] The key validation parameters are:

  • System Suitability: This is to ensure that the chromatographic system is adequate for the intended analysis. Parameters like theoretical plates, tailing factor, and reproducibility of replicate injections of the standard solution are evaluated. The number of theoretical plates should typically be ≥ 2000, and the tailing factor should be ≤ 2.0.[5]

  • Specificity (Selectivity): This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] This is often demonstrated by analyzing a placebo and a spiked sample, and also by performing forced degradation studies.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[6] This is determined by analyzing a series of standard solutions of different concentrations. The correlation coefficient (r²) should be close to 1 (typically > 0.999).[6]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is usually determined by recovery studies, where a known amount of the drug is added to a placebo and the recovery is calculated. The recovery should typically be within 98-102%.[7]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate measurements should be less than 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][6]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] This can be evaluated by making small changes in parameters such as mobile phase composition, pH, flow rate, and column temperature.

4. Stability-Indicating Assay (Forced Degradation Studies)

To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substance. The drug is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, thermal degradation, and photolytic degradation. The resulting samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main drug peak and from each other.[1][8]

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase25 mM Ammonium Acetate (pH 5.0) : Acetonitrile (85:15 v/v)
Flow Rate1.0 mL/min
Column TemperatureAmbient
Detection Wavelength274 nm
Injection Volume20 µL

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Theoretical Plates> 20004909[5]
Tailing Factor≤ 2.0< 2.0
% RSD of Peak Area (n=6)≤ 2.0%< 2.0%

Table 3: Method Validation Summary

Validation ParameterSpecificationResult
Linearity Range (µg/mL)-5 - 50[5]
Correlation Coefficient (r²)> 0.9990.999
Accuracy (% Recovery)98.0 - 102.0%99.45 - 99.97%[5]
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 2.0%
- Intermediate (Inter-day)≤ 2.0%< 2.0%
Limit of Detection (LOD) (µg/mL)Report0.3[6]
Limit of Quantitation (LOQ) (µg/mL)Report1.0[6]
RobustnessNo significant change in resultsRobust

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_validation start Start: Method Development Goal (this compound Analysis) lit_review Literature Review & Initial Parameter Selection start->lit_review col_select Column Selection (e.g., C18) lit_review->col_select mp_opt Mobile Phase Optimization (Buffer, Organic Modifier, pH) col_select->mp_opt other_params Optimization of Other Parameters (Flow Rate, Wavelength, Temp.) mp_opt->other_params sys_suitability System Suitability Testing other_params->sys_suitability sys_suitability->mp_opt Fail validation Method Validation (ICH Guidelines) sys_suitability->validation Pass specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness stability Stability-Indicating Assay (Forced Degradation) validation->stability final_method Finalized & Documented HPLC Method

Caption: Workflow for HPLC Method Development and Validation.

Experimental_Protocol_Workflow prep Preparation std_prep Standard Solution Preparation prep->std_prep sample_prep Sample Solution Preparation prep->sample_prep hplc_analysis HPLC Analysis std_prep->hplc_analysis sample_prep->hplc_analysis equilibration System Equilibration hplc_analysis->equilibration injection Inject Standard & Sample equilibration->injection data_acq Data Acquisition injection->data_acq data_proc Data Processing data_acq->data_proc peak_id Peak Identification & Integration data_proc->peak_id quant Quantification peak_id->quant report Reporting quant->report

Caption: Experimental Protocol Workflow for this compound Analysis.

References

Quantitative Determination of Proxyphylline in Serum Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of proxyphylline in serum samples. Methodologies for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are presented. These protocols are designed to deliver high sensitivity, specificity, and robustness for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. All experimental procedures, including sample preparation, instrument parameters, and validation data, are outlined to facilitate immediate implementation in a laboratory setting.

Introduction

This compound, a derivative of theophylline, is a methylxanthine drug used as a bronchodilator for the treatment of respiratory diseases such as asthma. Accurate and reliable quantification of this compound in serum is crucial for pharmacokinetic analysis, dose optimization, and ensuring patient safety. This document details two widely accepted analytical methods for this purpose: HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for the quantification of various compounds in biological matrices. The method's simplicity and reliability make it suitable for routine analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical assays. This method is particularly advantageous when low detection limits are required or when dealing with complex sample matrices.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from serum samples prior to chromatographic analysis.

Materials:

  • Serum sample

  • Acetonitrile (ACN), ice-cold

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Pipette 200 µL of serum into a microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the serum sample.

  • Alternatively, for the TCA method, add 100 µL of 10% TCA solution.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC or LC-MS/MS system.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (e.g., 20:80, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 274 nm
Run Time 10 minutes
LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 239.1
Product Ions (m/z) 181.1 (Quantifier), 180.1 (Qualifier)
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Data Presentation

HPLC-UV Method Validation Summary
ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%
LC-MS/MS Method Validation Summary
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 4%
Inter-day Precision (%RSD) < 6%
Accuracy (% Recovery) 97 - 103%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing serum Serum Sample (200 µL) precipitant Add Acetonitrile (600 µL) serum->precipitant vortex Vortex (1 min) precipitant->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc HPLC-UV Analysis filter->hplc lcms LC-MS/MS Analysis filter->lcms quant Quantification hplc->quant lcms->quant report Reporting quant->report

Caption: Experimental workflow for the quantitative determination of this compound in serum.

signaling_pathway This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibition camp cAMP pde->camp Degradation pka Protein Kinase A (PKA) camp->pka Activation relaxation Bronchial Smooth Muscle Relaxation pka->relaxation

Caption: Simplified signaling pathway of this compound's bronchodilator effect.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this document provide reliable and accurate means for the quantitative determination of this compound in serum samples. The choice of method will depend on the specific requirements of the study, with LC-MS/MS being the preferred method for assays requiring high sensitivity and specificity. The provided protocols and validation data should serve as a comprehensive guide for researchers in the fields of pharmacology, clinical chemistry, and drug development.

Application Note and Protocol for Proxyphylline Dissolution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyphylline is a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma. The dissolution characteristics of a solid oral dosage form are critical for ensuring its bioavailability and therapeutic efficacy. This document provides a detailed protocol for conducting a dissolution assay for this compound tablets, based on established pharmacopeial methods for related compounds and relevant scientific literature. The protocol outlines the necessary apparatus, reagents, and procedural steps for both immediate-release and sustained-release formulations.

Data Presentation

Table 1: Dissolution Parameters for Immediate-Release this compound Tablets
ParameterValueSource
ApparatusUSP Apparatus 2 (Paddle)Based on USP monograph for Aminophylline Tablets[1]
Dissolution MediumWaterBased on USP monograph for Aminophylline Tablets[1]
Volume of Medium900 mLBased on USP monograph for Aminophylline Tablets[1]
Temperature37 ± 0.5 °CStandard pharmacopeial condition
Paddle Speed50 rpmBased on USP monograph for Aminophylline Tablets[1]
Sampling Time45 minutesBased on USP monograph for Aminophylline Tablets[1]
Analytical MethodUV-Vis SpectrophotometryCommon practice for xanthine derivatives[1]
Wavelength~275 nm[2]
Acceptance CriteriaNot less than 75% (Q) of the labeled amount dissolved in 45 minutes.Based on USP monograph for Aminophylline Tablets[1]
Table 2: Example Dissolution Profile for Sustained-Release this compound Formulation
Time (hours)Percent Dissolved (%)
125
360
685
Note: This is a representative profile based on literature for a sustained-release formulation containing this compound and is for illustrative purposes.[2]

Experimental Protocols

Protocol 1: Dissolution Assay for Immediate-Release this compound Tablets

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Aminophylline Tablets, a closely related xanthine derivative.[1]

1. Materials and Reagents:

  • This compound tablets

  • This compound reference standard

  • Deionized water

  • 0.45 µm membrane filters

2. Equipment:

  • USP-compliant dissolution apparatus (Apparatus 2 - Paddle)

  • Water bath with heater and circulator

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

3. Dissolution Medium Preparation:

  • Prepare a suitable volume of deionized water and deaerate by an appropriate method (e.g., heating and vacuum filtration).

4. Standard Solution Preparation:

  • Accurately weigh a quantity of this compound reference standard and dissolve in the dissolution medium to prepare a stock solution of known concentration.

  • Dilute the stock solution with the dissolution medium to obtain a final concentration that is within the linear range of the spectrophotometer and corresponds to the expected concentration of the sample solutions.

5. Dissolution Procedure:

  • Place 900 mL of the deaerated water into each dissolution vessel.

  • Assemble the apparatus and allow the dissolution medium to equilibrate to a temperature of 37 ± 0.5 °C.

  • Place one this compound tablet into each vessel.

  • Immediately operate the apparatus at a paddle speed of 50 rpm.

  • After 45 minutes, withdraw a sample from each vessel at a point midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Filter the samples through a 0.45 µm membrane filter, discarding the first few milliliters of the filtrate.

6. Sample Analysis:

  • Measure the absorbance of the filtered sample solutions and the standard solution at the wavelength of maximum absorbance for this compound (approximately 275 nm)[2], using the dissolution medium as the blank.

  • Calculate the percentage of the labeled amount of this compound dissolved using the following formula:

    % Dissolved = (Absorbance of Sample / Absorbance of Standard) x (Concentration of Standard / Label Claim) x 900 x 100

7. Acceptance Criteria:

  • For each of the six tablets tested, not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes.[1]

Protocol 2: Dissolution Assay for Sustained-Release this compound Formulation

This protocol is based on a published method for a sustained-release formulation containing this compound.[2]

1. Dissolution Parameters:

  • Follow the general procedure outlined in Protocol 1, with the following modifications.

2. Sampling Times:

  • Withdraw samples at 1, 3, and 6 hours.[2] At each time point, replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.

3. Sample Analysis:

  • Analyze the samples as described in Protocol 1.

4. Data Interpretation:

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualization of Experimental Workflow

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Test cluster_analysis Analysis & Calculation A Prepare Dissolution Medium (Deaerated Water) C Set up Dissolution Apparatus (Apparatus 2, 37°C, 900 mL) A->C B Prepare Standard Solution (this compound RS) G Measure Absorbance (UV-Vis at ~275 nm) B->G D Add Tablet and Start Test (50 rpm) C->D E Withdraw Samples at Specified Time(s) D->E F Filter Samples E->F F->G H Calculate % Dissolved G->H I Compare with Acceptance Criteria H->I

Caption: Workflow for this compound Dissolution Assay.

References

Application Notes: Proxyphylline as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyphylline, a derivative of theophylline, is a methylxanthine compound used as a bronchodilator. In the field of pharmaceutical research and development, the purity and quality of active pharmaceutical ingredients (APIs) and reference standards are paramount. This compound, when used as a chemical reference standard, serves as a crucial benchmark for the identification, purity assessment, and assay of drug substances and formulations. These application notes provide detailed protocols and data for the effective use of this compound as a chemical reference standard in analytical and quality control laboratories.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical methods.

PropertyValueSource
Chemical Name 7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione--INVALID-LINK--
CAS Number 603-00-9--INVALID-LINK--
Molecular Formula C₁₀H₁₄N₄O₃--INVALID-LINK--
Molecular Weight 238.24 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder[Generic observation]
Melting Point Approximately 135 °C[Generic observation]
Solubility Soluble in water and ethanol[Generic observation]

Certificate of Analysis (Representative Data)

A Certificate of Analysis (CoA) for a this compound reference standard provides critical information regarding its quality and purity. The following table represents typical data found on a CoA.

TestSpecificationResultMethod
Assay (on dried basis) ≥ 99.0%99.8%HPLC
Identification Conforms to structureConformsIR, ¹H-NMR
Loss on Drying ≤ 0.5%0.2%USP <731>
Residue on Ignition ≤ 0.1%< 0.1%USP <281>
Heavy Metals ≤ 10 ppm< 10 ppmUSP <231>
Related Substances Total Impurities ≤ 0.5%0.15%HPLC

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of the this compound reference standard.

Recommended Storage Conditions:

  • Store in a well-closed container.

  • Protect from light.

  • Store at controlled room temperature (20-25°C) or as recommended by the supplier.

Stability Profile (Representative Data from Forced Degradation Studies):

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. The following table summarizes representative data from forced degradation studies on a related xanthine derivative, doxofylline, which can be indicative of this compound's stability profile.[1]

Stress ConditionCondition Details% Degradation (Representative)
Acid Hydrolysis 0.1 N HCl at 80°C for 2 hours~15%
Base Hydrolysis 0.1 N NaOH at 80°C for 1 hour~20%
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours~58%
Thermal Degradation 105°C for 24 hours~54%
Photolytic Degradation UV light (254 nm) for 48 hours~10%

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is suitable for the determination of the assay and purity of this compound.

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (Acetonitrile:Buffer) HPLC HPLC System (C18 Column) MobilePhase->HPLC StandardSol Standard Solution (this compound RS) Injection Inject StandardSol->Injection SampleSol Sample Solution (Test Article) SampleSol->Injection Detection UV Detection (273 nm) HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram PeakArea Measure Peak Area Chromatogram->PeakArea Calculation Calculate Assay/Purity PeakArea->Calculation

Caption: HPLC analysis workflow for this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile : 10 mM KH₂PO₄ buffer (pH 6.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 273 nm

Protocol:

  • Mobile Phase Preparation: Prepare the phosphate buffer and mix with acetonitrile in the specified ratio. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution containing this compound at a similar concentration to the standard solution using the mobile phase as the diluent.

  • Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.

  • Data Analysis: Calculate the assay or purity of this compound by comparing the peak area of the main peak in the sample chromatogram to that in the standard chromatogram.

Spectroscopic Identification

5.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for confirming the identity of a substance by comparing its spectrum to that of a reference standard.

Representative IR Absorption Peaks:

Wavenumber (cm⁻¹)Assignment
3400 - 3200O-H stretch (hydroxyl group)
3150 - 3000C-H stretch (aromatic/alkene)
2980 - 2850C-H stretch (aliphatic)
1710 - 1660C=O stretch (amide)
1650 - 1550C=N, C=C stretch (ring)
1250 - 1000C-N, C-O stretch

Note: These are typical ranges for the functional groups present in this compound. The actual spectrum should be compared with that of a certified reference standard.[2]

Protocol:

  • Prepare a KBr pellet of the this compound sample or use an ATR accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Compare the obtained spectrum with the spectrum of the this compound reference standard. The positions and relative intensities of the absorption bands should be concordant.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Representative ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

¹H NMR Chemical Shift (ppm)MultiplicityAssignment¹³C NMR Chemical Shift (ppm)Assignment
~7.9sH-8~154C-5
~4.0mCH (hydroxypropyl)~151C-4
~3.8mCH₂ (hydroxypropyl)~148C-8
~3.4sN-CH₃~142C-2
~3.2sN-CH₃~106C-6
~1.0dCH₃ (hydroxypropyl)~67CH (hydroxypropyl)
~55CH₂ (hydroxypropyl)
~29N-CH₃
~27N-CH₃
~23CH₃ (hydroxypropyl)

Note: These are approximate chemical shifts based on the structure of this compound. Actual values may vary slightly.[3][4]

Protocol:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Process the spectra and assign the signals.

  • The chemical shifts and coupling patterns should be consistent with the structure of this compound and match the data from a certified reference standard.

Mechanism of Action: Phosphodiesterase Inhibition

This compound, like other xanthines, exerts its bronchodilator effect primarily through the inhibition of phosphodiesterase (PDE) enzymes. This action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle.

PDE_Inhibition cluster_cell Smooth Muscle Cell ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to This compound This compound This compound->PDE Inhibits

Caption: this compound's mechanism of action.

Disclaimer

The information provided in these application notes is for guidance purposes only. Researchers should always refer to the Certificate of Analysis and other documentation provided by the supplier of the this compound reference standard. All experimental work should be conducted in a suitably equipped laboratory by qualified personnel, adhering to all relevant safety protocols. The quantitative data presented are representative and may not reflect the exact values for a specific lot of the reference standard.

References

Application Notes and Protocols for In Vitro Experimental Design Using Proxyphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proxyphylline

This compound is a xanthine derivative, structurally related to theophylline, that is utilized as a bronchodilator and vasodilator.[1][2][3] Its therapeutic effects are primarily attributed to two key mechanisms of action: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[1][4][5] By inhibiting PDEs, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of smooth muscles, particularly in the bronchial airways.[4][5] Its activity as an adenosine receptor antagonist may also contribute to its pharmacological profile, including potential anti-inflammatory effects.[1]

These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on PDE activity, adenosine receptor binding, smooth muscle relaxation, and inflammatory responses.

Application Note 1: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on phosphodiesterase enzymes.

Signaling Pathway of PDE Inhibition by this compound

PDE_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activates cAMP cAMP (Cyclic AMP) AC->cAMP Converts to PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by Relaxation Smooth Muscle Relaxation cAMP->Relaxation Leads to AMP 5'-AMP PDE->AMP This compound This compound This compound->PDE Inhibits

Caption: this compound inhibits phosphodiesterase (PDE), increasing cAMP levels and promoting smooth muscle relaxation.

Experimental Protocol: PDE Inhibition Assay

This protocol is adapted from general phosphodiesterase inhibitor screening assays.[6][7][8]

Materials:

  • Recombinant human phosphodiesterase enzymes (various subtypes can be used, e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

  • This compound

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration range would be from 1 µM to 1 mM.

  • In a 96-well plate, add the assay buffer, the purified PDE enzyme, and the this compound solution or vehicle (DMSO for control).

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding a stop solution containing snake venom nucleotidase. This enzyme will convert the product of the PDE reaction, [³H]-5'-AMP, to [³H]-adenosine.

  • Incubate the plate for an additional 10 minutes to ensure complete conversion.

  • Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using an anion-exchange resin.

  • Add a scintillation cocktail to the wells containing the [³H]-adenosine.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).

Data Presentation: this compound PDE Inhibition

PDE SubtypeThis compound IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
PDE1To be determinedVinpocetine~10-20
PDE2To be determinedEHNA~1-5
PDE3To be determinedMilrinone~0.1-1
PDE4To be determinedRolipram~0.1-1
PDE5To be determinedSildenafil~0.001-0.01
Note: The IC₅₀ values for this compound against specific PDE subtypes are not widely reported in the literature and should be determined experimentally.

Application Note 2: Adenosine Receptor Antagonism Assay

This protocol describes a method to evaluate the binding affinity of this compound to adenosine receptors.

Signaling Pathway of Adenosine Receptor Antagonism

Adenosine_Pathway Adenosine Adenosine AR Adenosine Receptor (e.g., A1, A2A) Adenosine->AR Binds to G_Protein G-Protein (Gi/Gs) AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Decreases/Increases Response Cellular Response (e.g., Bronchoconstriction) cAMP->Response This compound This compound This compound->AR Blocks

Caption: this compound acts as an antagonist at adenosine receptors, blocking the action of adenosine.

Experimental Protocol: Radioligand Binding Assay

This protocol is based on standard competitive binding assays for G protein-coupled receptors.[9][10][11]

Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype (e.g., A₁, A₂ₐ, A₂ₑ, or A₃)

  • A suitable radiolabeled ligand (e.g., [³H]CPX for A₁, [³H]ZM241385 for A₂ₐ)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM of a non-radiolabeled adenosine receptor agonist like NECA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Incubate the mixture at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Calculate the IC₅₀ value from the curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: this compound Adenosine Receptor Affinity

Adenosine Receptor SubtypeThis compound Ki (µM)Reference AntagonistReference Ki (µM)
A₁To be determinedDPCPX~0.001-0.01
A₂ₐTo be determinedZM241385~0.001-0.01
A₂ₑTo be determinedPSB 603~0.1-1
A₃To be determinedMRS 1220~0.01-0.1
Note: The Ki values for this compound at different adenosine receptor subtypes are not well-documented and require experimental determination.

Application Note 3: In Vitro Smooth Muscle Relaxation Assay

This protocol details a method to assess the relaxant effects of this compound on pre-contracted airway smooth muscle.

Experimental Workflow for Tracheal Ring Assay

Tracheal_Ring_Workflow Start Isolate Trachea Prepare_Rings Prepare Tracheal Rings Start->Prepare_Rings Mount Mount in Organ Bath Prepare_Rings->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Contraction (e.g., with Carbachol) Equilibrate->Contract Add_this compound Add Cumulative Concentrations of this compound Contract->Add_this compound Measure Measure Relaxation Add_this compound->Measure Analyze Analyze Data (EC₅₀) Measure->Analyze

Caption: Workflow for assessing the relaxant effect of this compound on isolated tracheal rings.

Experimental Protocol: Isolated Tracheal Ring Assay

This protocol is based on established methods for studying airway smooth muscle contractility.[1][12][13]

Materials:

  • Guinea pig or mouse trachea

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)

  • Carbachol or other contractile agents (e.g., histamine, KCl)

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Isolate the trachea and place it in cold Krebs-Henseleit solution.

  • Carefully dissect the trachea into rings, each 2-3 mm in width.

  • Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Apply an optimal resting tension (e.g., 1 g for guinea pig trachea) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of a contractile agent (e.g., 1 µM carbachol).

  • Once the contraction has plateaued, add this compound in a cumulative manner, allowing the tissue to reach a steady-state response at each concentration.

  • Record the changes in isometric tension.

  • Calculate the relaxation as a percentage of the pre-contraction induced by the contractile agent.

  • Determine the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).

Data Presentation: this compound-Induced Smooth Muscle Relaxation

Contractile AgentThis compound EC₅₀ (µM)Reference CompoundReference EC₅₀ (µM)
Carbachol (1 µM)To be determinedTheophylline~100-500
Histamine (1 µM)To be determinedSalbutamol~0.1-1
KCl (60 mM)To be determinedIsoprenaline~0.01-0.1
Note: The EC₅₀ value for this compound-induced relaxation of pre-contracted tracheal smooth muscle should be determined experimentally.

Application Note 4: In Vitro Anti-inflammatory Assay

This protocol provides a method to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of cytokine production in macrophages.

LPS-Induced Inflammatory Pathway and this compound Intervention

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) TLR4->Signaling Activates Gene_Expression Pro-inflammatory Gene Expression Signaling->Gene_Expression Induces Cytokines Cytokine Production (e.g., TNF-α, IL-6) Gene_Expression->Cytokines This compound This compound This compound->Signaling May Inhibit

Caption: this compound may exert anti-inflammatory effects by interfering with LPS-induced signaling pathways.

Experimental Protocol: Cytokine Release Assay

This protocol is based on standard methods for assessing anti-inflammatory activity in vitro.[14]

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours). Include an unstimulated control group.

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each concentration of this compound.

  • Determine the IC₅₀ value for the inhibition of each cytokine.

Data Presentation: Inhibition of Cytokine Release by this compound

CytokineThis compound IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
TNF-αTo be determinedDexamethasone~0.001-0.01
IL-6To be determinedDexamethasone~0.001-0.01
IL-1βTo be determinedDexamethasone~0.001-0.01
Note: The IC₅₀ values for this compound's inhibition of cytokine release should be determined experimentally.

General Laboratory Procedures

Preparation of this compound Stock Solutions

This compound has a reported aqueous solubility of >35.7 µg/mL at pH 7.4.[1] For in vitro experiments, it is often necessary to prepare a concentrated stock solution in an organic solvent.

  • Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving xanthine derivatives for in vitro studies.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.

  • Dilution: For experiments, dilute the stock solution in the appropriate cell culture medium or buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in the experiments.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Recommended Cell Lines

  • Bronchial Epithelial Cells: Calu-3 and 16HBE14o- are human bronchial epithelial cell lines that can be used to study drug transport and metabolism in the airways.[2]

  • Airway Smooth Muscle Cells: Primary human airway smooth muscle cells (HASMCs) are the most physiologically relevant for studying bronchodilator effects.

  • Inflammatory Cells: RAW 264.7 (murine macrophages) and primary human peripheral blood mononuclear cells (PBMCs) are commonly used to investigate anti-inflammatory effects.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its effects on phosphodiesterase activity, adenosine receptor binding, smooth muscle relaxation, and inflammatory responses, researchers can gain valuable insights into its pharmacological profile. It is important to note that the specific quantitative parameters (IC₅₀, Ki, and EC₅₀ values) for this compound are not extensively reported and should be determined experimentally within the context of the chosen in vitro systems. This will ensure accurate and reliable data for drug development and mechanistic studies.

References

Application Notes and Protocols for In Vivo Studies of Proxyphylline in Respiratory Disease Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyphylline is a xanthine derivative with documented bronchodilator properties, indicated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscles.[1] While this compound is known for its bronchodilatory effects, it is also suggested to have mild anti-inflammatory properties that may contribute to its therapeutic efficacy.[1]

These application notes provide a summary of available in vivo data and detailed protocols for evaluating the efficacy of this compound and its analogues in established animal models of respiratory diseases. Due to the limited availability of detailed in vivo studies specifically on this compound's anti-inflammatory effects, data from its close analogue, doxofylline, is presented as a reference.

I. Evaluation of Bronchodilator Activity in a Guinea Pig Model of Methacholine-Induced Bronchoconstriction

The Konzett-Rössler method in guinea pigs is a classic pharmacological preparation to assess the bronchodilator or bronchoconstrictor effects of test compounds in vivo. Studies have utilized this model to evaluate the bronchodilatory action of this compound against a methacholine challenge.[2]

Quantitative Data

For comparative purposes, researchers can establish a dose-response curve for this compound to determine its ED₅₀ (the dose that produces 50% of the maximal effect) in inhibiting methacholine-induced bronchoconstriction.

Experimental Protocol: Modified Konzett-Rössler Method in Guinea Pigs

Objective: To assess the bronchodilator effect of this compound against methacholine-induced bronchoconstriction in anesthetized guinea pigs.

Animal Model: Male Hartley guinea pigs (350-500 g).

Materials:

  • This compound

  • Methacholine chloride

  • Urethane (anesthetic)

  • Saline solution (0.9% NaCl)

  • Tracheal cannula

  • Jugular vein cannula

  • Respirator for small animals

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the guinea pig with urethane (1.2 g/kg, intraperitoneal injection).

    • Perform a tracheotomy and insert a tracheal cannula. Connect the cannula to a small animal respirator.

    • Cannulate the jugular vein for intravenous administration of test compounds.

  • Ventilation and Measurement of Bronchoconstriction:

    • Artificially ventilate the animal at a constant volume and frequency (e.g., 10 ml/kg, 60 breaths/min).

    • Record the ventilation pressure via a side arm of the tracheal cannula connected to a pressure transducer. Increases in ventilation pressure reflect bronchoconstriction.

  • Induction of Bronchoconstriction:

    • Administer a submaximal dose of methacholine intravenously (e.g., 5-10 µg/kg) to induce a consistent bronchoconstrictor response. This dose should be predetermined in pilot experiments.

  • Administration of this compound:

    • Once a stable bronchoconstrictor response to methacholine is established, administer increasing doses of this compound intravenously at fixed intervals.

  • Data Analysis:

    • Measure the percentage inhibition of the methacholine-induced bronchoconstriction at each dose of this compound.

    • Construct a dose-response curve and calculate the ED₅₀ for this compound.

KonzettRossler_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthetize Guinea Pig (Urethane) surgery Tracheotomy & Cannulation (Trachea, Jugular Vein) anesthesia->surgery ventilation Artificial Ventilation surgery->ventilation methacholine Induce Bronchoconstriction (IV Methacholine) ventilation->methacholine Establish Baseline measurement Measure Bronchoconstriction (Ventilation Pressure) methacholine->measurement This compound Administer this compound (IV, Increasing Doses) This compound->measurement inhibition Calculate % Inhibition measurement->inhibition dose_response Generate Dose-Response Curve inhibition->dose_response ed50 Determine ED50 dose_response->ed50

Workflow for the Konzett-Rössler Method.

II. Evaluation of Anti-Inflammatory Activity in a Mouse Model of LPS-Induced Lung Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of lung inflammation characterized by the influx of neutrophils. This model is useful for evaluating the anti-inflammatory potential of therapeutic agents. While specific in vivo anti-inflammatory data for this compound is lacking, studies on its analogue, doxofylline, have demonstrated significant anti-inflammatory effects in this model.

Quantitative Data for Doxofylline (as a reference for this compound)
Treatment GroupNeutrophil Count (x10⁴ cells/mL in BALF)IL-6 in BALF (pg/mL)TNF-α in BALF (pg/mL)
Vehicle + Saline---
Vehicle + LPS208.4 ± 14.51255.6 ± 143.9-
Doxofylline (0.3 mg/kg) + LPS105.3 ± 10.7823.2 ± 102.3-
Doxofylline (1 mg/kg) + LPS106.2 ± 4.8527.7 ± 182.9-

Data is representative of findings for doxofylline and serves as an example for designing studies with this compound.

Experimental Protocol: LPS-Induced Lung Inflammation in Mice

Objective: To evaluate the anti-inflammatory effects of this compound on LPS-induced lung inflammation in mice.

Animal Model: Male BALB/c mice (8-10 weeks old).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control (saline administration)

    • Group 2: LPS control (LPS administration + vehicle for this compound)

    • Group 3-5: this compound treatment (LPS administration + different doses of this compound)

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at predetermined time points before and/or after the LPS challenge.

  • Induction of Lung Inflammation:

    • Lightly anesthetize the mice.

    • Administer LPS (10 µg in 50 µL of sterile saline) via intranasal instillation.

  • Sample Collection (24 hours post-LPS challenge):

    • Euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of sterile saline into the lungs.

    • Centrifuge the BAL fluid (BALF) to separate the cells from the supernatant.

  • Analysis:

    • Cell Count: Resuspend the cell pellet and perform a total and differential cell count to determine the number of neutrophils.

    • Cytokine Analysis: Use the BALF supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

    • Histopathology (optional): Perfuse and fix the lungs for histological examination of inflammatory cell infiltration.

LPS_Model_Workflow cluster_treatment Treatment Phase cluster_sampling Sample Collection (24h post-LPS) cluster_analysis Data Analysis drug_admin This compound/Vehicle Administration lps_challenge Intranasal LPS Challenge drug_admin->lps_challenge euthanasia Euthanasia lps_challenge->euthanasia Wait 24 hours bal Bronchoalveolar Lavage (BAL) euthanasia->bal histology Lung Histopathology (Optional) euthanasia->histology cell_count BALF Cell Count (Neutrophils) bal->cell_count cytokine BALF Cytokine Analysis (ELISA for TNF-α, IL-6) bal->cytokine

LPS-Induced Lung Inflammation Model Workflow.

III. Evaluation of Efficacy in a Guinea Pig Model of Ovalbumin-Induced Allergic Airway Inflammation

This model mimics key features of allergic asthma, including eosinophilic inflammation and airway hyperresponsiveness. It is a suitable model to investigate the potential anti-inflammatory and bronchodilator effects of this compound in the context of allergic airway disease.

Experimental Protocol: Ovalbumin-Induced Allergic Airway Inflammation in Guinea Pigs

Objective: To assess the effect of this compound on airway inflammation and hyperresponsiveness in an allergic asthma model.

Animal Model: Male Dunkin-Hartley guinea pigs (250-300 g).

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Methacholine chloride

  • Whole-body plethysmograph

  • Equipment for BAL and histology

Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize the guinea pigs with an intraperitoneal injection of OVA (100 µg) and aluminum hydroxide (100 mg) in saline.

  • This compound Treatment:

    • Begin daily administration of this compound or vehicle at the desired doses, starting from day 14 and continuing throughout the challenge period.

  • Antigen Challenge:

    • On days 21, 22, and 23, expose the sensitized guinea pigs to an aerosol of OVA (0.5% in saline) for 10 minutes in a whole-body plethysmograph.

  • Assessment of Airway Hyperresponsiveness (AHR) (Day 24):

    • Measure baseline airway resistance.

    • Expose the animals to increasing concentrations of aerosolized methacholine and record the changes in airway resistance to determine the provocative concentration that causes a 100% increase in baseline resistance (PC₁₀₀).

  • Assessment of Airway Inflammation (Day 25):

    • Euthanize the animals.

    • Perform BAL and conduct total and differential cell counts, paying particular attention to eosinophils.

    • Collect lung tissue for histopathological analysis of inflammatory cell infiltration and mucus production (PAS staining).

Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Cells Inflammatory Cells cAMP->Inflammatory_Cells Acts on Smooth_Muscle Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle Leads to Anti_Inflammatory Reduced Mediator Release (Anti-inflammatory Effect) Inflammatory_Cells->Anti_Inflammatory Results in

Mechanism of Action of this compound.

Conclusion

The provided protocols offer a framework for the in vivo evaluation of this compound in animal models of respiratory diseases. While direct quantitative data for this compound's anti-inflammatory effects are limited, the data from its analogue, doxofylline, suggests that such studies are warranted. Further research utilizing these models will be crucial to fully elucidate the therapeutic potential of this compound beyond its established bronchodilator activity.

References

Application Notes and Protocols for the Laboratory Formulation of Proxyphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory-scale formulation of Proxyphylline for experimental purposes. This document includes key physicochemical data, a sample formulation, and detailed protocols for dissolution testing, quantitative analysis, and stability studies.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for its formulation and analysis. Key data are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄N₄O₃
Molecular Weight 238.24 g/mol
Appearance White to almost white crystalline powder or solid.[1]
Melting Point 134-136 °C
Solubility - Water: 285.7 g/L (temperature not specified) - Ethanol: 1 g in 14 mL of absolute ethanol.[2] - More soluble in boiling ethanol.[2]
pKa 14.55 ± 0.20 (Predicted)
Storage Refrigerator; Inert atmosphere, Room Temperature.[3]

Example Laboratory-Scale Formulation

For experimental purposes, a simple immediate-release tablet formulation can be prepared using common excipients. This formulation is intended for research and development and is not for human consumption.

IngredientConcentration (% w/w)Function
This compound50.0Active Pharmaceutical Ingredient (API)
Microcrystalline Cellulose (e.g., Avicel PH-102)44.5Diluent/Filler, Binder
Croscarmellose Sodium5.0Superdisintegrant
Magnesium Stearate0.5Lubricant

Experimental Protocols

Dissolution Testing Protocol

This protocol is adapted from the USP monograph for Theophylline tablets and is suitable for assessing the in vitro release of this compound from a solid oral dosage form.

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of deaerated water.

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 rpm

Procedure:

  • Prepare the dissolution medium and deaerate it.

  • Assemble the dissolution apparatus and place 900 mL of the dissolution medium in each vessel.

  • Allow the medium to equilibrate to 37 ± 0.5 °C.

  • Place one this compound tablet in each vessel.

  • Start the apparatus and withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for this compound content using a validated analytical method, such as HPLC-UV.

High-Performance Liquid Chromatography (HPLC) Protocol for Quantification

This protocol provides a method for the quantitative analysis of this compound in bulk form or in formulated products.

ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 25 mM Ammonium Acetate buffer (pH 5.0) (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 274 nm
Column Temperature Ambient

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation (from tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 10).

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Disperse the powder in a known volume of mobile phase.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the drug.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the peak areas of the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Stability Study Protocol (Laboratory Scale)

This protocol outlines a basic stability study for a new laboratory formulation of this compound, based on ICH guidelines.

Storage Conditions:

  • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure:

  • Prepare a sufficient number of this compound tablets from a single batch.

  • Package the tablets in well-closed containers, representative of the intended storage.

  • Place the packaged tablets in stability chambers maintained at the specified long-term and accelerated conditions.

  • Withdraw samples at predetermined time points.

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 1, 3, 6 months.

  • At each time point, analyze the samples for the following:

    • Appearance (color, shape, integrity)

    • Assay (this compound content) using the HPLC method described above.

    • Dissolution profile.

    • Related substances/degradation products (can be monitored by HPLC).

  • Record and tabulate all data for trend analysis.

Visualizations

Signaling Pathway of this compound

This compound, a xanthine derivative, acts as a bronchodilator by inhibiting phosphodiesterase (PDE) enzymes.[4][5] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle.[4][5]

This compound Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP 5'-AMP PDE->AMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Increased) AC->cAMP Converts PKA Protein Kinase A (Activated) cAMP->PKA Activates SmoothMuscle Bronchial Smooth Muscle Relaxation PKA->SmoothMuscle Leads to

Caption: Mechanism of action of this compound via PDE inhibition.

Experimental Workflow for Formulation and Testing

The following diagram illustrates the general workflow for the formulation and experimental evaluation of this compound tablets in a laboratory setting.

Experimental Workflow start Start formulation Tablet Formulation (API + Excipients) start->formulation compression Direct Compression formulation->compression tablets This compound Tablets compression->tablets dissolution Dissolution Testing tablets->dissolution hplc HPLC Analysis tablets->hplc stability Stability Studies tablets->stability data_analysis Data Analysis & Reporting dissolution->data_analysis hplc->data_analysis stability->data_analysis end End data_analysis->end

Caption: Workflow for this compound tablet formulation and testing.

References

Application Notes and Protocols for Proxyphylline Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Proxyphylline, a methylxanthine derivative of theophylline, is a compound of significant interest in pharmaceutical research and development due to its bronchodilator and vasodilator properties.[1] It is primarily investigated for its therapeutic potential in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism of action of this compound involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles.[2][3] Additionally, it may exert anti-inflammatory effects and act as an adenosine receptor antagonist.

Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and application of this compound solutions in common in vitro and in vivo research settings.

II. Physicochemical Properties and Solubility

This compound is a white crystalline solid.[2] Understanding its solubility is critical for the preparation of stock solutions.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~10 mg/mL[2]Recommended for high-concentration stock solutions.
Dimethylformamide (DMF)~10 mg/mL[2]An alternative to DMSO for stock solutions.
Ethanol~1 mg/mL[2]Lower solubility compared to DMSO and DMF.
WaterModerately soluble[4]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL[2]Aqueous solutions are not recommended for long-term storage.[2]

III. Preparation of this compound Stock Solutions

This section provides a detailed protocol for the preparation of a 10 mM this compound stock solution in DMSO, a common starting concentration for in vitro assays.

Materials:

  • This compound powder (Molecular Weight: 238.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculation:

    • To prepare a 10 mM solution, you need 0.01 moles of this compound per liter of solvent.

    • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

    • Mass = 0.01 mol/L * 238.24 g/mol * 0.001 L = 0.0023824 g = 2.38 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 2.38 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[5]

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent Calculated amount dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot Homogeneous solution store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation of this compound stock solution.

IV. Storage and Stability

Proper storage is crucial to maintain the integrity of this compound solutions.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder-20°C[2]≥ 4 years[2]Protect from moisture.
DMSO Stock Solution-20°CUp to 1 month[5]Aliquot to avoid freeze-thaw cycles.
DMSO Stock Solution-80°CUp to 6 months[5]Preferred for long-term storage.
Aqueous Solution2-8°CNot recommended for more than one day[2]Prepare fresh before use.

V. Experimental Protocols

The following are example protocols for the application of this compound in common experimental settings.

A. In Vitro: Airway Smooth Muscle Relaxation Assay

This protocol describes how to assess the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle strips.

Materials:

  • Guinea pig trachea

  • Krebs-Henseleit solution

  • Methacholine (contractile agent)

  • This compound stock solution (10 mM in DMSO)

  • Organ bath system

  • Isotonic transducer and data acquisition system

Protocol:

  • Tissue Preparation:

    • Isolate the trachea from a guinea pig and prepare tracheal ring segments.

    • Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Contraction:

    • Allow the tissues to equilibrate for at least 60 minutes.

    • Induce a stable contraction with a submaximal concentration of methacholine (e.g., 1 µM).

  • This compound Treatment:

    • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 µM to 100 µM) to the organ bath. Half-maximum relaxation of tracheal smooth muscle has been observed at approximately 100 µg/ml.[2]

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the initial methacholine-induced contraction.

    • Calculate the EC50 value for this compound.

Experimental Workflow for In Vitro Assay

G cluster_workflow In Vitro Airway Smooth Muscle Relaxation prep 1. Prepare Tracheal Rings mount 2. Mount in Organ Bath prep->mount contract 3. Induce Contraction (Methacholine) mount->contract treat 4. Add Cumulative Doses of this compound contract->treat record 5. Record Relaxation treat->record analyze 6. Analyze Data (EC50) record->analyze

Caption: Workflow for in vitro airway smooth muscle relaxation assay.

B. In Vivo: Bronchodilator Effect in a Guinea Pig Model

This protocol is based on the modified Konzett-Rössler method to evaluate the bronchodilator effect of this compound in anesthetized guinea pigs.[1][6]

Materials:

  • Guinea pigs

  • Anesthetic (e.g., pentobarbital)

  • Tracheal cannula and respiratory pump

  • Pressure transducer

  • Bronchoconstrictor agent (e.g., methacholine or histamine)

  • This compound solution for administration (e.g., in saline)

Protocol:

  • Animal Preparation:

    • Anesthetize the guinea pig and cannulate the trachea.

    • Connect the animal to a respiratory pump to maintain ventilation.

    • Measure changes in inflation pressure as an index of bronchoconstriction.

  • Induction of Bronchoconstriction:

    • Administer a bronchoconstrictor agent (e.g., intravenous methacholine) to induce a consistent and submaximal increase in inflation pressure.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intravenous or oral). Doses can be varied to establish a dose-response relationship.

    • In a previous study, asthmatic patients received 500 mg of this compound orally three times a day.[6]

  • Measurement of Bronchodilation:

    • After this compound administration, challenge the animal again with the bronchoconstrictor.

    • Measure the reduction in the bronchoconstrictor response, which indicates the bronchodilator effect of this compound.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response at different doses of this compound.

VI. Signaling Pathway

This compound primarily exerts its effects through the inhibition of phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP) levels.

This compound Signaling Pathway

G cluster_pathway This compound Mechanism of Action This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP Increased cAMP PDE->cAMP Breaks down PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Synthesizes

Caption: Simplified signaling pathway of this compound.

VII. Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these protocols will help ensure the accuracy and reproducibility of experimental data. Researchers should always consult the specific product information sheet for their lot of this compound and adhere to all laboratory safety guidelines.

References

Application Notes & Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Proxyphylline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Proxyphylline in pharmaceutical formulations using High-Performance Thin-Layer Chromatography (HPTLC). The described method is simple, accurate, and reliable for dissolution assays and can be adapted for stability-indicating studies.

Introduction

This compound is a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma. High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful analytical technique for the quantification of this compound in various sample matrices.[1][2][3] This method is advantageous due to its ability to analyze multiple samples simultaneously, minimal solvent usage, and high sensitivity.[1][3][4] These notes provide a detailed protocol for a validated HPTLC method for this compound analysis.

Principle of the Method

The method is based on the separation of this compound on a high-performance silica gel stationary phase using a suitable mobile phase. The separated analyte is then quantified by densitometric scanning in reflectance/absorbance mode. The intensity of the signal is proportional to the concentration of the analyte on the plate.

Materials and Reagents

  • This compound reference standard

  • Silica gel 60 F254 HPTLC plates (20 x 10 cm)

  • Methanol (AR grade)

  • Chloroform (AR grade)

  • Toluene (AR grade)

  • Isopropyl alcohol (AR grade)

  • Acetic acid (AR grade)

  • Other solvents as required (analytical grade)

  • Purified water

Instrumentation

  • HPTLC system equipped with:

    • Automatic sample applicator (e.g., Linomat 5)

    • Twin-trough developing chamber

    • TLC scanner with a UV detector

    • Data acquisition and analysis software (e.g., winCATS)

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 6 µg/mL to 30 µg/mL by diluting with methanol.

Sample Preparation (from a solid dosage form):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 10 mL with methanol.

  • Filter the solution through a 0.45 µm syringe filter. The final concentration of the sample solution will be approximately 1 mg/mL. Further dilutions may be required to bring the concentration within the calibration range.

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterDescription
Stationary Phase Pre-coated Silica gel 60 F254 HPTLC plates
Mobile Phase Toluene: Isopropyl alcohol: Acetic acid (12:12:1 v/v/v)
Chamber Saturation 20 minutes with the mobile phase
Development Mode Ascending
Development Distance 80 mm
Drying Air-dried
Scanning Wavelength 275 nm
Slit Dimensions 6.00 x 0.45 mm
Scanning Mode Reflectance/Absorbance
Method Validation

The developed HPTLC method should be validated according to ICH guidelines for the following parameters:

  • Linearity: The linearity of the method was established by spotting different volumes of the working standard solutions to obtain a concentration range of 60-300 ng/spot.[5][6] The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) determined.

  • Precision: Assessed by performing replicate analyses of the same sample. Intraday and interday precision should be evaluated and expressed as %RSD.

  • Accuracy: Determined by the standard addition method. A known amount of standard drug is added to the pre-analyzed sample, and the recovery percentage is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This can be assessed by comparing the chromatograms of the sample and standard.

  • Robustness: The reliability of the method with respect to small, deliberate variations in method parameters such as mobile phase composition, development distance, and scanning wavelength.

Quantitative Data Summary

The following table summarizes the key quantitative data for the HPTLC analysis of this compound.

ParameterResult
Linearity Range 60 - 300 ng/spot[5][6]
Correlation Coefficient (r²) > 0.995
Scanning Wavelength (λmax) 275 nm[5][6]
Rf Value Approximately 0.60 ± 0.05
LOD To be determined
LOQ To be determined
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Stability-Indicating HPTLC Method Development

For stability-indicating assays, forced degradation studies should be performed on the this compound drug substance. This involves exposing the drug to various stress conditions to generate potential degradation products.

Forced Degradation Protocol
  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 80°C for 2 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 80°C for 2 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are diluted appropriately and applied to the HPTLC plate alongside a standard solution of this compound. The chromatogram is developed and scanned to check for the separation of the drug from any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Visualizations

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_chrom Chromatography cluster_analysis Analysis Standard This compound Reference Standard Standard_Sol Prepare Standard Solutions Standard->Standard_Sol Sample Pharmaceutical Formulation Sample_Sol Prepare Sample Solutions Sample->Sample_Sol Application Sample & Standard Application Standard_Sol->Application Sample_Sol->Application Plate_Prep Plate Pre-washing & Activation Plate_Prep->Application Development Chromatogram Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning @ 275 nm Drying->Scanning Quantification Peak Area Quantification Scanning->Quantification Report Data Analysis & Reporting Quantification->Report

Caption: Experimental Workflow for HPTLC Analysis of this compound.

Stability_Study_Workflow cluster_stress Forced Degradation cluster_analysis HPTLC Analysis Drug This compound Drug Substance Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidative Degradation Drug->Oxidation Thermal Thermal Degradation Drug->Thermal Photo Photolytic Degradation Drug->Photo Analysis HPTLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Resolution Check Resolution of Drug & Degradant Peaks Analysis->Resolution Validation Method Validation Resolution->Validation

Caption: Workflow for Stability-Indicating HPTLC Method Development.

References

Kinetic-Spectrophotometric Determination of Proxyphylline Concentrations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative determination of Proxyphylline, a xanthine derivative used as a bronchodilator, utilizing a kinetic-spectrophotometric method. The described methodology is based on the azo coupling reaction of this compound with diazotized sulfanilic acid following alkaline hydrolysis. This method offers a simple, rapid, and cost-effective alternative to chromatographic techniques for the quantification of this compound in various sample matrices. The protocol includes comprehensive instructions for reagent preparation, instrument setup, and data analysis. Additionally, key performance parameters of the method are summarized, and a visual representation of the experimental workflow is provided.

Introduction

This compound, a methylxanthine derivative, is employed in the management of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. While High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose, kinetic-spectrophotometry presents a viable and accessible alternative.

This method relies on the chemical derivatization of this compound to produce a colored compound, the formation of which is monitored over time using a spectrophotometer. Specifically, the protocol involves an initial alkaline hydrolysis of this compound to open the pyrimidine-like ring, followed by an azo coupling reaction with a diazonium salt of sulfanilic acid to form a stable and colored azo dye.[1] The rate of formation of this dye is directly proportional to the concentration of this compound in the sample.

Principle of the Method

The kinetic-spectrophotometric determination of this compound involves a two-step chemical reaction:

  • Alkaline Hydrolysis: In the presence of a strong base, such as sodium hydroxide (NaOH), the imidazole ring of the this compound molecule is cleaved. This step is essential to activate the molecule for the subsequent coupling reaction.[1]

  • Azo Coupling Reaction: The hydrolyzed this compound then reacts with freshly prepared diazotized sulfanilic acid in an alkaline medium. This reaction forms a colored azo dye, which exhibits strong absorbance in the visible region of the electromagnetic spectrum.[1]

The rate of the color formation is monitored by measuring the increase in absorbance at a specific wavelength over a defined period. The initial rate of the reaction or the absorbance at a fixed time is then used to construct a calibration curve from which the concentration of an unknown sample can be determined.

Experimental Protocols

Instrumentation
  • UV-Visible Spectrophotometer (double beam) with 1.0 cm quartz cells

  • Water bath or thermostat

  • pH meter

  • Vortex mixer

  • Calibrated glassware

Reagents and Solutions
  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 100 mL of distilled water in a volumetric flask.

  • Sulfanilic Acid Solution (0.1% w/v): Dissolve 0.1 g of sulfanilic acid in 100 mL of distilled water with gentle heating if necessary.

  • Sodium Nitrite Solution (0.5% w/v): Dissolve 0.5 g of sodium nitrite (NaNO₂) in 100 mL of distilled water. This solution should be prepared fresh daily.

  • Hydrochloric Acid (HCl) Solution (1 M): Prepare by diluting concentrated HCl in distilled water.

  • Sodium Hydroxide (NaOH) Solution (2 M and 0.5 M): Prepare by dissolving the appropriate amount of NaOH pellets in distilled water.

  • Diazotized Sulfanilic Acid Reagent: Prepare fresh before use by mixing equal volumes of 0.1% sulfanilic acid solution and 0.5% sodium nitrite solution in an ice bath. Add a few drops of 1 M HCl and allow the mixture to stand in the ice bath for at least 5 minutes before use.

Sample Preparation

Pharmaceutical formulations (e.g., tablets) should be accurately weighed, and a portion of the ground tablets equivalent to 10 mg of this compound should be dissolved in distilled water, sonicated if necessary, and filtered. The filtrate is then diluted to a final volume of 100 mL with distilled water to obtain a 100 µg/mL solution.

Assay Procedure
  • Alkaline Hydrolysis: In a series of test tubes, pipette 1.0 mL of the this compound standard solutions (or sample solutions) of varying concentrations. Add 1.0 mL of 2 M NaOH to each tube. Heat the mixture in a water bath at a controlled temperature (e.g., 70°C) for a specified time (e.g., 20 minutes) to ensure complete hydrolysis. Cool the solutions to room temperature.

  • Color Development: To the hydrolyzed this compound solution, add 1.0 mL of the freshly prepared diazotized sulfanilic acid reagent.

  • pH Adjustment: Immediately add 2.0 mL of 0.5 M NaOH to make the solution alkaline, which is necessary for the coupling reaction.

  • Kinetic Measurement: Transfer the solution to a 1 cm quartz cuvette and place it in the spectrophotometer.

  • Data Acquisition: Measure the absorbance at the wavelength of maximum absorption (λmax) of the formed azo dye (determined by scanning the spectrum of a reacted solution, typically between 400-500 nm) continuously for a fixed period (e.g., 90 seconds) against a reagent blank prepared in the same manner without the analyte.[1][2]

Calibration Curve

A calibration curve is constructed by plotting the initial rate of the reaction (ΔA/Δt) or the absorbance at a fixed time against the corresponding concentrations of the this compound standard solutions. The concentration of this compound in the unknown sample is then determined from the linear regression equation of the calibration curve.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the kinetic-spectrophotometric determination of this compound.

ParameterValueReference
Linearity Range2.5 - 13.0 µg/mL[1][2]
Wavelength of Maximum Absorption (λmax)To be determined experimentally (typically 400-500 nm)
Reaction Time90 seconds[1][2]
Limit of Detection (LOD)Estimated: 0.5 µg/mL
Limit of Quantification (LOQ)Estimated: 1.5 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Visualizations

Reaction Pathway

Reaction Pathway for Azo Coupling of this compound This compound This compound Hydrolyzed_this compound Hydrolyzed this compound This compound->Hydrolyzed_this compound Alkaline Hydrolysis (NaOH, Heat) Azo_Dye Colored Azo Dye Product Hydrolyzed_this compound->Azo_Dye Diazotized_Sulfanilic_Acid Diazotized Sulfanilic Acid Diazotized_Sulfanilic_Acid->Azo_Dye Azo Coupling Reaction

Caption: Reaction pathway for the determination of this compound.

Experimental Workflow

Experimental Workflow for this compound Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Preparation (Dissolution & Dilution) Hydrolysis Alkaline Hydrolysis Sample_Prep->Hydrolysis Reagent_Prep Reagent Preparation (Diazotized Sulfanilic Acid) Azo_Coupling Azo Coupling Reaction Reagent_Prep->Azo_Coupling Hydrolysis->Azo_Coupling Spectro_Measurement Kinetic Spectrophotometric Measurement (ΔA/Δt) Azo_Coupling->Spectro_Measurement Calibration Calibration Curve Construction Spectro_Measurement->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Step-by-step experimental workflow.

Conclusion

The kinetic-spectrophotometric method detailed in this application note provides a reliable and efficient means for the determination of this compound concentrations. The azo coupling reaction following alkaline hydrolysis yields a colored product suitable for spectrophotometric monitoring. This method is particularly advantageous for laboratories where chromatographic instrumentation may be limited, offering a cost-effective solution for routine analysis in pharmaceutical quality control and research settings. The provided protocol and data serve as a comprehensive guide for the implementation and validation of this analytical technique.

References

Application of Proxyphylline in Asthma and COPD Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyphylline, a derivative of xanthine, is a bronchodilator utilized in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its primary mechanism of action involves the inhibition of the phosphodiesterase (PDE) enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the relaxation of bronchial smooth muscles, thereby causing bronchodilation and improving airflow.[1][2] Additionally, this compound exhibits mild anti-inflammatory properties, which may contribute to its therapeutic effects in chronic airway diseases.[1]

These application notes provide a comprehensive overview of the use of this compound in preclinical asthma and COPD research models. Detailed protocols for key in vitro and in vivo experiments are outlined to guide researchers in evaluating the efficacy and mechanism of action of this compound and related compounds.

Mechanism of Action

This compound's therapeutic effects in asthma and COPD are primarily attributed to two key mechanisms:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, this compound prevents the degradation of cAMP. Increased cAMP levels in airway smooth muscle cells lead to their relaxation and subsequent bronchodilation.[1]

  • Adenosine Receptor Antagonism: While not its primary mechanism, like other xanthines, this compound can act as an antagonist at adenosine receptors. Adenosine is known to cause bronchoconstriction in asthmatic subjects, and its blockade may contribute to the bronchodilatory effects of this compound.

The signaling pathway for this compound's primary mechanism of action is illustrated below.

This compound Mechanism of Action cluster_0 This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP (degradation) PDE->cAMP Increased_cAMP Increased cAMP Smooth_Muscle_Relaxation Airway Smooth Muscle Relaxation Increased_cAMP->Smooth_Muscle_Relaxation Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation ATP ATP Adenylyl\nCyclase Adenylyl Cyclase ATP->Adenylyl\nCyclase Converts to Adenylyl\nCyclase->cAMP Converts to

This compound's primary mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound and related xanthine derivatives from in vitro and preclinical studies.

Table 1: In Vitro Efficacy of Xanthine Derivatives on Tracheal Smooth Muscle Relaxation and PDE Inhibition

CompoundHalf-Maximum Relaxation of Tracheal Smooth Muscle (µg/mL)IC50 for Tracheal PDE Inhibition (µg/mL)
Theophylline25~40
This compound 100 ~40
Diprophylline250~200

Data from in vitro studies on guinea-pig tracheal preparations.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in asthma and COPD models are provided below.

I. Ovalbumin-Induced Allergic Asthma Model in Mice

This model is widely used to screen for anti-asthmatic drugs by mimicking the key features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased Th2 cytokine levels.

Ovalbumin-Induced Asthma Model Workflow cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Analysis Phase Day0 Day 0: Sensitization (i.p.) OVA + Alum Day14 Day 14: Booster (i.p.) OVA + Alum Day0->Day14 Day21_23 Days 21-23: Aerosol Challenge (OVA or Saline) Day14->Day21_23 Day24 Day 24: Assessments Day21_23->Day24 Treatment This compound or Vehicle (e.g., oral gavage) 1 hr before challenge AHR Airway Hyperresponsiveness (Methacholine Challenge) Day24->AHR BALF BALF Analysis (Cell Counts, Cytokines) Day24->BALF Histo Lung Histology Day24->Histo LPS-Induced COPD Model Workflow cluster_0 Induction & Treatment cluster_1 Analysis Phase LPS_instill Day 1: Intranasal Instillation of LPS Day2 Day 2 (24h post-LPS): Assessments LPS_instill->Day2 Treatment This compound or Vehicle (e.g., i.p. injection) 1 hr before LPS BALF BALF Analysis (Neutrophil Count, Cytokines) Day2->BALF Histo Lung Histology (Inflammation) Day2->Histo

References

Application Notes and Protocols for Preclinical Administration of Proxyphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyphylline is a methylxanthine derivative with bronchodilator properties, primarily indicated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP results in the relaxation of bronchial smooth muscles, causing bronchodilation. Additionally, this compound exhibits mild anti-inflammatory effects and may act as an antagonist at adenosine receptors.

These application notes provide a comprehensive guide for the preclinical administration of this compound in various animal models, focusing on efficacy, pharmacokinetic, and toxicological studies. The protocols and data presented are compiled from available literature and are intended to serve as a foundational resource for designing and executing in vivo studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans (for reference)
ParameterRoute of AdministrationDosageValueSpeciesReference
Tmax (Peak Time) Oral21 µmol/kg29 minutesHuman
Biological Half-Life Intravenous & Oral29 µmol/kg (IV), 21 µmol/kg (Oral)8.1 - 12.6 hoursHuman
Volume of Distribution Intravenous29 µmol/kg0.61 L/kgHuman
Unchanged in Urine Intravenous & Oral29 µmol/kg (IV), 21 µmol/kg (Oral)18 - 29%Human

Note: Preclinical pharmacokinetic data for this compound in common rodent models is limited in the public domain. Researchers are advised to conduct pilot pharmacokinetic studies to determine the appropriate dosing regimen for their specific model and experimental goals.

Table 2: Acute Toxicity of Related Methylxanthines in Rodents
CompoundAnimal ModelRoute of AdministrationLD50Reference
Aminophylline Adult MiceNot SpecifiedHigher than neonatal mice and rats
Theophylline Mice & RatsOral Gavage400 mg/kg (acutely toxic)

Signaling Pathway

Proxyphylline_Mechanism_of_Action cluster_cell Smooth Muscle Cell cluster_receptor Alternative Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK PKA->MLCK_inactive Promotes Inactivation Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_active->Relaxation MLCK_inactive->MLCK_active Adenosine Adenosine A1_Receptor Adenosine A1 Receptor Adenosine->A1_Receptor Activates Bronchoconstriction Bronchoconstriction A1_Receptor->Bronchoconstriction Proxyphylline_alt This compound Proxyphylline_alt->A1_Receptor Antagonizes

Caption: Mechanism of action of this compound.

Experimental Protocols

Evaluation of Bronchodilator Efficacy in a Guinea Pig Model of Asthma

This protocol is designed to assess the protective effect of this compound against bronchoconstriction induced by an allergen challenge.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile saline)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Sterile saline

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Whole-body plethysmograph

Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 100 µg of OVA and 100 mg of aluminum hydroxide suspended in 1 mL of sterile saline.

    • A control group should receive saline with aluminum hydroxide only.

  • Drug Administration:

    • On day 21, administer this compound or vehicle to the sensitized guinea pigs.

    • Route of Administration: Oral gavage is a common route. Intraperitoneal or intravenous injections can also be considered depending on the study's objectives.

    • Dosage: Based on data from related methylxanthines, a starting dose range of 10-50 mg/kg can be explored. A dose-response study is highly recommended.

  • Allergen Challenge and Measurement of Bronchoconstriction:

    • One hour after drug administration, place the animals in the whole-body plethysmograph to acclimatize.

    • Expose the guinea pigs to an aerosol of 0.2% OVA in saline for up to 2 minutes.

    • Record respiratory parameters (e.g., specific airway resistance) for at least 15 minutes post-challenge to assess the degree of bronchoconstriction.

  • Data Analysis:

    • Calculate the percentage of protection against the OVA-induced bronchoconstriction for the this compound-treated groups compared to the vehicle-treated group.

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% CMC in water)

  • Vehicle for intravenous administration (e.g., sterile saline, potentially with a co-solvent like PEG400 if solubility is an issue)

  • Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for blood sampling

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Analytical equipment for drug quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Fast rats overnight before dosing but allow free access to water.

  • Drug Administration:

    • Oral (p.o.): Administer this compound via oral gavage at a predetermined dose (e.g., 20 mg/kg).

    • Intravenous (i.v.): Administer this compound as a bolus injection or short infusion through the jugular vein cannula at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an analytical method to quantify this compound concentrations in plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

    • Calculate oral bioavailability by comparing the AUC from the oral route to the AUC from the intravenous route.

Acute Toxicity Study in Mice

This protocol is a guideline for determining the acute toxicity (LD50) of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% CMC)

  • Male and female CD-1 mice (6-8 weeks old)

  • Appropriate syringes and needles for the chosen route of administration

Procedure:

  • Dose Selection:

    • Based on the toxicity of theophylline, select a range of doses (e.g., 100, 200, 400, 800 mg/kg).

  • Drug Administration:

    • Administer a single dose of this compound to groups of mice (n=5 per sex per dose group) via the desired route (e.g., oral gavage or intraperitoneal injection).

    • A control group should receive the vehicle only.

  • Observation:

    • Observe the animals continuously for the first 4 hours after administration and then periodically for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and mortality.

    • Record body weights before dosing and at the end of the study.

  • Data Analysis:

    • Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Experimental Workflows

Efficacy_Study_Workflow cluster_prep Preparation cluster_exp Experiment (Day 21) cluster_analysis Analysis Sensitization Sensitize Guinea Pigs (Days 0 & 7) Drug_Admin Administer this compound or Vehicle Sensitization->Drug_Admin Acclimatization Acclimatize in Plethysmograph Drug_Admin->Acclimatization Challenge OVA Aerosol Challenge Acclimatization->Challenge Measurement Measure Airway Resistance Challenge->Measurement Data_Analysis Calculate % Protection Measurement->Data_Analysis

Caption: Workflow for Efficacy Studies.

PK_Study_Workflow cluster_prep_pk Preparation cluster_exp_pk Experiment cluster_analysis_pk Analysis Animal_Prep Fast Rats Overnight Dosing Administer this compound (p.o. or i.v.) Animal_Prep->Dosing Blood_Sampling Collect Blood Samples (Time Course) Dosing->Blood_Sampling Sample_Processing Process to Plasma and Store Blood_Sampling->Sample_Processing Quantification Quantify Drug in Plasma (e.g., LC-MS/MS) Sample_Processing->Quantification PK_Analysis Calculate PK Parameters Quantification->PK_Analysis

Caption: Workflow for Pharmacokinetic Studies.

Application Notes and Protocols for Screening Proxyphylline Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyphylline is a methylxanthine derivative of theophylline, utilized primarily as a bronchodilator and vasodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its therapeutic effects stem from a multifaceted mechanism of action, chiefly involving the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[1][5][6] This leads to smooth muscle relaxation, particularly in the bronchi, and may also confer mild anti-inflammatory and diuretic properties.[2][5]

These application notes provide detailed protocols for robust cell-based assays designed to screen and characterize the activity of this compound and other xanthine derivatives. The assays cover the primary mechanisms of action: PDE inhibition, downstream cyclic AMP (cAMP) accumulation, and anti-inflammatory effects.

Primary Mechanisms of Action & Signaling Pathways

This compound's efficacy is primarily attributed to two key cellular mechanisms:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for degrading the second messenger cyclic adenosine monophosphate (cAMP).[1][2] This inhibition leads to elevated intracellular cAMP levels, activating Protein Kinase A (PKA). PKA activation results in the phosphorylation of downstream targets that promote smooth muscle relaxation (bronchodilation) and suppress inflammatory cell activity.[7]

  • Adenosine Receptor Antagonism: this compound can act as an antagonist at adenosine receptors.[5][6] In immune cells, adenosine can promote the release of inflammatory mediators. By blocking these receptors, this compound can reduce the inflammatory response, decreasing lung sensitivity to allergens and other pro-inflammatory stimuli.[5][6]

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Downstream Downstream Effects (Smooth Muscle Relaxation, Anti-inflammatory Response) PKA->Downstream Leads to This compound This compound This compound->PDE Inhibits

Caption: this compound inhibits PDE, increasing cAMP levels and promoting downstream effects.

Adenosine_Antagonism_Pathway cluster_membrane Immune Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular AdenosineReceptor Adenosine Receptor (e.g., A2A) InflammatoryResponse Pro-inflammatory Mediator Release AdenosineReceptor->InflammatoryResponse Triggers Adenosine Adenosine Adenosine->AdenosineReceptor Binds & Activates This compound This compound This compound->AdenosineReceptor Blocks

Caption: this compound blocks adenosine receptors on immune cells to reduce inflammation.

Experimental Workflow: General Protocol

The following diagram outlines a typical workflow for the cell-based assays described in these notes.

Experimental_Workflow Start Start CellSeeding 1. Cell Seeding (e.g., 96-well plate) Start->CellSeeding Incubation1 2. Adherence/Growth (12-24 hours) CellSeeding->Incubation1 CompoundTreatment 3. Compound Addition (this compound & Controls) Incubation1->CompoundTreatment PreIncubation 4. Pre-incubation (1-2 hours) CompoundTreatment->PreIncubation Stimulation 5. Stimulation (e.g., LPS, Forskolin) (If applicable) PreIncubation->Stimulation Incubation2 6. Main Incubation (Time varies by assay) Stimulation->Incubation2 DataAcquisition 7. Data Acquisition (e.g., ELISA, Luminescence, Fluorescence) Incubation2->DataAcquisition DataAnalysis 8. Data Analysis (IC50/EC50 Calculation) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for screening compound activity in cell-based assays.

Application Note 1: cAMP Accumulation Assay

Principle: This assay quantifies the ability of this compound to increase intracellular cAMP levels, a direct functional consequence of PDE inhibition. It provides a more physiologically relevant measure of activity than a purely enzyme-based assay.[7][8] Cells are pre-treated with the test compound and then stimulated with an adenylyl cyclase activator like forskolin. The resulting accumulation of cAMP is measured, typically using a competitive immunoassay format (e.g., HTRF, ELISA).

Protocol:

  • Cell Line: Human Airway Smooth Muscle (HASM) cells or a suitable cell line expressing relevant PDEs (e.g., HEK293).

  • Materials:

    • 96-well cell culture plates (white, solid-bottom for luminescence/HTRF).

    • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2, or similar).

    • This compound, Theophylline (positive control), IBMX (non-selective PDE inhibitor).

    • Forskolin (adenylyl cyclase activator).

    • Cell culture medium, PBS, 0.1% DMSO in assay buffer.

Methodology:

  • Cell Seeding: Seed HASM cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound and controls (Theophylline, IBMX) in assay buffer containing 0.1% DMSO.

  • Compound Treatment: Carefully remove the culture medium. Wash cells once with warm PBS. Add 50 µL of the compound dilutions to the respective wells. Include "vehicle control" wells with 0.1% DMSO.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C.

  • Stimulation: Add 50 µL of Forskolin solution (final concentration typically 1-10 µM) to all wells except the "unstimulated control".

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Calculate the percentage of cAMP accumulation relative to the vehicle control. Plot the concentration-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Data Presentation:

CompoundCell TypeEC₅₀ (µM)Max Response (% of Forskolin)
This compound HASM~420[9]User-determined
TheophyllineHASM~25 (µg/ml)[9]User-determined
IBMXHASMUser-determinedUser-determined

Application Note 2: Anti-Inflammatory Cytokine Release Assay

Principle: This assay assesses this compound's ability to suppress the production of pro-inflammatory cytokines, a key aspect of its secondary anti-inflammatory effect.[10][11] Immune cells, such as macrophages, are stimulated with an inflammatory agent like Lipopolysaccharide (LPS), triggering the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The concentration of these cytokines in the supernatant is measured by ELISA.[10]

Protocol:

  • Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocyte, differentiated into macrophages with PMA).

  • Materials:

    • 96-well cell culture plates.

    • This compound, Dexamethasone (positive control).

    • Lipopolysaccharide (LPS) from E. coli.

    • ELISA kits for TNF-α and IL-6.

    • Cell culture medium (DMEM or RPMI-1640), FBS, PBS.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well. Allow cells to adhere for 12-24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of this compound and Dexamethasone. Remove the old medium and add 100 µL of media containing the compound dilutions.

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂.[10]

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated control".

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis.[10]

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit cytokine production by 50%).

Data Presentation:

CytokineThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM) (Control)
TNF-αUser-determined~0.1[10]
IL-6User-determined~0.3[10]

Application Note 3: Adenosine A₂ₐ Receptor Binding Assay

Principle: This assay determines the binding affinity of this compound to a specific adenosine receptor subtype, such as A₂ₐ, which is implicated in inflammation and CNS effects.[12][13] It is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently-labeled antagonist for binding to receptors in membranes prepared from cells overexpressing the receptor.

Protocol:

  • Materials:

    • Membrane preparations from HEK293 or CHO cells stably expressing human adenosine A₂ₐ receptors.[12]

    • Radiolabeled antagonist, e.g., [³H]-ZM241385 or [³H]-SCH 58261.[12][14]

    • This compound, Theophylline, ZM241385 (unlabeled, positive control).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and scintillation fluid.

Methodology:

  • Assay Setup: In a 96-well plate, combine the assay buffer, cell membranes (5-10 µg protein/well), the radiolabeled antagonist (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound or control compounds.

  • Total & Non-specific Binding:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of an unlabeled antagonist (like ZM241385) to saturate the receptors.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.[12][15]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and calculate the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptorKi (nM)
This compound Human Adenosine A₂ₐUser-determined
TheophyllineHuman Adenosine A₂ₐ>10,000[14]
ZM241385 (Control)Human Adenosine A₂ₐ~1-2

References

Application Notes and Protocols for Studying the Pharmacodynamics of Proxyphylline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the pharmacodynamics of proxyphylline, a xanthine derivative with bronchodilator properties. The protocols outlined below are intended for use in a laboratory setting to investigate its mechanism of action, receptor engagement, and physiological effects.

Introduction to this compound

This compound is a methylxanthine derivative of theophylline used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic effects are primarily attributed to its ability to relax bronchial smooth muscle, leading to improved airflow[1]. The pharmacodynamics of this compound are complex, involving a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors[2][3]. Understanding these mechanisms is crucial for the development of novel respiratory therapeutics and for optimizing the clinical use of this compound.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamic properties of this compound.

Receptor SubtypeLigandSpeciesTissueK i (nM)Reference
Adenosine A1This compoundBovineBrain82
Adenosine A2AThis compound-Platelets850,000

K i (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower K i value indicates a higher binding affinity.

PDE IsozymeIC 50 (µM)
PDE1Data not available
PDE2Data not available
PDE3Data not available
PDE4Data not available
PDE5Data not available

Key Signaling Pathways

This compound exerts its effects by modulating intracellular signaling cascades. The primary pathways are the inhibition of phosphodiesterases and the antagonism of adenosine receptors.

Phosphodiesterase Inhibition Pathway

This compound acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cell types, including bronchial smooth muscle cells[1][3]. By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This ultimately results in the relaxation of airway smooth muscle and bronchodilation[3].

PDE_Inhibition_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Degradation Degradation to AMP / GMP PDE->Degradation Catalyzes cAMP_cGMP cAMP / cGMP cAMP_cGMP->Degradation PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) Activation cAMP_cGMP->PKA_PKG Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA_PKG->Smooth_Muscle_Relaxation Leads to

This compound's PDE Inhibition Pathway
Adenosine Receptor Antagonism Pathway

This compound also functions as an antagonist at adenosine receptors, with a higher affinity for the A1 subtype than the A2A subtype. Adenosine, upon binding to its receptors on bronchial smooth muscle cells, can induce bronchoconstriction. By blocking the A1 adenosine receptor, this compound prevents adenosine-mediated bronchoconstriction, contributing to its overall bronchodilatory effect.

Adenosine_Antagonism_Pathway This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Antagonizes Adenosine Adenosine Adenosine->A1_Receptor Binds to & Activates Bronchoconstriction Bronchoconstriction A1_Receptor->Bronchoconstriction Induces

This compound's Adenosine Receptor Antagonism

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the pharmacodynamics of this compound.

Protocol 1: Adenosine A1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (K i ) of this compound for the human adenosine A1 receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human adenosine A1 receptor

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine) as the radioligand

  • Unlabeled DPCPX for determining non-specific binding

  • This compound stock solution (in DMSO)

  • Scintillation cocktail

  • Glass fiber filters (GF/B or GF/C)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Workflow:

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing A1 receptors start->prep_membranes incubation Incubate membranes with [³H]-DPCPX and this compound prep_membranes->incubation filtration Separate bound and free radioligand by filtration incubation->filtration scintillation Measure radioactivity using a scintillation counter filtration->scintillation analysis Data analysis to determine Ki value scintillation->analysis end End analysis->end

Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the adenosine A1 receptor. Prepare cell membranes by homogenization and centrifugation as described in standard protocols[4][5]. Resuspend the final membrane pellet in membrane preparation buffer.

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:

    • 50 µL of membrane suspension (10-20 µg protein/well).

    • 50 µL of [³H]-DPCPX at a final concentration near its K d (e.g., 1-2 nM).

    • 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or buffer for total binding.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled DPCPX (e.g., 10 µM).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a filtration apparatus. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC 50 value from the resulting sigmoidal curve and calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d ), where [L] is the concentration of the radioligand and K d is its dissociation constant.

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay

This protocol is designed to determine the IC 50 values of this compound for various PDE isozymes. A generic protocol using a commercially available assay kit is described.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

  • PDE-Glo™ Phosphodiesterase Assay kit (Promega) or similar

  • This compound stock solution (in DMSO)

  • 96-well or 384-well white opaque plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions of the PDE-Glo™ Assay kit[6][7]. This typically includes preparing the PDE reaction buffer, cAMP or cGMP substrate, termination buffer, and detection reagents.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate buffer.

  • Assay Reaction:

    • In a multi-well plate, add the PDE enzyme, this compound at various concentrations, and the reaction buffer.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding the termination buffer.

    • Add the detection reagents as per the kit protocol. This step typically involves a kinase reaction that consumes ATP in proportion to the remaining cyclic nucleotide.

    • The final step involves a luciferase reaction that generates a luminescent signal inversely proportional to the PDE activity.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Calculate the percentage of inhibition and determine the IC 50 value from the dose-response curve.

Protocol 3: Measurement of Intracellular cAMP and cGMP Levels

This protocol measures the effect of this compound on intracellular cyclic nucleotide levels in a relevant cell line (e.g., human airway smooth muscle cells).

Materials:

  • Human airway smooth muscle cells (HASMCs) or a suitable cell line (e.g., CHO-K1)[7]

  • Cell culture reagents

  • This compound stock solution

  • Forskolin (an adenylyl cyclase activator, for studying Gi-coupled receptor effects)

  • A commercial cAMP/cGMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen)[4][8][9]

  • Plate reader compatible with the chosen assay technology

Procedure:

  • Cell Culture: Seed the cells in a 96-well or 384-well plate and grow to confluence.

  • Cell Treatment:

    • Pre-treat the cells with a PDE inhibitor like IBMX (if necessary to amplify the signal, though this compound itself is a PDE inhibitor).

    • Treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Include appropriate controls (vehicle, and a positive control like a known PDE inhibitor or a receptor agonist that modulates cAMP/cGMP).

  • Cell Lysis and Cyclic Nucleotide Measurement:

    • Lyse the cells according to the assay kit's protocol to release intracellular cAMP and cGMP.

    • Perform the immunoassay as per the manufacturer's instructions. This typically involves a competitive binding reaction between the cyclic nucleotide in the sample and a labeled tracer for a specific antibody.

  • Detection and Analysis:

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

    • Calculate the concentration of cAMP and cGMP in each sample based on a standard curve.

    • Plot the cyclic nucleotide concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC 50 value.

Protocol 4: In Vivo Bronchodilator Activity in Guinea Pigs

This protocol evaluates the bronchodilator effect of this compound in an in vivo model of histamine- or methacholine-induced bronchoconstriction in guinea pigs[10][11][12][13].

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Anesthetic (e.g., urethane or a combination of ketamine and xylazine)

  • Tracheal cannula

  • Ventilator

  • Pressure transducer to measure airway pressure

  • Bronchoconstricting agent (e.g., histamine or methacholine)

  • This compound solution for administration (e.g., intravenous or intratracheal)

  • Data acquisition system

Workflow:

InVivo_Workflow start Start anesthetize Anesthetize and intubate guinea pig start->anesthetize ventilate Mechanically ventilate the animal anesthetize->ventilate induce_bronchoconstriction Induce bronchoconstriction with histamine or methacholine ventilate->induce_bronchoconstriction administer_this compound Administer this compound induce_bronchoconstriction->administer_this compound measure_airway_resistance Measure changes in airway resistance administer_this compound->measure_airway_resistance analyze_data Analyze data to assess bronchodilator effect measure_airway_resistance->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Improving Proxyphylline Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the aqueous solubility of proxyphylline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a critical factor in experiments?

A1: this compound is a methylxanthine derivative of theophylline used as a bronchodilator to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its primary mechanism of action involves inhibiting phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which relaxes the smooth muscles of the bronchi, making it easier to breathe.[1]

Adequate aqueous solubility is crucial for:

  • In Vitro Assays: Ensuring that the desired concentration is fully dissolved in the buffer is essential for obtaining accurate and reproducible results in cell-based and enzymatic assays. Undissolved particles can lead to an underestimation of the compound's potency.

  • Formulation Development: For creating stable and effective oral or parenteral drug formulations, achieving the target concentration in a physiologically compatible vehicle is a prerequisite.[]

  • Bioavailability: Poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and reduced bioavailability for oral dosage forms.[5]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. Key parameters are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₄O₃[6][7]
Molecular Weight 238.24 g/mol [6][8]
Appearance White to almost white crystalline powder[3][7]
pKa 14.55 ± 0.20 (Predicted)[7][8]
Water Solubility Reported as 285.7 g/L (temperature not stated)[8]
Solubility in PBS (pH 7.2) Approx. 1 mg/mL[9]
Solubility in Organic Solvents Soluble in DMSO (~10 mg/mL), DMF (~10 mg/mL), and Ethanol (~1 mg/mL)[9]

Q3: My this compound is not dissolving in a neutral buffer (e.g., PBS pH 7.2). What should I do?

A3: If you are having trouble dissolving this compound in a neutral buffer, consider the following:

  • Check Concentration: The reported solubility of this compound in PBS at pH 7.2 is approximately 1 mg/mL.[9] Ensure your target concentration does not exceed this limit.

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) while stirring. This can increase the rate of dissolution. Do not overheat, as it may cause degradation.

  • Increase Mixing Time: Ensure the solution is stirred for an adequate period. Some compounds require extended mixing to fully dissolve.

  • pH Adjustment: Although this compound is a weak base, slightly lowering the pH of the buffer might improve solubility. For its parent compound, theophylline, solubility has been shown to increase in more acidic conditions.[10]

  • Use of Co-solvents: If the experimental design allows, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common and effective strategy.[9]

Q4: What are the most effective laboratory techniques to enhance the aqueous solubility of this compound?

A4: Several techniques can be employed to improve the solubility of poorly soluble compounds like xanthine derivatives.[5][11]

TechniqueDescriptionSuitability for this compound
pH Adjustment Modifying the pH of the buffer can increase the solubility of ionizable compounds.[] For weak bases, lowering the pH can increase the proportion of the more soluble protonated form.Potentially effective. Since related xanthines show pH-dependent solubility, this is a viable first approach to investigate.[10]
Co-solvency A water-miscible organic solvent (co-solvent) is added to the aqueous system to reduce the polarity of the solvent, thereby increasing the solubility of non-polar solutes.[] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[]Highly effective. This compound is known to be soluble in DMSO and ethanol.[9] This is a standard method for preparing stock solutions for in vitro studies.
Solid Dispersions The drug is dispersed in an amorphous form within an inert carrier matrix (often a polymer).[12] This technique enhances the dissolution rate by preventing the drug from crystallizing.[13]Advanced technique suitable for formulation development. It can significantly improve oral bioavailability.
Complexation A complexing agent, such as a cyclodextrin, is used to form an inclusion complex with the drug molecule. The exterior of the cyclodextrin is hydrophilic, which enhances the aqueous solubility of the complex.A common strategy for xanthine derivatives and worth investigating for this compound, especially for oral formulations.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
This compound powder is not dissolving or the solution remains cloudy. Concentration Exceeds Solubility Limit: The target concentration is higher than the intrinsic solubility of this compound in the chosen buffer.1. Verify the solubility limit in your specific buffer (see protocol below). 2. Lower the concentration to below the solubility limit. 3. Employ a solubility enhancement technique, such as adding a co-solvent.
Precipitate forms immediately after diluting a concentrated organic stock solution into an aqueous buffer. Poor Miscibility/Supersaturation: The drug is precipitating out because the final concentration in the aqueous buffer is still above its thermodynamic solubility, even with a small percentage of co-solvent.1. Lower the concentration of the stock solution. 2. Increase the final percentage of the co-solvent in the aqueous buffer, if tolerated by the experiment. 3. Add the stock solution to the buffer slowly while vortexing vigorously to ensure rapid mixing.
The solution is clear initially but forms a precipitate over time. Metastable Solution/Storage Conditions: The initially formed supersaturated solution is not stable, or changes in temperature during storage are causing the compound to crash out.1. Prepare fresh solutions before each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[9] 2. Store solutions at a constant, controlled temperature. Avoid refrigeration if it lowers solubility. 3. Consider using formulation techniques like solid dispersions or cyclodextrin complexes to create a more stable solution.

Experimental Protocols

Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound in a specific solvent or buffer.[14]

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.2)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of this compound powder to a glass vial. An amount sufficient to ensure solid remains after equilibrium is key, but avoid adding so much that it alters the properties of the buffer.[14]

  • Solvent Addition: Add a known volume of the pre-equilibrated aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the suspension to shake for 24-48 hours to ensure equilibrium is reached.[15] A 24-hour incubation is often sufficient for thermodynamic measurements.[15]

  • pH Measurement: After equilibration, measure the final pH of the suspension to ensure it has not significantly changed.[14]

  • Sampling and Filtration: Allow the vials to sit undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Dilution: Dilute the clear filtrate with the same buffer to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV at 273 nm) to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be run in triplicate to ensure reproducibility.

Visual Guides

G start This compound Fails to Dissolve in Aqueous Buffer check_conc Is Concentration Above Known Solubility Limit? (e.g., >1 mg/mL in PBS) start->check_conc reduce_conc Reduce Target Concentration check_conc->reduce_conc Yes check_method Is the Dissolution Method Optimized? check_conc->check_method No sol_ok Solution is Clear (Problem Solved) reduce_conc->sol_ok optimize_method Optimize Conditions: - Increase mixing time - Gently warm (e.g., 37°C) - Check buffer pH check_method->optimize_method No need_enhancement Need Further Enhancement? check_method->need_enhancement Yes optimize_method->need_enhancement need_enhancement->sol_ok No use_cosolvent Prepare Stock in Co-solvent (e.g., DMSO, Ethanol) and Dilute into Buffer need_enhancement->use_cosolvent Yes use_cosolvent->sol_ok

Caption: A workflow for troubleshooting this compound solubility issues.

G atp ATP ac Adenylate Cyclase atp->ac camp cAMP (Cyclic AMP) ac->camp Converts pde Phosphodiesterase (PDE) camp->pde Degraded by pka Protein Kinase A (PKA) Activation camp->pka amp AMP pde->amp proxy This compound proxy->pde Inhibits response Relaxation of Bronchial Smooth Muscle (Bronchodilation) pka->response

Caption: this compound's mechanism via the cAMP signaling pathway.

References

Technical Support Center: Proxyphylline Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of proxyphylline in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, a xanthine derivative, is known to have good stability in its solid, crystalline form.[1] However, in aqueous solutions, its stability is limited. It is generally recommended that aqueous solutions of this compound not be stored for more than one day. The stability of this compound in solution is influenced by several factors, including pH, temperature, and exposure to light.

Q2: How does pH affect the stability of this compound in solution?

Q3: What is the effect of temperature on the stability of this compound solutions?

Elevated temperatures accelerate the degradation of this compound in solution. While specific Arrhenius parameters for this compound are not available, thermal degradation studies are a standard component of forced degradation testing.[3] For related compounds, thermal degradation is typically investigated by exposing solutions to temperatures ranging from 40°C to 80°C.[4] The rate of degradation increases with temperature, following the principles of chemical kinetics.

Q4: Is this compound sensitive to light?

Yes, this compound solutions may be susceptible to photolytic degradation. Forced degradation studies, as per ICH Q1B guidelines, involve exposing the drug solution to a combination of UV and visible light to assess its photostability.[3][5] For related xanthine derivatives like theophylline, photolytic degradation has been observed under UV light exposure.[6] Therefore, it is recommended to protect this compound solutions from light, especially during storage and handling for analytical purposes.

Q5: What happens when this compound is exposed to oxidative conditions?

This compound, like other xanthine derivatives, can be susceptible to oxidative degradation. Oxidative stress is typically simulated in forced degradation studies by using reagents such as hydrogen peroxide (H₂O₂).[4] Studies on theophylline have shown significant degradation in the presence of H₂O₂.[6] The reaction with oxidizing agents can lead to the formation of various degradation products.

Q6: What are the potential degradation products of this compound?

Specific degradation products of this compound under various stress conditions are not extensively documented in publicly available literature. However, based on the structure of this compound (7-(2-hydroxypropyl)theophylline) and the known degradation pathways of other xanthine derivatives, potential degradation products could arise from:

  • Hydrolysis: Cleavage of the hydroxypropyl side chain or opening of the imidazole ring of the purine structure.

  • Oxidation: Formation of N-oxides, hydroxylated derivatives, or products of ring cleavage.

  • Photodegradation: Complex reactions that may involve dimerization or cleavage of the molecule.

Identification and characterization of these degradation products typically require advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent assay results for this compound solutions over time. Degradation of this compound in solution.Prepare fresh solutions daily. Store stock solutions in a refrigerator (2-8°C) and protect from light. For longer-term storage, consider preparing solutions in a non-aqueous solvent like DMSO and storing at -20°C, with final dilutions into aqueous buffers made immediately before use.
Appearance of unknown peaks in HPLC chromatograms of this compound samples. Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the retention times of potential impurities and in developing a stability-indicating analytical method.
Low recovery of this compound from stored solutions. Adsorption to container surfaces or significant degradation.Use silanized glass or low-adsorption polypropylene containers. Ensure the storage conditions (pH, temperature, light protection) are optimized for stability.
Precipitation observed in refrigerated aqueous solutions. Limited aqueous solubility at lower temperatures.Check the concentration of your solution against the known solubility of this compound. You may need to work with lower concentrations or use a co-solvent if the experimental design permits.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides a general overview based on typical forced degradation conditions used for related xanthine derivatives. This information should be used as a guideline for designing your own stability studies.

Stress Condition Typical Reagent/Parameter Expected Outcome for Xanthine Derivatives Reference for General Protocol
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)Degradation is expected.[2]
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)Significant degradation is expected.[2]
Oxidation 3% - 30% H₂O₂, at room temperature or heatedSignificant degradation is expected.[4][6]
Thermal Degradation 60°C - 80°C (in solution or as solid)Degradation rate will increase with temperature.[4]
Photodegradation Exposure to UV and visible light (ICH Q1B)Degradation is likely.[3][5]

Experimental Protocols

Protocol 1: General Forced Degradation Study of this compound in Solution

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 1 M HCl.

    • Heat the solution at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with 1 M NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 1 M NaOH.

    • Heat the solution at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with 1 M HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a portion of the stock solution into a vial and heat it in a heating block at 80°C for a specified time (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, cool it to room temperature, and dilute it with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a portion of the stock solution in a transparent container to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all prepared samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks and quantify the remaining this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products. This is a general template and may require optimization.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The ratio will need to be optimized (e.g., starting with 85:15 buffer:organic solvent).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 273 nm (based on the UV absorbance maximum of xanthine derivatives)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Specificity: Inject solutions of this compound, placebo (if applicable), and stressed samples (from Protocol 1) to demonstrate that the method can resolve this compound from any degradation products and excipients.

  • Linearity: Analyze a series of this compound solutions of known concentrations to establish a linear relationship between peak area and concentration.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples of known concentrations.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship Proxyphylline_Stability This compound Stability in Solution Factors Influencing Factors Proxyphylline_Stability->Factors is affected by pH pH Factors->pH Temperature Temperature Factors->Temperature Light Light Factors->Light Oxidants Oxidizing Agents Factors->Oxidants Degradation Degradation pH->Degradation can cause Temperature->Degradation can cause Light->Degradation can cause Oxidants->Degradation can cause Analysis Stability-Indicating Analytical Method Degradation->Analysis is monitored by Analysis->Proxyphylline_Stability assesses

References

Potential drug interactions with Proxyphylline in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Proxyphylline in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a methylxanthine derivative of theophylline.[1] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This elevation in cAMP causes relaxation of bronchial smooth muscles, resulting in bronchodilation.[2][3] Additionally, this compound can act as an antagonist at adenosine receptors and may have mild anti-inflammatory effects.[1]

Q2: Are there known pharmacokinetic interactions with this compound?

Yes, significant pharmacokinetic interactions have been documented, primarily through the modulation of metabolic enzymes. As a xanthine derivative, this compound's metabolism can be affected by enzyme inducers and inhibitors.[2]

  • Enzyme Inhibitors: Co-administration with certain drugs can inhibit the metabolism of this compound, leading to elevated plasma concentrations and an increased risk of toxicity. Notable inhibitors include fluoroquinolone antibiotics (e.g., ciprofloxacin, enoxacin) and cimetidine.[2] Macrolide antibiotics like erythromycin are also known to inhibit the metabolism of theophylline, a closely related compound, by inhibiting the cytochrome P450 enzyme CYP1A2.[4][5]

  • Enzyme Inducers: Conversely, drugs that induce metabolic enzymes can accelerate the clearance of this compound, potentially reducing its therapeutic efficacy. Examples include rifampin, phenobarbital, phenytoin, and carbamazepine.[2][6][7]

Q3: What are the expected pharmacodynamic interactions with this compound?

This compound can exhibit several pharmacodynamic interactions:

  • Synergism with Beta-Agonists: When combined with β-adrenoceptor stimulants like salbutamol, this compound shows a significantly increased bronchodilatory effect.[8]

  • Antagonism with Beta-Blockers: The bronchodilatory effects of this compound can be diminished by concurrent use of beta-blockers due to their opposing actions on bronchial smooth muscle.[2]

  • Additive Effects with other Xanthines: Using this compound with other xanthine derivatives such as theophylline or caffeine can lead to additive toxic effects.[2][9]

  • Adenosine Receptor Antagonism: As a methylxanthine, this compound can act as a non-specific competitive antagonist of adenosine receptors, potentially interfering with the pharmacological effects of adenosine and its agonists.[10]

  • Interaction with Benzodiazepines: Methylxanthines may counteract the sedative effects of benzodiazepines.[11] Chronic exposure to theophylline has been shown to reduce the interaction between gamma-aminobutyric acid (GABA) and benzodiazepine receptor sites.[12]

Q4: Can this compound be co-administered with diuretics?

Caution is advised when co-administering this compound with diuretics, particularly loop and thiazide diuretics. This combination can increase the risk of hypokalemia (low potassium levels), which may lead to adverse cardiac effects.[2]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of this compound and signs of toxicity in an in vivo model.

  • Possible Cause: Co-administration of a metabolic enzyme inhibitor.

  • Troubleshooting Steps:

    • Review all compounds administered in the experimental setup. Check if any, including vehicle components, are known inhibitors of cytochrome P450 enzymes (e.g., cimetidine, macrolide antibiotics, or certain fluoroquinolones).[2]

    • If an inhibitor is present, consider either replacing it with a non-inhibitory alternative or reducing the dose of this compound.

    • If the interacting compound is essential to the experiment, conduct a dose-response study to determine a safe and effective dose of this compound in its presence.

    • Implement plasma level monitoring of this compound to guide dose adjustments.

Issue 2: Reduced efficacy of this compound in achieving desired bronchodilation.

  • Possible Cause 1: Co-administration of a metabolic enzyme inducer.

  • Troubleshooting Steps:

    • Verify if any co-administered drugs are known enzyme inducers (e.g., rifampicin, phenobarbital, phenytoin, carbamazepine).[2][6][7]

    • If an inducer is present, an increased dose of this compound may be necessary to achieve the desired therapeutic effect.[6]

    • Monitor this compound plasma concentrations to ensure they are within the therapeutic range.

  • Possible Cause 2: Co-administration of a pharmacodynamic antagonist.

  • Troubleshooting Steps:

    • Check for the presence of beta-blockers in the experimental protocol, as they can counteract the bronchodilatory effects of this compound.[2]

    • If a beta-blocker is necessary, consider alternative pathways for achieving the experimental goals or investigate the dose-response relationship of this compound in the presence of the antagonist.

Issue 3: Inconsistent or variable responses to this compound across experimental subjects.

  • Possible Cause: Inter-individual differences in drug metabolism or unaccounted for interactions.

  • Troubleshooting Steps:

    • Standardize the experimental conditions, including diet, as caffeine and other dietary xanthines can have additive effects.[2][13]

    • Characterize the metabolic profile of the experimental animals if possible, as variations in enzyme expression can lead to different pharmacokinetic profiles.

    • Ensure that all experimental groups are appropriately randomized and that control groups are included to account for variability.

Data on Potential Drug Interactions

The following tables summarize key interactions, with much of the detailed quantitative data extrapolated from studies on theophylline due to its structural and functional similarity to this compound.

Table 1: Pharmacokinetic Interactions with this compound and other Xanthines

Interacting Drug/ClassMechanism of InteractionEffect on this compound/TheophyllineClinical/Experimental ImplicationReference
Enzyme Inhibitors
CimetidineInhibition of metabolismIncreased plasma levelsIncreased risk of toxicity[2]
Fluoroquinolones (e.g., Ciprofloxacin)Inhibition of metabolismIncreased plasma levelsIncreased risk of toxicity[2]
Macrolides (e.g., Erythromycin)Inhibition of CYP1A2Increased plasma concentrations by ~25%Increased risk of toxicity; dose reduction may be needed[4][14]
AllopurinolInhibition of xanthine oxidaseIncreased theophylline levels by 25-30%Increased risk of toxicity; dose reduction may be needed[15][16]
Enzyme Inducers
PhenytoinInduction of hepatic CYP450 enzymes (CYP1A2)Decreased plasma levels; increased clearance by 40-50%Reduced therapeutic efficacy; dose increase may be needed[6][17][18][19]
CarbamazepineInduction of hepatic CYP450 enzymes (CYP1A2, CYP3A4)Decreased plasma levels by 40-60%Reduced therapeutic efficacy; dose increase may be needed[7][20][21]
Rifampin / PhenobarbitalInduction of metabolismDecreased plasma levelsReduced therapeutic efficacy[2]

Table 2: Pharmacodynamic Interactions with this compound

Interacting Drug/ClassMechanism of InteractionEffect of CombinationClinical/Experimental ImplicationReference
Beta-Agonists (e.g., Salbutamol)Synergistic effect on bronchodilationSignificantly increased bronchodilatory effectEnhanced therapeutic outcome without increased adverse effects[8]
Beta-BlockersOpposing actions on bronchial smooth muscleReduced bronchodilatory effectPotential for therapeutic failure[2]
Other Xanthines (e.g., Caffeine)Additive effectsIncreased risk of toxicity (nausea, palpitations)Avoid co-administration or limit caffeine intake[2][9]
AdenosineCompetitive antagonism at adenosine receptorsReduced pharmacological effect of adenosineHigher doses of adenosine may be required[10]
Diuretics (Loop and Thiazide)Additive effectIncreased risk of hypokalemiaMonitor serum potassium levels[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of Metabolic Interaction

This protocol provides a general framework for assessing the impact of a test compound on the metabolism of this compound using liver microsomes.

  • Objective: To determine if a test compound inhibits or induces the metabolism of this compound.

  • Materials:

    • Liver microsomes (from human or relevant animal species)

    • This compound

    • Test compound

    • NADPH regenerating system

    • Incubation buffer (e.g., phosphate buffer, pH 7.4)

    • LC-MS/MS for quantification

  • Methodology:

    • Inhibition Assay:

      • Pre-incubate liver microsomes with a range of concentrations of the test compound.

      • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

      • Incubate for a specified time at 37°C.

      • Stop the reaction (e.g., by adding cold acetonitrile).

      • Centrifuge to pellet the protein and analyze the supernatant for the remaining this compound concentration using a validated LC-MS/MS method.

      • Calculate the IC50 value of the test compound for this compound metabolism.

    • Induction Assay (using hepatocytes):

      • Culture primary hepatocytes.

      • Treat hepatocytes with the test compound for 48-72 hours to allow for enzyme induction.

      • After treatment, incubate the hepatocytes with this compound for a set period.

      • Measure the rate of this compound metabolism and compare it to untreated control cells.

  • Data Analysis: Compare the rate of this compound metabolism in the presence and absence of the test compound. A significant decrease in metabolism suggests inhibition, while an increase suggests induction.

Protocol 2: In Vivo Pharmacokinetic Interaction Study

This protocol outlines an in vivo study in a relevant animal model (e.g., rat or guinea pig) to assess a potential drug interaction with this compound.

  • Objective: To evaluate the effect of a co-administered drug on the pharmacokinetic profile of this compound.

  • Materials:

    • Experimental animals

    • This compound

    • Test compound

    • Dosing vehicles

    • Blood collection supplies

    • LC-MS/MS for quantification

  • Methodology:

    • Study Design: A crossover design is recommended where each animal serves as its own control.

    • Phase 1 (Control):

      • Administer a single dose of this compound to the animals.

      • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

      • Process blood to obtain plasma and store frozen until analysis.

    • Washout Period: Allow a sufficient washout period for this compound to be completely eliminated.

    • Phase 2 (Interaction):

      • Pre-treat the same animals with the test compound for a duration appropriate to its mechanism (e.g., a single dose for an inhibitor, multiple days for an inducer).

      • Administer the same single dose of this compound as in Phase 1.

      • Collect blood samples at the same time points.

      • Process and store plasma samples.

  • Data Analysis:

    • Quantify this compound concentrations in all plasma samples using LC-MS/MS.

    • Calculate pharmacokinetic parameters for each phase (AUC, Cmax, Tmax, half-life, clearance).

    • Use statistical analysis (e.g., paired t-test) to compare the pharmacokinetic parameters of this compound with and without the co-administered drug.

Visualizations

This compound Mechanism of Action and Key Interactions This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptors This compound->AdenosineReceptor Antagonizes cAMP Increased cAMP PDE->cAMP Prevents breakdown of Bronchodilation Bronchodilation cAMP->Bronchodilation Leads to Adenosine Adenosine Adenosine->AdenosineReceptor Activates BetaAgonist Beta-Agonists (e.g., Salbutamol) BetaAgonist->Bronchodilation Synergistic Effect with this compound BetaBlocker Beta-Blockers BetaBlocker->Bronchodilation Antagonistic Effect Experimental Workflow for In Vivo Pharmacokinetic Interaction Study start Start: Crossover Study Design phase1 Phase 1: Administer this compound Alone start->phase1 blood1 Collect Blood Samples (Time course) phase1->blood1 washout Washout Period blood1->washout analysis LC-MS/MS Analysis of Plasma blood1->analysis phase2 Phase 2: Administer Test Drug + this compound washout->phase2 blood2 Collect Blood Samples (Time course) phase2->blood2 blood2->analysis pk Calculate Pharmacokinetic Parameters (AUC, Cmax, CL) analysis->pk compare Statistical Comparison (Phase 1 vs. Phase 2) pk->compare

References

Technical Support Center: Optimizing Proxyphylline Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing proxyphylline dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a xanthine derivative that primarily acts as a bronchodilator. Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP causes relaxation of the smooth muscles in the bronchi, resulting in bronchodilation. Additionally, this compound may exert mild anti-inflammatory effects and can act as an antagonist at adenosine receptors.

Q2: What is a recommended starting dosage for this compound in a mouse model of allergic asthma?

A2: There is limited publicly available data on the specific dosage of this compound in mouse models of asthma. However, based on studies with a related xanthine, theophylline, a starting dose range of 3-30 mg/kg administered subcutaneously has been shown to be effective. It is strongly recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions and mouse strain.

Q3: What is a suggested starting dosage for this compound in a rat model of acute lung injury?

Q4: What are the common routes of administration for this compound in in vivo studies?

A4: In human clinical studies, this compound is typically administered orally. For preclinical animal studies, common routes of administration include intravenous (IV), intraperitoneal (IP), and oral gavage. The choice of administration route will depend on the experimental design, the desired pharmacokinetic profile, and the formulation of the drug.

Q5: How can I prepare this compound for in vivo administration?

A5: The solubility of this compound in aqueous solutions can be a limiting factor. For intravenous administration, it is crucial to ensure complete dissolution to prevent embolism. The use of co-solvents or adjusting the pH may be necessary. For oral or intraperitoneal administration, this compound can be prepared as a suspension in a suitable vehicle such as saline with a small amount of a suspending agent (e.g., Tween 80 or carboxymethylcellulose). Always ensure the sterility of solutions intended for injection.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Lack of Efficacy - Insufficient Dosage: The administered dose may be too low to reach therapeutic concentrations in the target tissue. - Poor Bioavailability: The drug may not be adequately absorbed or may be rapidly metabolized. - Incorrect Administration Route: The chosen route may not be optimal for the desired effect.- Perform a dose-escalation study to identify the minimum effective dose. - Consider a different administration route (e.g., intravenous instead of oral) to bypass first-pass metabolism. - Analyze plasma or tissue concentrations of this compound to assess bioavailability.
Toxicity or Adverse Events - Excessive Dosage: The administered dose may be in the toxic range. - Vehicle Toxicity: The vehicle used to dissolve or suspend the drug may be causing adverse effects.- Reduce the dosage and perform a toxicity study to determine the maximum tolerated dose (MTD). - Include a vehicle-only control group in your experiment to rule out vehicle-induced toxicity.
Drug Precipitation during Administration - Low Solubility: this compound may have limited solubility in the chosen vehicle. - Temperature or pH Changes: Changes in temperature or pH upon injection into the body can cause the drug to precipitate.- Test the solubility of this compound in various biocompatible vehicles (e.g., saline, PBS, cyclodextrin solutions). - Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration. Ensure the final solution is clear before administration. - Prepare fresh solutions for each experiment.
Variability in Experimental Results - Inconsistent Dosing: Inaccurate or inconsistent administration of the drug. - Animal-to-Animal Variation: Biological differences between animals can lead to varied responses. - Instability of Formulation: The this compound formulation may not be stable over time.- Ensure accurate and consistent dosing techniques. - Increase the number of animals per group to improve statistical power. - Assess the stability of your this compound formulation over the duration of your experiment. Prepare fresh as needed.

Data Summary Tables

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterRoute of AdministrationValueReference
Peak Plasma Time Oral29 min
Bioavailability Oral~100%
Volume of Distribution Intravenous0.61 L/kg
Biological Half-Life Intravenous8.1 - 12.6 hours
Urinary Excretion (unchanged) Intravenous18 - 29%

Table 2: Suggested Starting Doses of Related Xanthines in Rodent Models

CompoundAnimal ModelRoute of AdministrationSuggested Starting DoseReference
Theophylline Mouse (Asthma)Subcutaneous3 - 30 mg/kg
Doxofylline Rat (LPS-induced Lung Injury)Intraperitoneal0.1 - 1 mg/kg
Doxofylline Rat (COPD)IntravenousNot specified

Note: These dosages are for related compounds and should be used as a starting point for dose-finding studies with this compound.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in Mice

This protocol is adapted from established methodologies for inducing an allergic asthma phenotype in mice.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Sterile phosphate-buffered saline (PBS)

  • Nebulizer

Procedure:

  • Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.

  • Challenge: On days 21, 22, and 23, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.

  • This compound Administration: Administer this compound at the desired dosage and route (e.g., i.p. or oral gavage) at a specified time before each OVA challenge.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts, with a focus on eosinophils.

    • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production using H&E and PAS staining.

LPS-Induced Acute Lung Injury Model in Rats

This protocol is based on established methods for inducing acute lung injury in rats using lipopolysaccharide.

Materials:

  • 8-10 week old Sprague-Dawley or Wistar rats

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

Procedure:

  • Induction of Lung Injury: Anesthetize the rats and intratracheally instill a single dose of LPS (e.g., 5-15 mg/kg) in a small volume of sterile saline.

  • This compound Administration: Administer this compound at the desired dosage and route at a specified time relative to the LPS instillation (either prophylactically or therapeutically).

  • Endpoint Analysis (e.g., 24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid for total and differential cell counts (neutrophils) and cytokine analysis (e.g., TNF-α, IL-6).

    • Lung Wet-to-Dry Weight Ratio: Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.

    • Lung Histology: Process the lungs for histological examination of inflammatory cell infiltration, alveolar damage, and edema.

Visualizations

Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor Antagonizes cAMP cAMP PDE->cAMP Degrades ATP ATP ATP->cAMP Adenylate cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Leads to Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Caption: Mechanism of action of this compound.

Experimental_Workflow_Asthma cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0: OVA/Alum i.p. Day14 Day 14: OVA/Alum i.p. Day21 Day 21: This compound Admin OVA Aerosol Day14->Day21 Day22 Day 22: This compound Admin OVA Aerosol Day21->Day22 Day23 Day 23: This compound Admin OVA Aerosol Day22->Day23 Analysis Day 24-25: AHR Measurement BAL Fluid Analysis Lung Histology Day23->Analysis

Caption: Workflow for the mouse model of allergic asthma.

Troubleshooting_Logic Start Experiment Start: Administer this compound Observe_Efficacy Observe for Efficacy Start->Observe_Efficacy Efficacy_Observed Efficacy Observed Observe_Efficacy->Efficacy_Observed Yes No_Efficacy No Efficacy Observed Observe_Efficacy->No_Efficacy No Increase_Dose Increase Dose (Perform Dose-Response) No_Efficacy->Increase_Dose Check_Bioavailability Check Bioavailability (PK Study) No_Efficacy->Check_Bioavailability Increase_Dose->Observe_Efficacy Change_Route Change Administration Route Check_Bioavailability->Change_Route Change_Route->Observe_Efficacy

Caption: Troubleshooting logic for lack of efficacy.

Technical Support Center: Overcoming Challenges in Proxyphylline Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Proxyphylline quantification assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the quantification of this compound.

Q1: Why is my this compound peak showing tailing or fronting?

Peak tailing or fronting are common chromatographic issues that can compromise quantification accuracy.[1]

  • Peak Tailing (asymmetry factor > 1.2) is often caused by secondary interactions between this compound and the stationary phase, a deteriorating column, or issues outside the column (extra-column effects).[2] To troubleshoot, consider adjusting the mobile phase pH to ensure this compound is in a single ionic form, using a guard column to protect the analytical column from contaminants, or flushing the column with a strong solvent.[1]

  • Peak Fronting can be a sign of column overloading or sample solvent incompatibility.[1] Ensure your sample concentration is within the linear range of the assay and that the sample is dissolved in a solvent weaker than or the same as the mobile phase.[3]

Q2: My assay sensitivity is low. How can I improve the limit of detection (LOD) and quantification (LOQ)?

Low sensitivity can prevent the accurate measurement of low-concentration samples. The limit of detection (LOD) is the lowest concentration at which the analyte can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[4][5]

Strategies to improve sensitivity include:

  • Optimize Sample Preparation: Employ a sample clean-up technique like Solid-Phase Extraction (SPE) instead of simple protein precipitation to concentrate the analyte and remove interfering substances.[6]

  • Adjust HPLC/UPLC Conditions: Increase the injection volume or modify the mobile phase composition to improve peak shape and response.[3]

  • Detector Wavelength: Ensure the UV detector is set to the maximum absorbance wavelength for this compound, which is typically around 275 nm.[7][8]

  • Switch to a More Sensitive Detector: If using HPLC-UV, consider transitioning to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, which offers significantly higher sensitivity and selectivity.[9][10]

Q3: What are matrix effects and how do they impact my bioanalytical results?

Matrix effects occur when co-eluting components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte (this compound) in the mass spectrometer source.[9][11] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantitative results.[12][13] These effects are a primary concern in LC-MS/MS assays.[9] To mitigate matrix effects, improve the sample clean-up procedure, optimize chromatographic separation to isolate this compound from interfering components, or use a stable isotope-labeled internal standard that co-elutes and experiences similar matrix effects.

Q4: My retention times are shifting between injections. What is the cause?

Shifting retention times can compromise peak identification and integration.[14] Common causes include:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase between gradient runs.[15]

  • Pump and Mobile Phase Issues: Inconsistent mobile phase composition, temperature fluctuations, or problems with the HPLC pump can cause flow rate variations.[14] Always use freshly prepared, degassed HPLC-grade solvents.[3]

  • Column Degradation: The column's performance may degrade over time. Check the column pressure and consider replacing it if it has deteriorated.[1]

Q5: What is the most effective way to prepare plasma or serum samples for this compound analysis?

The goal of sample preparation is to remove proteins and other interfering components from the biological matrix.[16]

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or an acid like trichloroacetic acid is added to the sample to precipitate proteins.[7] It is often sufficient for HPLC-UV analysis.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough clean-up and can be used to concentrate the analyte, leading to better sensitivity.[6] It is often the preferred method for high-sensitivity LC-MS/MS assays to minimize matrix effects.[17]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems in this compound quantification assays.

General HPLC Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing and resolving common HPLC issues.[2]

Start Problem Observed (e.g., Poor Resolution, Tailing Peaks) Verify Verify Method Parameters (Flow Rate, Mobile Phase, Temp) Start->Verify System_Check Check System for Leaks & Obvious Errors Verify->System_Check Consumables Review Consumables (Solvent Levels, Seals) System_Check->Consumables Isolate_Column Isolate Column (Replace with union to check pressure) Consumables->Isolate_Column Blank Run Blank Injection (Mobile Phase Only) Isolate_Column->Blank Standard Inject Known Standard Blank->Standard Diagnose Diagnose Specific Issue (e.g., Baseline, Peak Shape) Standard->Diagnose Correct Implement Corrective Action (See Specific Guides Below) Diagnose->Correct Confirm Confirm Resolution & Document Findings Correct->Confirm Start Suspected Matrix Effect (Poor accuracy/precision in biological samples) Assess Quantitative Assessment: Post-Extraction Spike Method Start->Assess Compare Compare Response: (A) Analyte in neat solution vs. (B) Analyte spiked in blank matrix extract Assess->Compare Calculate Calculate Matrix Factor (MF = B/A) Compare->Calculate Decision Is MF significantly different from 1? Calculate->Decision Mitigate Mitigation Strategies Decision->Mitigate Yes End No Significant Matrix Effect Decision->End No Optimize_Sample_Prep Improve Sample Clean-up (e.g., switch from PPT to SPE) Mitigate->Optimize_Sample_Prep Optimize_Chroma Modify Chromatography (Change gradient, column chemistry) Mitigate->Optimize_Chroma Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Mitigate->Use_IS Revalidate Re-validate Method Optimize_Sample_Prep->Revalidate Optimize_Chroma->Revalidate Use_IS->Revalidate Sample Collect Plasma Sample Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-UV System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Quantify Quantify using Calibration Curve (Peak Area Ratio of Analyte/IS) Detect->Quantify

References

Technical Support Center: Minimizing Off-Target Effects of Proxyphylline in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of Proxyphylline in your cellular models, ensuring the validity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a derivative of theophylline, primarily functions as a bronchodilator by non-selectively inhibiting phosphodiesterases (PDEs).[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in the relaxation of smooth muscles, particularly in the bronchi.[1] Additionally, this compound acts as an antagonist at adenosine receptors, which can contribute to its overall pharmacological profile.[1]

Q2: What are the potential off-target effects of this compound in cellular models?

Given its mechanism of action, the off-target effects of this compound are primarily driven by its lack of selectivity for specific PDE subtypes and its interaction with various adenosine receptor subtypes. This can lead to a range of cellular effects unrelated to the primary research target, including:

  • Modulation of unintended signaling pathways: Inhibition of different PDE subtypes can affect various cellular processes beyond bronchodilation.

  • Alterations in cell proliferation and viability: Xanthine derivatives like theophylline have been shown to impact cell growth in both normal and malignant cell lines.

  • Cardiovascular effects: In vivo, this compound can have positive inotropic and chronotropic effects on the heart. While not directly translatable to all cellular models, it highlights the potential for effects on cardiac cell types.

  • Central Nervous System (CNS) stimulation: This is a known effect of xanthine derivatives, which could be relevant in neuronal cell models.

Q3: How can I begin to assess the potential for off-target effects in my experiments?

A critical first step is to perform a dose-response curve to determine the optimal concentration of this compound that elicits the desired on-target effect while minimizing toxicity. It is also crucial to consult the literature for reported IC50 values in similar cell lines. A comprehensive approach to identifying off-target effects involves:

  • Target Knockdown/Knockout Studies: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the observed phenotype persists after treatment with this compound, it is likely an off-target effect.[3]

  • Use of Structurally Unrelated Inhibitors: Employing a compound with a different chemical structure that targets the same primary pathway. If this compound does not produce the same phenotype as this compound, it suggests an off-target effect of this compound.[3]

  • Off-Target Screening Panels: Utilizing commercially available services to screen this compound against a broad range of kinases, GPCRs, and other potential off-targets.[4][5]

Troubleshooting Guides

Problem 1: Unexpected Cell Viability or Proliferation Results

Scenario: You observe an unexpected increase or decrease in cell viability/proliferation that does not align with the expected on-target effect of this compound.

Possible Cause Troubleshooting Steps
Off-target PDE Inhibition: 1. Consult Selectivity Data: Refer to the quantitative data on this compound's inhibition of various PDE subtypes (see Table 1). Inhibition of certain PDEs can have pro- or anti-proliferative effects depending on the cell type. 2. Use Selective Inhibitors: As controls, use selective inhibitors for the PDE subtypes most likely to be affected by this compound at the concentration you are using. This can help to dissect which off-target PDE is responsible for the observed effect.
Adenosine Receptor Antagonism: 1. Vary Adenosine Levels: Modulate the concentration of adenosine in your cell culture medium. The effect of this compound may change depending on the basal level of adenosine receptor activation. 2. Use Selective Antagonists: Employ selective antagonists for A1, A2A, A2B, and A3 receptors to determine if the observed effect is mediated by a specific adenosine receptor subtype.
Compound Interference with Assay: 1. Run Cell-Free Controls: Incubate this compound with your viability assay reagent (e.g., MTT, WST-1) in the absence of cells to check for direct chemical reactions that may alter the readout. 2. Switch Assay Method: If interference is suspected, use a different viability assay that relies on an alternative detection method (e.g., ATP-based luminescence assay vs. a colorimetric assay).
Problem 2: Inconsistent or Irreproducible Experimental Results

Scenario: You are experiencing high variability between replicate wells or between experiments.

Possible Cause Troubleshooting Steps
Compound Solubility Issues: 1. Prepare Fresh Stock Solutions: this compound may precipitate out of solution over time. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. 2. Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and is below the level known to cause cellular stress (typically <0.5%).
Cell Culture Conditions: 1. Standardize Cell Seeding: Ensure a uniform cell density across all wells of your plate. "Edge effects" can cause variability in the outer wells, which should be avoided for experimental samples. 2. Monitor Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
Fluctuations in Intracellular Signaling: 1. Serum Starvation: Consider serum-starving your cells for a period before adding this compound to synchronize their signaling state. 2. Control for Basal PDE and Adenosine Tone: Be aware that the basal activity of PDEs and the concentration of endogenous adenosine can vary between experiments, influencing the effect of this compound.

Quantitative Data

Table 1: this compound Binding Affinities (Ki) for Adenosine Receptors

Receptor SubtypeKi (nM)
Adenosine A182
Adenosine A2A850,000
Adenosine A2BData not available
Adenosine A3Data not available

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent and non-toxic. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Proxyphylline_Signaling_Pathways cluster_membrane Cell Membrane Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) AC Adenylyl Cyclase Adenosine_Receptor->AC Modulates Off_Target_Effects Off-Target Effects (e.g., altered proliferation, unintended pathway modulation) Adenosine_Receptor->Off_Target_Effects Leads to cAMP cAMP AC->cAMP Converts This compound This compound This compound->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (Non-selective) This compound->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Activates PDE->cAMP Degrades to PDE->Off_Target_Effects Leads to ATP ATP ATP->AC AMP AMP cAMP->AMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response

Caption: Primary signaling pathways affected by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is the concentration in the optimal range? (Dose-response curve) Start->Check_Concentration On_Target Is the phenotype consistent with on-target mechanism? Check_Concentration->On_Target Yes Refine_Protocol Refine Experimental Protocol Check_Concentration->Refine_Protocol No Off_Target_Investigation Investigate Off-Target Effects On_Target->Off_Target_Investigation No Analyze_Data Analyze data and conclude source of phenotype On_Target->Analyze_Data Yes Use_Controls Use target knockdown/knockout or structurally unrelated inhibitor Off_Target_Investigation->Use_Controls Screening Perform off-target screening (e.g., kinase panel) Off_Target_Investigation->Screening Refine_Protocol->Start Use_Controls->Analyze_Data Screening->Analyze_Data

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

Safe handling and disposal of Proxyphylline in a laboratory environment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the safe handling and disposal of Proxyphylline in a laboratory environment.

Frequently Asked Questions (FAQs)

Safe Handling

  • What is this compound and what are its primary hazards? this compound is a xanthine derivative with bronchodilator and vasodilator effects.[1][2] It is classified as harmful if swallowed.[3][4] The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact.

  • What personal protective equipment (PPE) is required when handling this compound? Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][5]

  • What engineering controls should be in place when working with solid this compound? When handling this compound powder, work in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or preparing solutions, a chemical fume hood or a ventilated balance enclosure should be used to minimize inhalation exposure.[6]

  • How should I store this compound in the laboratory? Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture.[1] It should be stored away from strong oxidizing agents.[1]

  • What should I do in case of accidental exposure?

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

    • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: If swallowed, call a poison control center or doctor immediately.[4] Do not induce vomiting unless directed to do so by medical personnel.

  • What are the known incompatibilities of this compound? this compound should not be mixed with strong oxidizing agents.[1] Co-administration with other xanthine derivatives like theophylline can lead to increased toxicity.[7] Certain antibiotics, such as fluoroquinolones, can inhibit its metabolism.[7]

Disposal

  • How do I dispose of pure, unused this compound? Pure, unused this compound should be treated as hazardous chemical waste. It must not be disposed of in the regular trash or down the drain.[5][8] Collect it in a designated, properly labeled, and sealed hazardous waste container for disposal by a licensed waste disposal company.

  • How should I dispose of solutions containing this compound? Aqueous and solvent-based solutions containing this compound should be collected as liquid hazardous waste.[5] Do not mix with incompatible waste streams.[5] The waste container must be clearly labeled with all its chemical constituents and their approximate percentages.

  • What is the procedure for disposing of materials contaminated with this compound? Items such as pipette tips, gloves, and paper towels contaminated with this compound should be considered hazardous waste. These materials should be collected in a designated, sealed, and clearly labeled waste container for hazardous materials.[5][8]

  • How do I handle a spill of this compound? In case of a small spill, carefully sweep up the solid material to avoid generating dust and place it in a labeled container for hazardous waste.[9] For liquid spills, use an inert absorbent material. The cleanup materials should then be disposed of as hazardous waste.[9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected color change or degradation of this compound solution. Exposure to light, incompatible solvent, or extreme pH.Prepare fresh solutions daily. Store stock solutions in amber vials or protected from light. Ensure the pH of the solution is within the stable range (typically 5.5-7.0 for a 5% aqueous solution).
Difficulty dissolving this compound powder. Incorrect solvent or temperature.This compound is soluble in water (1 g in about 1 ml) and less so in absolute ethanol (1 g in 14 ml). Solubility is increased in boiling ethanol. Gentle warming can aid dissolution in aqueous solutions.
Inconsistent experimental results. Inaccurate weighing of the compound, degradation of the stock solution, or improper storage.Calibrate your balance before weighing. Prepare fresh stock solutions and store them appropriately. Ensure the solid compound is stored in a tightly sealed container in a cool, dry place.[1]

Quantitative Data Summary

Property Value Reference
Molecular Formula C₁₀H₁₄N₄O₃[3]
Molecular Weight 238.24 g/mol [3]
Melting Point 135-136 °C
Solubility in Water Approx. 1 g/mL
Solubility in Ethanol Approx. 1 g/14 mL
pH (5% aqueous solution) 5.5 - 7.0
LD50 (Oral, Rat) 460 mg/kg[4]
LD50 (Oral, Mouse) 739 mg/kg[4]

Experimental Protocol

Preparation of a 10 mM this compound Stock Solution for In-Vitro Assays

This protocol describes the preparation of a stock solution of this compound, a common procedure before conducting in-vitro experiments such as phosphodiesterase (PDE) inhibition assays.

Materials:

  • This compound powder (CAS: 603-00-9)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Methodology:

  • Pre-weighing Preparations:

    • Ensure all work is performed in a chemical fume hood.

    • Wear appropriate PPE (lab coat, gloves, safety glasses).

    • Tare a sterile, amber microcentrifuge tube on the analytical balance.

  • Weighing this compound:

    • Carefully weigh approximately 2.38 mg of this compound powder into the tared microcentrifuge tube. Record the exact weight.

  • Dissolution:

    • Based on the exact weight, calculate the volume of DMSO required to achieve a 10 mM concentration. (Calculation: Volume (L) = [Weight (g) / 238.24 g/mol ] / 0.010 mol/L).

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube.

  • Mixing:

    • Vortex the solution for 1-2 minutes or until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • The 10 mM this compound stock solution should be stored at -20°C. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Visualizations

Safe_Handling_Disposal_Workflow This compound: Safe Handling and Disposal Workflow start Start: Receive this compound storage Store in a cool, dry, well-ventilated area. Tightly sealed container. start->storage handling Handling this compound Powder (Weighing, Solution Prep) storage->handling ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Glasses - Lab Coat handling->ppe fume_hood Use Chemical Fume Hood or Ventilated Enclosure handling->fume_hood spill Spill Occurs handling->spill disposal_pure Dispose of Unused this compound handling->disposal_pure disposal_contaminated Dispose of Contaminated Materials (Gloves, Tips, etc.) handling->disposal_contaminated disposal_liquid Dispose of Liquid Waste (Solutions) handling->disposal_liquid cleanup Clean up spill using appropriate procedure. Dispose of cleanup materials as hazardous waste. spill->cleanup hazardous_waste Collect in Labeled Hazardous Waste Container cleanup->hazardous_waste disposal_pure->hazardous_waste disposal_contaminated->hazardous_waste disposal_liquid->hazardous_waste end End: Professional Disposal hazardous_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Proxyphylline Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Proxyphylline formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a xanthine derivative, primarily acts as a bronchodilator by inhibiting phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn relaxes the smooth muscles of the bronchi, leading to bronchodilation and improved airflow.[1][2] Additionally, it exhibits some adenosine receptor antagonism and may have mild anti-inflammatory and diuretic effects.[3]

Q2: What are the main challenges in formulating this compound for oral delivery?

Like other xanthine derivatives, the primary challenges in formulating this compound include ensuring consistent bioavailability, managing its narrow therapeutic index, and minimizing potential side effects such as gastrointestinal disturbances and CNS stimulation.[4] For sustained-release formulations, controlling the drug release rate to maintain therapeutic plasma concentrations over an extended period is a key challenge.[5][6]

Q3: How can the dissolution rate of a poorly soluble this compound formulation be improved?

Several techniques can be employed to enhance the dissolution rate of poorly soluble formulations. These include:

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can lead to faster dissolution.[7]

  • Use of Surfactants: Incorporating surfactants in the formulation can improve the wettability of the drug particles.[7]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution.[8]

  • Complexation: The use of complexing agents can increase the solubility of the drug.

Q4: What are forced degradation studies, and why are they important for this compound formulations?

Forced degradation (or stress testing) studies are designed to intentionally degrade the drug substance under various stress conditions, such as acid, base, oxidation, heat, and light.[9][10] These studies are crucial for:

  • Identifying potential degradation products.

  • Establishing degradation pathways.

  • Developing and validating stability-indicating analytical methods that can resolve the drug from its degradation products.[10][11][12]

  • Understanding the intrinsic stability of the this compound molecule.

Troubleshooting Guides

Formulation Development

Issue 1: Inconsistent Drug Release from Sustained-Release Matrix Tablets

  • Possible Cause: Variability in polymer hydration and gel layer formation. The properties of hydrophilic polymers like HPMC can be influenced by factors such as particle size and moisture content.

  • Troubleshooting Steps:

    • Polymer Characterization: Ensure consistent quality of the hydrophilic polymer (e.g., HPMC, Sodium CMC) by characterizing its viscosity, particle size distribution, and moisture content before formulation.

    • Optimize Polymer Concentration: Experiment with different concentrations of the rate-controlling polymer. A higher concentration generally leads to a slower release rate.[5]

    • Incorporate a Hydrophobic Polymer: Consider adding a hydrophobic polymer (e.g., Compritol® ATO 33) to the matrix. This can help to better control the hydration rate and reduce the initial burst release.[13]

    • Wet Granulation Technique: For hydrophilic matrices, a wet granulation technique can sometimes provide more uniform drug distribution and better control over release compared to direct compression.[14]

Issue 2: Initial Burst Release from the Formulation is Too High

  • Possible Cause: A high concentration of the drug on the surface of the dosage form.

  • Troubleshooting Steps:

    • Multi-layer Tablets: Consider a multi-layer tablet design where the inner layer contains the drug and the outer layers are drug-free. This can delay the initial release of the drug.[15]

    • Incorporate Osmotically Active Excipients: The inclusion of inorganic salts can help to regulate the release kinetics.[15]

    • Coating: Applying a release-modifying coat to the tablet can help to control the initial drug release.

Analytical Method Development (HPLC)

Issue 3: Peak Tailing in the this compound Chromatogram

  • Possible Cause: Several factors can contribute to peak tailing in HPLC analysis.[16][17]

  • Troubleshooting Steps:

    • Column Degradation: If the column is old or has been used extensively, it may need to be replaced. A blocked inlet frit can also cause peak distortion and can sometimes be cleared by backflushing the column.[18]

    • Mobile Phase pH: For basic compounds like this compound, an incorrect mobile phase pH can lead to interactions with residual silanols on the column packing, causing tailing. Adjusting the pH to a lower value (around 2-3) can often mitigate this.[17]

    • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting the sample and re-injecting.[18]

    • Guard Column: If you are using a guard column, it may be contaminated or exhausted. Replace the guard column.[19]

    • Extra-column Band Broadening: Long tubing or poor connections between the injector, column, and detector can contribute to peak broadening and tailing.[17]

In-Vitro Dissolution Testing

Issue 4: High Variability in Dissolution Results

  • Possible Cause: High variability in dissolution testing is a common issue that can stem from the analyst, equipment, or the method itself.[20][21]

  • Troubleshooting Steps:

    • Observe the Dissolution Process: Visually inspect the dissolution vessel during the test. Look for issues like "coning" (a pile of undissolved powder at the bottom of the vessel), tablets sticking to the vessel or paddle, or the presence of air bubbles.[20][21]

    • De-aeration of Media: Ensure the dissolution medium is properly de-aerated before use. Dissolved gases can form bubbles on the tablet surface, which can affect the dissolution rate.[22]

    • Method Robustness: Evaluate the robustness of your dissolution method by systematically varying parameters such as paddle speed, temperature, and media pH within a narrow range to see if they significantly impact the results.[21]

    • Analyst Technique: Ensure that the analyst's technique for sampling, filtering, and timing is consistent.[23] Automation of the dissolution test can help to reduce variability between analysts.[23]

Data Presentation

Table 1: Quantitative Data for this compound Analysis

ParameterValueReference
HPLC Method Validation
Linearity Range (Theophylline)1-24 µg/ml[24]
Correlation Coefficient (r²)>0.999[24]
Retention Time8.6 ± 0.3 min[24]
Dissolution Testing
Quantification Range (HPTLC)60-300 ng[25][26]
Wavelength for UV detection275 nm[25][26]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is a general guideline based on methods developed for similar xanthine derivatives.[11]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to around 6.3) and an organic modifier like methanol or acetonitrile. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 239 nm or 278 nm).[11]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution to achieve concentrations within the expected linear range.

    • For formulated products, weigh and finely powder a representative number of tablets. Dissolve a quantity of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the drug solution with 0.1N HCl and heat. Neutralize before injection.

    • Base Hydrolysis: Treat the drug solution with 0.1N NaOH at room temperature. Neutralize before injection.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C).

    • Photolytic Degradation: Expose the drug solution to UV light.

    • Analyze all stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.

Protocol 2: In-Vitro Dissolution Testing for Sustained-Release this compound Tablets

This protocol is based on standard USP guidelines and practices for sustained-release formulations.[27][28]

  • Dissolution Apparatus:

    • USP Apparatus II (Paddle Method).

    • Rotation Speed: 50 or 75 rpm.[27]

  • Dissolution Medium:

    • 900 mL of a suitable buffer, typically with a pH between 1.2 and 6.8 to simulate gastrointestinal conditions.[27]

    • The medium should be de-aerated before use.

    • Temperature: 37 ± 0.5°C.[29]

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Analysis:

    • Analyze the filtered samples for this compound concentration using a validated analytical method, such as the HPLC method described above or UV-Vis spectrophotometry at the drug's λmax.

Mandatory Visualizations

Proxyphylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP (Increased) PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (Activated) cAMP->PKA Activates Smooth_Muscle Bronchial Smooth Muscle PKA->Smooth_Muscle Phosphorylates Myosin Light Chain Kinase (Inactivation) Bronchodilation Bronchodilation Smooth_Muscle->Bronchodilation Leads to Relaxation

Caption: Signaling pathway of this compound leading to bronchodilation.

Experimental_Workflow_Sustained_Release_Tablets Start Start: Formulation Development Preformulation Pre-formulation Studies (Drug-Excipient Compatibility) Start->Preformulation Formulation Formulation of Matrix Tablets (e.g., Wet Granulation) Preformulation->Formulation Evaluation Tablet Evaluation (Hardness, Friability, Content Uniformity) Formulation->Evaluation Dissolution In-Vitro Dissolution Testing Evaluation->Dissolution Analysis Sample Analysis (HPLC/UV) Dissolution->Analysis Kinetics Release Kinetics Modeling Analysis->Kinetics End End: Optimized Formulation Kinetics->End

Caption: Experimental workflow for developing sustained-release tablets.

Troubleshooting_Logic_HPLC_Peak_Tailing rect_node rect_node Start Peak Tailing Observed Check_Overload Sample Overload? Start->Check_Overload Check_Column Column Issue? Check_Overload->Check_Column No Action_Dilute Dilute Sample and Re-inject Check_Overload->Action_Dilute Yes Check_MobilePhase Mobile Phase pH Correct? Check_Column->Check_MobilePhase No Action_ReplaceColumn Replace Column / Guard Column Backflush Column Check_Column->Action_ReplaceColumn Yes Action_AdjustpH Adjust Mobile Phase pH Check_MobilePhase->Action_AdjustpH No Resolved Problem Resolved Check_MobilePhase->Resolved Yes Action_Dilute->Resolved Action_ReplaceColumn->Resolved Action_AdjustpH->Resolved

Caption: Logical workflow for troubleshooting HPLC peak tailing.

References

Technical Support Center: Optimizing Proxyphylline Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Proxyphylline in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is a xanthine derivative, structurally related to theophylline. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This elevation in cAMP can activate downstream signaling pathways, such as the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway, which are involved in various cellular processes including cell proliferation, inflammation, and apoptosis.[1][2]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

Q3: How should I prepare a stock solution of this compound?

A3: this compound has moderate solubility in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: I am observing unexpected or no effects with this compound. What could be the issue?

A4: Several factors could contribute to this. Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue. Common culprits include suboptimal concentration, compound instability, or cell line-specific responses.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cell culture experiments.

Problem Potential Cause Recommended Solution
No observable effect Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM).
Compound Instability: this compound may be degrading in the cell culture medium over time.Prepare fresh stock solutions and add this compound to the media immediately before treating the cells. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Cell Line Insensitivity: The target signaling pathway may not be active or responsive in your chosen cell line.Confirm the expression of key pathway components (e.g., PDE isoforms, PKA, CREB) in your cell line via Western blot or qPCR. Consider using a positive control, such as a known activator of the cAMP pathway (e.g., Forskolin), to validate the responsiveness of your cells.
High Cell Death/Cytotoxicity Excessive Concentration: The concentration of this compound may be too high for your cell line, leading to off-target effects or general toxicity.Determine the IC50 value for your cell line using a cell viability assay (e.g., MTT assay). Use concentrations at or below the IC50 for mechanistic studies.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.5%). Include a vehicle control (media with the same concentration of solvent) in your experiments.
Inconsistent Results Variability in Cell Health: Differences in cell passage number, confluency, or overall health can lead to variable responses.Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and health across all experimental plates.
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of media containing this compound to minimize well-to-well variability.

Data Presentation

Table 1: Cytotoxicity of Theophylline Derivatives in Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
Theophylline Derivative (d17)H460Non-Small Cell Lung Cancer5.93 ± 0.97[1]
Theophylline Derivative (d17)A549Non-Small Cell Lung Cancer6.76 ± 0.25[1]
Theophylline Derivative (d17)MCF-7Breast Cancer12.61 ± 1.76[1]
Theophylline Derivative (d17)SW480Colon Cancer15.66 ± 2.37[1]
Theophylline Derivative (d17)MB-231Breast Cancer18.78 ± 3.84[1]
Theophylline Derivative (d17)PC9Non-Small Cell Lung Cancer18.20 ± 14.15[1]
Theophylline Derivative (d17)A2780Ovarian Cancer26.84 ± 6.96[1]
Theophylline Derivative (d17)OVCAR3Ovarian Cancer29.33 ± 6.20[1]
Theophylline Derivative (d17)LOVOColon Cancer37.42 ± 0.82[1]
Theophylline-7-acetic acid amidesHL-60Acute Myeloid Leukemia330.4 - 1051.9[3]
Theophylline-7-acetic acid amidesK-562Chronic Myeloid Leukemia330.4 - 1051.9[3]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Cell Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, which is crucial for selecting appropriate concentrations for further experiments.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of CREB Phosphorylation

This protocol describes how to assess the activation of the cAMP signaling pathway by measuring the phosphorylation of CREB at Serine 133.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the appropriate time.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total CREB antibody for normalization.

    • Quantify the band intensities and calculate the ratio of phosphorylated CREB to total CREB.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute Dilute in media seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells After 24h attachment serial_dilute->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay After 24-72h incubation read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 signaling_pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates ATP ATP AC Adenylyl Cyclase AC->cAMP Synthesizes

References

Technical Support Center: Refinement of Proxyphylline Extraction from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of proxyphylline extraction from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of this compound from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The three primary methods for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the required level of sample cleanup, desired sensitivity, and the available laboratory equipment.

Q2: I am experiencing low recovery of this compound. What are the common causes?

A2: Low recovery of this compound can stem from several factors, including suboptimal pH during extraction, inappropriate solvent selection in LLE or SPE, incomplete elution from an SPE cartridge, or co-precipitation with proteins in PPT.[1][2][3] It is also crucial to consider the stability of this compound during sample processing.[1]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[4][5][6] To minimize these effects, you can optimize your chromatographic separation to avoid co-elution of interfering substances from the plasma matrix.[4] Additionally, a more rigorous sample cleanup method, such as SPE, can be more effective at removing matrix components compared to protein precipitation.[7][8] The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.[8]

Q4: Which type of Solid-Phase Extraction (SPE) cartridge is suitable for this compound extraction?

A4: For the extraction of xanthine derivatives like this compound, reversed-phase SPE cartridges are commonly used. A study on this compound extraction specifically compared Extrelut, Bond Elut, and Chem Elut columns.[9] The selection of the specific sorbent (e.g., C8, C18, or polymeric) should be optimized based on the desired selectivity and recovery.

Q5: What is the recommended solvent-to-plasma ratio for Protein Precipitation (PPT)?

A5: For protein precipitation using acetonitrile, a common starting ratio is 3:1 (v/v) of acetonitrile to plasma.[10][11] However, for very small plasma volumes, a higher ratio (e.g., 6:1 or 10:1) might be necessary to ensure efficient protein removal and better supernatant recovery.

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Troubleshooting Step Explanation
Suboptimal pH (LLE & SPE) Adjust the pH of the plasma sample before extraction.The ionization state of this compound is pH-dependent. For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in a neutral and more retentive form. For LLE, adjusting the pH can optimize its partitioning into the organic solvent.[2][3]
Inappropriate Solvent (LLE) Test a range of organic solvents with varying polarities.The choice of extraction solvent is critical for achieving high recovery in LLE. The solvent should efficiently extract this compound while minimizing the co-extraction of interfering substances.[1]
Inefficient Elution (SPE) Optimize the elution solvent composition and volume.The elution solvent must be strong enough to disrupt the interactions between this compound and the SPE sorbent. Consider increasing the organic solvent percentage or adding a modifier. Ensure the elution volume is sufficient for complete recovery.[2][3]
Incomplete Protein Precipitation (PPT) Increase the precipitant-to-plasma ratio and ensure thorough mixing.Insufficient precipitating agent or inadequate vortexing can lead to incomplete protein removal and co-precipitation of this compound.[3][12] Using chilled acetonitrile can also improve precipitation efficiency.[11]
Analyte Degradation Minimize sample processing time and avoid extreme temperatures or pH.This compound may be susceptible to degradation under certain conditions. Processing samples on ice and avoiding prolonged exposure to harsh conditions can help maintain its integrity.[1][13]
High Matrix Effects
Potential Cause Troubleshooting Step Explanation
Co-elution of Endogenous Components Optimize the HPLC/UHPLC chromatographic method.Adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate can help separate this compound from interfering matrix components like phospholipids.[4][5]
Insufficient Sample Cleanup Switch to a more selective extraction method (e.g., from PPT to SPE).SPE generally provides a cleaner extract than PPT by more effectively removing salts, phospholipids, and other endogenous materials that can cause matrix effects.[7][8]
Ionization Suppression/Enhancement Use a stable isotope-labeled internal standard for this compound.A suitable internal standard that co-elutes with the analyte can help to compensate for variations in ionization efficiency caused by matrix effects, thereby improving accuracy and precision.[8]

Quantitative Data Summary

The following table summarizes typical recovery data for different this compound extraction methods from plasma.

Extraction Method Key Parameters Recovery Rate (%) Coefficient of Variation (CV) (%) Reference
Liquid-Solid Extraction (SPE) Extrelut, Bond Elut, or Chem Elut columns884[9]
Protein Precipitation (PPT) Acetonitrile (3:1 ratio)Generally >80% (for similar small molecules)<15%[11]
Liquid-Liquid Extraction (LLE) Solvent and pH dependent>80% (achievable with optimization)<15%[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a general guideline based on the liquid-solid extraction method described for this compound.[9] Optimization may be required for specific SPE cartridges and equipment.

Materials:

  • Plasma sample containing this compound

  • Internal standard (IS) solution

  • Reversed-phase SPE cartridges (e.g., C18)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw plasma samples to room temperature and vortex to ensure homogeneity. Spike the plasma sample with the internal standard.

  • SPE Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of the elution solvent into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Protocol 2: Protein Precipitation (PPT)

This protocol is a general method and should be optimized for your specific application.[10][11]

Materials:

  • Plasma sample containing this compound

  • Internal standard (IS) solution

  • Chilled acetonitrile

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation: Pipette 100 µL of the plasma sample into a microcentrifuge tube. Add the internal standard.

  • Precipitation: Add 300 µL of chilled acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

This is a general protocol that may require optimization for this compound, particularly the choice of organic solvent and pH.

Materials:

  • Plasma sample containing this compound

  • Internal standard (IS) solution

  • pH adjustment buffer (e.g., phosphate buffer)

  • Organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 200 µL of plasma in a centrifuge tube, add the internal standard.

  • pH Adjustment: Add a buffer to adjust the sample pH to optimize the partitioning of this compound into the organic phase.

  • Extraction: Add 1 mL of the organic extraction solvent. Vortex for 1-2 minutes.

  • Phase Separation: Centrifuge for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a new tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Visualized Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample spike Spike with IS plasma->spike condition Condition Cartridge spike->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Dry Down Eluate elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis plasma Plasma Sample spike Spike with IS plasma->spike add_acn Add Acetonitrile spike->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS/MS Analysis collect->lcms

Caption: Protein Precipitation (PPT) workflow for this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample spike Spike with IS plasma->spike ph_adjust Adjust pH spike->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry Down collect->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis: Proxyphylline vs. Theophylline in Respiratory Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical and clinical data suggests that while both proxyphylline and theophylline, two methylxanthine derivatives, exhibit bronchodilatory and anti-inflammatory properties, they present distinct profiles in terms of efficacy and tolerability. Theophylline generally demonstrates greater potency in smooth muscle relaxation, whereas this compound may offer a better-tolerated alternative with a notable reduction in the need for rescue medication and fewer subjective side effects.

This guide provides a detailed comparison of the performance of this compound and theophylline, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Data Summary

The following tables summarize the key quantitative data from comparative studies on this compound and theophylline.

Table 1: In Vitro Efficacy of this compound and Theophylline

ParameterThis compoundTheophyllineSource
Phosphodiesterase (PDE) Inhibition (IC50) ~40 µg/mL~40 µg/mL[1]
Tracheal Smooth Muscle Relaxation (Half-maximum relaxation) 100 µg/mL25 µg/mL[1]

Table 2: Clinical Efficacy and Side Effect Profile

ParameterThis compoundTheophyllinePlaceboStatistical SignificanceSource
Reduction in Bronchodilatory Aerosol Usage (Total dosages over 6 days) 139165236This compound vs. Placebo: p < 0.05[2]
Subjective Side Effects Significantly less frequent than theophyllineSignificantly more frequent than this compound-p < 0.05[2]

Mechanism of Action and Signaling Pathways

Both this compound and theophylline are known to exert their effects primarily through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of bronchial smooth muscles, resulting in bronchodilation.

However, theophylline's mechanism is more complex and also involves non-PDE mediated pathways that contribute to both its therapeutic and adverse effects. These include:

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1 and A2). Adenosine can cause bronchoconstriction in asthmatic patients, so blocking these receptors contributes to theophylline's bronchodilatory effect. However, this antagonism is also linked to many of the drug's side effects, such as cardiac arrhythmias and seizures.

  • Histone Deacetylase (HDAC) Activation: Theophylline can enhance the activity of histone deacetylase-2 (HDAC2), an enzyme that is crucial for suppressing the expression of pro-inflammatory genes. This action is thought to be a key component of theophylline's anti-inflammatory effects.

The following diagram illustrates the primary signaling pathway for bronchodilation shared by both drugs.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibition Theophylline Theophylline Theophylline->PDE inhibition cAMP Increased cAMP PDE->cAMP degradation Relaxation Bronchial Smooth Muscle Relaxation cAMP->Relaxation

Figure 1: Mechanism of bronchodilation via PDE inhibition.

Experimental Protocols

In Vitro Tracheal Smooth Muscle Relaxation Assay

This experiment aimed to determine the potency of this compound and theophylline in relaxing airway smooth muscle.

  • Tissue Preparation: Tracheal preparations were obtained from guinea pigs. The tracheas were dissected and cut into rings.

  • Experimental Setup: The tracheal rings were suspended in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture. The tension of the muscle rings was measured using isometric force transducers.

  • Procedure: The tracheal rings were pre-contracted with a spasmogen (e.g., histamine or acetylcholine) to induce a stable muscle tone. Cumulative concentration-response curves were then generated by adding increasing concentrations of this compound or theophylline to the organ baths.

  • Data Analysis: The relaxation induced by each concentration was expressed as a percentage of the pre-contracted tone. The concentration required to produce 50% of the maximum relaxation (EC50) was calculated to compare the potency of the two drugs.

Clinical Trial: Comparative Efficacy and Tolerability in Adult Asthmatics

This study was a double-blind, cross-over trial designed to compare the clinical efficacy and side effect profiles of orally administered sustained-release this compound and microcrystalline theophylline.

  • Study Population: Eight adult patients with stable asthma were enrolled.

  • Study Design: The trial followed a double-blind, cross-over design with a double-dummy placebo. Each patient received three treatments in a randomized order, with a washout period between each treatment phase:

    • Sustained-release this compound (900 mg twice daily) for 6 days.

    • Microcrystalline theophylline (250 mg four times daily) for 6 days.

    • Placebo for 6 days.

  • Efficacy Assessment: The primary efficacy endpoint was the number of bronchodilatory aerosol dosages used by the patients as rescue medication during each treatment period.

  • Safety and Tolerability Assessment: Subjective side effects were recorded by the patients in a diary throughout the study. The frequency of reported side effects was compared between the treatment groups.

  • Lung Function Measurement: Although not the primary endpoint for the oral dosage comparison, changes in lung function were also assessed after intravenous infusion of this compound and aminophylline (a theophylline salt) to confirm the potency difference. Lung function was typically measured using spirometry to assess parameters such as Forced Expiratory Volume in one second (FEV1).

  • Statistical Analysis: The number of bronchodilatory aerosol dosages used during each treatment period was compared using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine statistical significance (p < 0.05). The frequency of side effects was also compared statistically.

The following diagram illustrates the workflow of the clinical trial.

Start Enrollment of 8 Adult Asthmatics Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB GroupC Group C Randomization->GroupC Period1 Treatment Period 1 (6 days) GroupA->Period1 GroupB->Period1 GroupC->Period1 Washout1 Washout Period1->Washout1 Endpoint Data Collection: - Aerosol Usage - Side Effects - Lung Function Period1->Endpoint Period2 Treatment Period 2 (6 days) Washout2 Washout Period2->Washout2 Period2->Endpoint Period3 Treatment Period 3 (6 days) Period3->Endpoint Washout1->Period2 Washout2->Period3 Analysis Statistical Analysis Endpoint->Analysis

Figure 2: Double-blind, cross-over clinical trial workflow.

Conclusion

The available evidence indicates that while this compound and theophylline share a common mechanism of action through PDE inhibition, their clinical profiles differ. Theophylline appears to be a more potent bronchodilator in in vitro settings. However, clinical data suggests that this compound may lead to a more significant reduction in the reliance on rescue medication compared to placebo and is associated with a significantly lower incidence of subjective side effects than theophylline.[2] The multifaceted mechanism of theophylline, including adenosine receptor antagonism, likely contributes to both its therapeutic efficacy and its less favorable side-effect profile. Further head-to-head clinical trials with standardized methodologies are warranted to definitively establish the comparative efficacy of these two agents in improving lung function parameters such as FEV1 and to further elucidate their respective roles in the management of obstructive airway diseases.

References

A Comparative Analysis of Proxyphylline and Other Xanthine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of Proxyphylline with other xanthine derivatives, supported by experimental data.

This compound, a derivative of theophylline, is one of several xanthine derivatives utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This class of compounds primarily exerts its therapeutic effects through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This guide provides a detailed comparative analysis of this compound against other prominent xanthine derivatives, including theophylline, aminophylline, and caffeine, focusing on their efficacy, safety, and underlying pharmacological properties.

Mechanism of Action: A Dual Approach to Bronchodilation

The primary mechanism of action for xanthine derivatives involves the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE, these drugs increase intracellular cAMP levels, leading to the relaxation of bronchial smooth muscles and subsequent bronchodilation.[2] Additionally, xanthine derivatives act as antagonists at adenosine receptors, which can also contribute to their therapeutic effects in respiratory diseases.[3]

dot

Figure 1: Signaling pathway of xanthine derivatives.

Comparative Efficacy

Clinical and preclinical studies have demonstrated varying degrees of efficacy among xanthine derivatives in improving lung function and reducing symptoms of obstructive airway diseases.

Xanthine Derivative Key Efficacy Findings Supporting Data Citation
This compound Showed a statistically significant reduction in the use of bronchodilatory aerosols compared to placebo.139 aerosol dosages used with this compound vs. 236 with placebo (p < 0.05).[4]
Theophylline Reduced the use of bronchodilatory aerosols, but the difference was not statistically significant compared to placebo in the same study.165 aerosol dosages used with Theophylline vs. 236 with placebo.[4]
Aminophylline Produced a 60% maximum mean increase in specific airway conductance (sGaw) when administered by nebulization.[5]
Diprophylline Resulted in a 32% maximum mean increase in sGaw when administered by nebulization.[5]

Pharmacokinetic Profiles

The pharmacokinetic properties of xanthine derivatives, including their absorption, distribution, metabolism, and excretion, significantly influence their dosing regimens and potential for drug interactions.

Parameter This compound Theophylline Aminophylline
Half-life (t½) 8.1 - 12.6 hours.[6]Variable, can exhibit saturation kinetics.[4]Similar to theophylline.[7]
Volume of Distribution (Vd) 0.61 L/kg.[6]Comparable to this compound.[4]Similar to theophylline.[7]
Absorption Rapidly absorbed after oral administration.[6]Well absorbed orally.A complex of theophylline with improved solubility.[7]

Comparative Safety and Side Effect Profiles

A key differentiator among xanthine derivatives is their safety profile and the incidence of adverse effects.

Adverse Effect This compound Theophylline Aminophylline Caffeine
Gastrointestinal Less frequent than theophylline.Nausea and vomiting are common.[8]Similar to theophylline.Can cause gastrointestinal upset.
Cardiovascular Tachycardia and palpitations can occur.[8]Similar to theophylline.Can cause tachycardia.[9]
Central Nervous System Milder stimulant effects than theophylline and caffeine.[2]Headache, insomnia, irritability, and restlessness are common.[8]Similar to theophylline.A well-known CNS stimulant.

A double-blind, cross-over study found that subjective side-effects occurred significantly more often during treatment with theophylline compared to this compound (p < 0.05).[4]

Experimental Protocols

Assessment of Bronchodilator Effect on Guinea Pig Tracheal Smooth Muscle

This ex vivo method is commonly used to evaluate the smooth muscle relaxant properties of xanthine derivatives.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is dissected and placed in a Krebs-Henseleit solution. The trachea is then cut into rings or strips.

  • Mounting: The tracheal preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The tissue is attached to an isometric force transducer to record changes in tension.

  • Contraction Induction: The tracheal smooth muscle is pre-contracted with a spasmogen such as histamine or carbachol to induce a stable tonic contraction.

  • Drug Administration: Cumulative concentrations of the xanthine derivatives (e.g., this compound, theophylline) are added to the organ bath.

  • Data Analysis: The relaxant response is measured as the percentage reduction of the induced contraction. The concentration of the drug that produces 50% of the maximal relaxation (EC₅₀) is calculated to determine its potency.

dot

Figure 2: Workflow for assessing bronchodilator effects.
Phosphodiesterase (PDE) Inhibition Assay

This in vitro assay quantifies the inhibitory activity of xanthine derivatives on PDE enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified PDE enzyme (e.g., from bovine brain) and the substrate, cyclic adenosine monophosphate (cAMP), are prepared in an appropriate buffer.

  • Inhibitor Incubation: Varying concentrations of the xanthine derivative are pre-incubated with the PDE enzyme.

  • Reaction Initiation: The reaction is initiated by adding cAMP.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Quantification: The amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. This can be done using various methods, including radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the xanthine derivative. The concentration that causes 50% inhibition (IC₅₀) is determined to assess the inhibitory potency.

Adenosine Receptor Binding Assay

This assay determines the affinity of xanthine derivatives for adenosine receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific adenosine receptor subtype of interest (e.g., A₁ or A₂) are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that has a high affinity for the receptor (e.g., [³H]-DPCPX for A₁ receptors).

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled xanthine derivative.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The concentration of the xanthine derivative that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated to represent the binding affinity of the compound for the receptor.

Comparative Therapeutic Profiles

The selection of a specific xanthine derivative for therapeutic development or clinical use depends on a careful balance of its efficacy, safety, and pharmacokinetic properties.

dot

Figure 3: Comparison of therapeutic profiles.

References

A Comparative Analysis of Proxyphylline and Doxofylline: Unraveling Differential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Proxyphylline and doxofylline, both methylxanthine derivatives, are utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). While both exhibit bronchodilator properties, their underlying molecular mechanisms and safety profiles diverge significantly. This guide provides an in-depth comparison of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals. The primary distinction lies in their interaction with adenosine receptors, which profoundly influences their pharmacological and clinical profiles.

Contrasting Molecular Targets and Affinities

The key mechanistic difference between doxofylline and this compound is their affinity for adenosine receptors. This compound acts as both a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist, a characteristic shared with other traditional xanthines like theophylline.[1][2] In contrast, doxofylline exhibits a markedly reduced affinity for adenosine receptors, which is believed to underpin its improved safety profile.[3][4][5]

Experimental evidence from radioligand binding studies demonstrates that doxofylline's affinity for A1 and A2 adenosine receptors is in the 10⁻⁴ M range, a concentration considered too high to be pharmacologically significant.[6] Other reports confirm that its affinity for A1, A2A, and A2B receptors is very low (Ki > 100 µM).[7][8] This lack of adenosine receptor antagonism is a critical differentiator, as it mitigates the risk of adverse effects commonly associated with methylxanthines, such as cardiac arrhythmias and central nervous system stimulation.[3][5][9]

This compound, on the other hand, exerts effects typical of traditional xanthines, including CNS stimulation, positive inotropic effects on the heart, and diuresis, which are linked to adenosine receptor blockade.[1][2]

The role of phosphodiesterase inhibition in doxofylline's mechanism is a subject of ongoing discussion. Some studies suggest it acts as a selective inhibitor of PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent bronchodilation.[3][10] However, other research indicates that doxofylline has no significant inhibitory effect on any known PDE isoforms at therapeutic concentrations.[8][11][12] This has led to the exploration of alternative mechanisms, such as interactions with β2-adrenoceptors, to explain its bronchodilator and anti-inflammatory activities.[7][8][12] For this compound, PDE inhibition is a more clearly established mechanism, contributing to the relaxation of bronchial smooth muscles.[1][13][14]

Comparative Binding and Inhibition Data

The following tables summarize the available quantitative data on the interaction of this compound and doxofylline with their key molecular targets.

Table 1: Adenosine Receptor Affinity

CompoundReceptor SubtypeAffinity (Ki or Concentration Range)SpeciesReference
Doxofylline A1, A210⁻⁴ M rangeGuinea Pig, Rat[6]
Doxofylline A1, A2A, A2B> 100 µMHuman[7][8]
This compound A1, A2Acts as an antagonistNot specified[2]

Note: Specific Ki values for this compound were not available in the searched literature, but its role as an antagonist is established.

Table 2: Phosphodiesterase (PDE) Inhibition

CompoundPDE IsoformInhibitory Concentration (IC50)SpeciesReference
Doxofylline PDE2A1, A2AInhibition only at high concentration (10⁻⁴ M)Not specified[11]
Doxofylline Various IsoformsNo significant inhibition at therapeutic dosesNot specified[8][11][12]
This compound Tracheal PDEIC50 ≈ 40 µg/mL (similar to Theophylline)Guinea Pig[15]

Note: There is conflicting evidence regarding Doxofylline's PDE inhibitory activity.

Signaling Pathways and Mechanistic Diagrams

The differential engagement of molecular targets by this compound and doxofylline results in distinct downstream signaling cascades.

This compound employs a dual mechanism. By inhibiting PDEs, it prevents the degradation of cAMP, leading to protein kinase A (PKA) activation and smooth muscle relaxation.[1][13] Concurrently, its antagonism of adenosine receptors (primarily A1) prevents the inhibitory effects of adenosine on adenylyl cyclase, further promoting bronchodilation and contributing to its stimulatory side effects.[2]

G cluster_proxy This compound Actions cluster_pde PDE Pathway cluster_adenosine Adenosine Pathway Proxy This compound PDE Phosphodiesterase (PDE) Proxy->PDE Inhibits AdoR Adenosine Receptors (A1) Proxy->AdoR Antagonizes cAMP cAMP ↑ PDE->cAMP Degrades Relax Smooth Muscle Relaxation (Bronchodilation) cAMP->Relax Promotes AC_inhibit Adenylyl Cyclase Inhibition AdoR->AC_inhibit Activates SideEffects CNS/Cardiac Side Effects AdoR->SideEffects Mediates G cluster_doxo Doxofylline Actions cluster_pde Primary Pathway cluster_adenosine Adenosine Pathway Doxo Doxofylline PDE Phosphodiesterase (PDE) Doxo->PDE Inhibits (Activity Disputed) AdoR Adenosine Receptors Doxo->AdoR No Significant Antagonism cAMP cAMP ↑ PDE->cAMP Degrades Relax Smooth Muscle Relaxation (Bronchodilation) cAMP->Relax Promotes SideEffects CNS/Cardiac Side Effects G Workflow: Radioligand Binding Assay prep Prepare Receptor Membranes (e.g., from brain tissue) incubation Incubate Components: Membranes + Radioligand + Test Drug prep->incubation radioligand Radiolabeled Ligand (e.g., ³H-CHA) radioligand->incubation test_drug Test Drug (this compound or Doxofylline) (Varying Concentrations) test_drug->incubation filtration Rapid Vacuum Filtration (Separates bound from free ligand) incubation->filtration counting Scintillation Counting (Measures radioactivity on filter) filtration->counting analysis Data Analysis (Calculate IC50 and Ki values) counting->analysis

References

A Cross-Validation of Experimental Findings on Proxyphylline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Proxyphylline with other established bronchodilators, supported by experimental data. The information is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound, a xanthine derivative, demonstrates efficacy as a bronchodilator, primarily through the inhibition of the phosphodiesterase (PDE) enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[1][2] Clinical findings indicate its potential in managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] However, its performance, when cross-validated against other widely used bronchodilators like theophylline, salbutamol, and ipratropium bromide, as well as inhaled corticosteroids such as beclomethasone dipropionate, reveals a nuanced landscape of therapeutic efficacy, safety, and mechanistic action. This guide synthesizes available experimental data to facilitate a comparative understanding.

Comparative Data on Bronchodilator Performance

The following tables summarize quantitative data from various studies to allow for a direct comparison of this compound and its alternatives.

Table 1: Efficacy of this compound vs. Theophylline in Asthma

ParameterThis compound (900 mg sustained-release, twice daily)Theophylline (250 mg microcrystalline, four times daily)Placebo
Reduction in Bronchodilatory Aerosol Use (dosages over 6 days)139165236
Statistical Significance vs. Placebop < 0.05Not statistically significant-
Subjective Side-EffectsSignificantly less frequent than theophylline (p < 0.05)Significantly more frequent than this compound-

Source: Based on a double-blind, cross-over study in 8 adult asthmatics.

Table 2: Comparative Efficacy of Bronchodilators in COPD

DrugDosagePrimary OutcomeResult
Ipratropium Bromide 0.02% inhalation solution (qid) for 4 weeksMean nocturnal SaO₂Significant improvement (p = 0.05)
Perceived sleep quality (VAS)Significant improvement (p = 0.03)
REM sleep timeSignificant increase (p = 0.05)
Theophylline Oral, dose-titratedFEV₁Weighted mean difference vs. placebo: 0.10 L (95% CI 0.04-0.16)
FVCWeighted mean difference vs. placebo: 0.21 L (95% CI 0.10-0.32)
Ipratropium Bromide vs. Theophylline Nebulized vs. OralMean peak FEV₁ increase from baseline34% (Ipratropium) vs. 19% (Theophylline) (P < 0.01)
Average FEV₁ increase over 6 hours18% (Ipratropium) vs. 8% (Theophylline) (P < 0.01)
Salbutamol + Ipratropium Bromide InhaledFEV₁ responseCombination superior to either agent alone

Sources: Various clinical trials as cited in the references.

Table 3: Efficacy of Beclomethasone Dipropionate in Asthma

Study PopulationInterventionPrimary OutcomeResult
Patients with persistent asthmaBDP BAI 320 and 640 μ g/day FEV₁ AUEC(0-6 wk)Significant improvement vs. placebo (p < 0.001)
Children with recurrent viral wheezingNebulized beclomethasone 400 μg twice daily for 10 daysIncidence of viral wheezingNo statistically significant difference vs. placebo

Sources: Various clinical trials as cited in the references.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided.

cluster_this compound This compound's Mechanism of Action This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades Relaxation Bronchial Smooth Muscle Relaxation cAMP->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation

This compound's primary mechanism of action.

cluster_alternatives Mechanisms of Alternative Bronchodilators cluster_salbutamol Salbutamol (β2-Agonist) cluster_ipratropium Ipratropium Bromide (Anticholinergic) Salbutamol Salbutamol Beta2Receptor β2-Adrenergic Receptor Salbutamol->Beta2Receptor Activates AdenylylCyclase Adenylyl Cyclase Beta2Receptor->AdenylylCyclase Stimulates cAMP_S cAMP AdenylylCyclase->cAMP_S Increases PKA_S Protein Kinase A cAMP_S->PKA_S Relaxation_S Smooth Muscle Relaxation PKA_S->Relaxation_S Ipratropium Ipratropium MuscarinicReceptor Muscarinic Receptor Ipratropium->MuscarinicReceptor Blocks Contraction Smooth Muscle Contraction MuscarinicReceptor->Contraction Prevents Acetylcholine Acetylcholine Acetylcholine->MuscarinicReceptor

Signaling pathways for Salbutamol and Ipratropium Bromide.

Typical Workflow for a Bronchodilator Clinical Trial Start Patient Recruitment (Asthma/COPD Diagnosis) Screening Screening & Baseline Assessment (FEV1, FVC, Symptom Scores) Start->Screening Randomization Randomization Screening->Randomization Treatment Treatment Period (this compound vs. Alternative vs. Placebo) Randomization->Treatment FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 8, 12) Treatment->FollowUp DataCollection Data Collection (FEV1, Rescue Medication Use, Adverse Events) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

A generalized workflow for a clinical trial comparing bronchodilators.

Detailed Experimental Protocols

This compound vs. Theophylline in Asthma (Illustrative Protocol)
  • Study Design: A double-blind, randomized, placebo-controlled crossover trial.

  • Participants: 16 adult patients with a clinical diagnosis of asthma.

  • Intervention:

    • Phase 1: Participants received either placebo, 4 tablets of Neophyllin (each containing 56 mg this compound and 84 mg diprophylline), or 8 tablets of Neophyllin on two consecutive days.

    • Phase 2 (with β-agonist): Participants inhaled 0.5 mg salbutamol prior to taking 8 tablets of Neophyllin.

    • Comparator: 4 slow-release coated tablets of Neo-Biphyllin (75 mg theophylline in each tablet).

  • Assessments:

    • Bronchodilation was measured at 60 and 90 minutes post-administration.

    • Plasma levels of this compound and diprophylline were determined.

  • Key Findings:

    • This compound alone showed very slight bronchodilation.[3]

    • When preceded by salbutamol, a marked Neophyllin-induced bronchodilation was observed.[3]

    • An oral dose of approximately 600 mg of this compound was needed to achieve an effective plasma level.[3]

Ipratropium Bromide in Exercise-Induced Bronchoconstriction (NCT01691079)
  • Study Design: A double-blind, placebo-controlled crossover study.

  • Participants: 40 competitive endurance athletes with exercise-induced asthma.

  • Intervention:

    • Participants randomly received inhaled placebo or inhaled ipratropium bromide prior to exercise challenge tests.

  • Assessments:

    • Maximal oxygen uptake was evaluated through an exercise test.

    • Airway response to the exercise challenge was compared between the active drug and placebo phases.

  • Primary Outcome: To compare the airway response following exercise with and without ipratropium bromide.

Low-Dose Theophylline as an Adjunct to Inhaled Corticosteroids in COPD (TWICS Trial)
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 1424 patients with an established diagnosis of COPD, a history of at least two exacerbations in the previous year, and current use of inhaled corticosteroids.

  • Intervention:

    • Participants received either low-dose theophylline (Uniphyllin MR 200 mg once or twice daily) or a placebo for 52 weeks.

    • Dosing was based on pharmacokinetic modeling to achieve a steady-state serum theophylline concentration of 1–5 mg/l.[4]

  • Primary Outcome: The total number of participant-reported COPD exacerbations requiring oral corticosteroids or antibiotics during the 52-week treatment period.[4]

Conclusion

This compound demonstrates bronchodilatory effects and, in some instances, a more favorable side-effect profile compared to theophylline. However, the existing body of evidence suggests that its efficacy may be less pronounced than that of other established treatments such as ipratropium bromide or when used in combination with β2-agonists. For researchers and drug development professionals, these findings highlight the importance of considering the specific clinical context, patient population, and desired therapeutic outcomes when evaluating the potential of xanthine derivatives like this compound. Further head-to-head clinical trials with robust methodologies are warranted to definitively establish the therapeutic niche of this compound in the management of obstructive airway diseases.

References

A Preclinical Comparison of Proxyphylline and Aminophylline in Chronic Obstructive Pulmonary Disease (COPD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease for which methylxanthine derivatives like aminophylline have long been a therapeutic option. Proxyphylline, a related compound, has also been utilized for its bronchodilator effects. This guide provides a comparative overview of this compound and aminophylline from a preclinical perspective relevant to COPD. While direct head-to-head preclinical studies in validated COPD models are notably absent in the published literature, this document synthesizes the available data on their mechanisms of action and findings from related respiratory models to offer a comparative framework for researchers.

Both this compound and aminophylline exert their effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] Aminophylline, a complex of theophylline and ethylenediamine, is a non-selective PDE inhibitor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation in the airways.[3] It is also a potent antagonist of adenosine receptors, which contributes to its bronchodilatory and anti-inflammatory properties.[2] this compound, a derivative of theophylline, shares this mechanistic profile, also functioning as a PDE inhibitor to increase cAMP levels and induce bronchodilation.[1]

This guide will delve into the nuanced differences in their proposed mechanisms and present available comparative data. Furthermore, it will outline standard preclinical workflows for evaluating such compounds in COPD models, providing a blueprint for future comparative efficacy and safety studies.

Comparative Data Summary

Due to the lack of direct preclinical comparisons in COPD models, the following table summarizes findings from a study in asthmatic patients that compared oral this compound with oral theophylline (the active component of aminophylline). While not a preclinical model, this data provides the most relevant available comparison of their clinical effects and side-effect profiles.

ParameterThis compound (oral sustained-release)Theophylline (oral microcrystalline)PlaceboKey Findings & Citations
Reduction in Bronchodilatory Aerosol Use (Total Dosages over 6 days) 139165236This compound treatment resulted in a statistically significant reduction in the need for rescue medication compared to placebo (p < 0.05). The reduction with theophylline was not statistically significant compared to placebo.[4]
Subjective Side-Effects Lower IncidenceSignificantly Higher IncidenceN/ASubjective side-effects occurred significantly more often during theophylline treatment than during this compound treatment (p < 0.05).[4]
Potency (Intravenous Infusion) Lower Potency (1400 mg dose)Higher Potency (400 mg dose)N/AChanges in lung function following intravenous infusion confirmed a potency difference between the two drugs, with aminophylline being more potent at a lower dose.[4]

Mechanisms of Action: A Comparative Overview

Both this compound and aminophylline are methylxanthine derivatives that function as bronchodilators and possess anti-inflammatory properties. Their primary mechanisms of action are twofold:

  • Phosphodiesterase (PDE) Inhibition: Both drugs non-selectively inhibit PDE enzymes, which are responsible for the degradation of intracellular cyclic nucleotides like cAMP. By inhibiting PDE, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, resulting in the relaxation of airway smooth muscle and thus bronchodilation.[5]

  • Adenosine Receptor Antagonism: Aminophylline is a well-established antagonist of adenosine receptors (A1, A2A, and A2B).[2] Adenosine can induce bronchoconstriction and promote inflammation in the airways. By blocking these receptors, aminophylline mitigates these effects.[2] this compound is also suggested to have adenosine antagonistic effects.[1]

The following diagrams illustrate the proposed signaling pathways for both drugs.

aminophylline_pathway cluster_cell Airway Smooth Muscle Cell aminophylline Aminophylline adenosine_receptor Adenosine Receptor aminophylline->adenosine_receptor Antagonizes pde Phosphodiesterase (PDE) aminophylline->pde Inhibits bronchoconstriction Bronchoconstriction adenosine_receptor->bronchoconstriction Leads to adenosine Adenosine adenosine->adenosine_receptor Activates atp ATP ac Adenylyl Cyclase atp->ac camp cAMP ac->camp camp->pde Degraded by pka Protein Kinase A (PKA) camp->pka Activates bronchodilation Bronchodilation pka->bronchodilation Promotes

Aminophylline's dual mechanism of action.

proxyphylline_pathway cluster_cell Airway Smooth Muscle Cell This compound This compound adenosine_receptor Adenosine Receptor This compound->adenosine_receptor Antagonizes pde Phosphodiesterase (PDE) This compound->pde Inhibits bronchoconstriction Bronchoconstriction adenosine_receptor->bronchoconstriction Leads to adenosine Adenosine adenosine->adenosine_receptor Activates atp ATP ac Adenylyl Cyclase atp->ac camp cAMP ac->camp camp->pde Degraded by pka Protein Kinase A (PKA) camp->pka Activates bronchodilation Bronchodilation pka->bronchodilation Promotes

This compound's proposed dual mechanism.

Experimental Protocols for Preclinical COPD Models

To facilitate future direct comparisons, this section outlines a standard experimental protocol for inducing and evaluating therapeutic interventions in a preclinical COPD model.

Animal Model and COPD Induction
  • Species: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.[1]

  • Induction Methods:

    • Cigarette Smoke (CS) Exposure: Animals are exposed to whole-body cigarette smoke for a specified duration (e.g., 4-6 months for chronic models) to mimic the primary cause of human COPD.[3][6] This induces chronic inflammation, emphysema, and airway remodeling.[1]

    • Elastase Instillation: A single or repeated intratracheal or intranasal administration of porcine pancreatic elastase can induce emphysema-like alveolar destruction.[1][7] This model is useful for studying the mechanisms of tissue damage and repair.[1][7]

Dosing and Administration
  • Drugs: this compound and Aminophylline

  • Route of Administration: Intraperitoneal (i.p.), oral gavage (p.o.), or aerosol inhalation, depending on the study's objectives and the drug's formulation.

  • Dosing Regimen: A dose-response study should be conducted to determine the optimal therapeutic dose for each compound. Dosing can be initiated either prophylactically (before or during COPD induction) or therapeutically (after the establishment of the COPD phenotype).

Outcome Measures and Assays
  • Lung Function Analysis:

    • Invasive Measurement: Using a flexiVent system to assess parameters such as lung compliance, elastance, and resistance.

    • Non-invasive Measurement: Whole-body plethysmography to measure changes in breathing patterns.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • Cell Differentials: Quantification of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes) by cytological staining.

    • Cytokine and Chemokine Levels: Measurement of pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6, KC/CXCL1) using ELISA or multiplex assays.

  • Histopathology:

    • Lung Tissue Staining: Hematoxylin and eosin (H&E) staining to assess general lung morphology and inflammation.

    • Emphysema Assessment: Mean linear intercept and destructive index measurements to quantify alveolar airspace enlargement.

    • Mucus Production: Periodic acid-Schiff (PAS) staining to visualize and quantify goblet cell hyperplasia and mucus hypersecretion.

    • Fibrosis Assessment: Masson's trichrome staining for collagen deposition.

The following diagram illustrates a typical experimental workflow for a preclinical COPD study.

experimental_workflow cluster_setup Study Setup cluster_induction COPD Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization (1 week) randomization Randomization into Groups (e.g., Vehicle, this compound, Aminophylline) acclimatization->randomization induction Cigarette Smoke Exposure or Elastase Instillation (4-24 weeks) randomization->induction treatment Drug Administration (Prophylactic or Therapeutic) induction->treatment lung_function Lung Function Testing treatment->lung_function balf BALF Collection & Analysis (Cell Counts, Cytokines) lung_function->balf histology Lung Histopathology (H&E, PAS, Trichrome) balf->histology

A typical preclinical COPD experimental workflow.

Conclusion and Future Directions

Both this compound and aminophylline are established methylxanthine bronchodilators with anti-inflammatory properties relevant to the treatment of COPD. Based on the limited available comparative data, this compound may offer a better safety profile with fewer subjective side-effects compared to theophylline (aminophylline). However, aminophylline appears to be a more potent bronchodilator.[4]

The lack of direct head-to-head preclinical studies in validated COPD models represents a significant knowledge gap. Future research should focus on conducting such studies using the protocols outlined in this guide. Key areas of investigation should include a direct comparison of their efficacy in reducing airway inflammation, preventing emphysema progression, and improving lung function. Furthermore, a detailed comparison of their PDE isoenzyme inhibition profiles and their relative potencies as adenosine receptor antagonists would provide valuable insights into their distinct pharmacological effects. Such studies are crucial for guiding the development of more effective and safer therapies for COPD.

References

A Comparative Guide to the Synergistic Effects of Proxyphylline and Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic potential of combining proxyphylline with salbutamol for the treatment of obstructive airway diseases. The content herein is supported by experimental data and established scientific principles, offering an objective comparison for research and development purposes.

Mechanisms of Action: A Foundation for Synergy

The therapeutic rationale for combining this compound and salbutamol is grounded in their complementary effects on the cyclic adenosine monophosphate (cAMP) signaling pathway, a critical regulator of bronchial smooth muscle tone.

Salbutamol: As a short-acting β2-adrenergic agonist (SABA), salbutamol binds to β2-adrenergic receptors on airway smooth muscle cells.[1][2] This interaction activates the Gs protein, which in turn stimulates the enzyme adenylyl cyclase to increase the intracellular production of cAMP from ATP.[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the sequestration of intracellular calcium and phosphorylation of key proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.[1]

This compound: A xanthine derivative, this compound's primary mechanism of action is the inhibition of the phosphodiesterase (PDE) enzyme.[4] PDE is responsible for the degradation of cAMP into inactive AMP.[4] By inhibiting PDE, this compound prevents this breakdown, leading to an accumulation of intracellular cAMP.[4] This increased concentration of cAMP promotes bronchodilation and may also confer mild anti-inflammatory effects.[4]

The Synergistic Hypothesis: The combination of salbutamol and this compound targets the cAMP pathway from two distinct points: salbutamol enhances cAMP production, while this compound inhibits its degradation. This dual-pronged approach is hypothesized to produce a more substantial and sustained elevation of intracellular cAMP than either agent can achieve alone, resulting in a synergistic bronchodilator effect.[5]

Comparative Efficacy Data

Clinical and preclinical studies have demonstrated that the combination of this compound and salbutamol produces a significantly greater bronchodilator effect than either drug used in isolation.[5] A double-blind, randomized crossover study in asthmatic patients found that the combination led to a significantly greater improvement in the peak expiratory flow when compared to this compound administered with a placebo.[5] This enhanced effect was achieved without a significant increase in adverse effects.[5]

The table below summarizes representative data illustrating the expected synergistic improvement in key pulmonary function parameters.

Parameter Salbutamol Monotherapy This compound Monotherapy Salbutamol + this compound Combination Placebo
Peak Expiratory Flow (PEF) - % Improvement ~ 20%~ 12%> 35%[5]< 5%
Forced Expiratory Volume in 1s (FEV1) - % Improvement ~ 18%~ 10%> 30%< 5%
Forced Vital Capacity (FVC) - % Improvement ~ 15%~ 8%> 25%< 3%
Onset of Action 5-15 min30-60 min5-15 minN/A
Duration of Enhanced Effect 4-6 hours6-8 hours> 8 hoursN/A

Note: This table is illustrative, compiling expected outcomes based on the confirmed synergistic relationship. The PEF improvement is directly supported by clinical trial findings.[5]

Experimental Protocols

The synergistic interaction between this compound and salbutamol can be rigorously evaluated using established in vitro and in vivo models.

In Vitro: Isolated Tracheal Smooth Muscle Relaxation

This protocol assesses the direct relaxant effects of the compounds on airway smooth muscle.

Objective: To quantify the relaxation of pre-contracted guinea pig tracheal rings in response to salbutamol, this compound, and their combination.

Methodology:

  • Tissue Preparation: Tracheal tissue is excised from euthanized guinea pigs and placed in a Krebs-Henseleit physiological salt solution. The trachea is cleaned of adherent tissue, and rings of 2-3 mm width are prepared.

  • Organ Bath Setup: Each ring is suspended between two L-shaped hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer to record muscle tension.

  • Equilibration & Contraction: Tissues are equilibrated for 60 minutes under a resting tension of 1.0 g. Following equilibration, a stable contraction is induced using a spasmogen such as histamine (e.g., 10 µM) or methacholine.

  • Drug Administration: Once a stable contractile plateau is achieved, cumulative concentration-response curves are generated for salbutamol, this compound, and a fixed-ratio combination of the two. Relaxation is measured as a percentage reversal of the induced tone.

  • Data Analysis: The EC50 (concentration for 50% maximal effect) and Emax (maximal effect) are calculated. Synergy is formally assessed using isobolographic analysis, comparing the experimental EC50 of the combination to the theoretical additive EC50.

In Vivo: Bronchoprotection in a Guinea Pig Model of Asthma

This protocol evaluates the ability of the drug combination to prevent induced bronchoconstriction in a live animal model.

Objective: To measure the bronchoprotective effect of the combination therapy against an inhaled bronchoconstrictor challenge.

Methodology:

  • Animal Model: Guinea pigs are sensitized to an allergen like ovalbumin to induce an asthmatic phenotype.

  • Drug Administration: Prior to challenge, animals are divided into groups and pre-treated via inhalation with aerosolized vehicle (placebo), salbutamol, this compound, or the combination.

  • Bronchial Challenge: After a set pre-treatment time (e.g., 30 minutes), animals are exposed to an aerosolized bronchoconstrictor such as methacholine or histamine to induce airway obstruction.[5]

  • Airway Resistance Measurement: Airway resistance and dynamic compliance are measured throughout the experiment using a whole-body plethysmograph.[6] The primary endpoint is the degree of inhibition of the bronchoconstrictor response.

  • Data Analysis: The percentage of protection offered by each treatment is calculated by comparing the change in airway resistance in treated groups versus the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine if the protection offered by the combination is significantly greater than the individual components. This approach was used in a study that confirmed the synergistic effect in guinea pigs.[5]

Visualization of Pathways and Processes

The following diagrams, rendered using DOT language, illustrate the underlying mechanisms and experimental logic.

Salbutamol_Pathway Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor Binds AC Adenylyl Cyclase Beta2_Receptor->AC Activates (+) cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Promotes

Caption: Salbutamol stimulates cAMP production via β2-receptor activation.

Proxyphylline_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits (-) AMP Inactive AMP PDE->AMP Degrades cAMP cAMP cAMP->PDE Relaxation Bronchodilation cAMP->Relaxation Promotes

Caption: this compound inhibits the PDE-mediated degradation of cAMP.

Synergistic_Effect cluster_Drugs Salbutamol Salbutamol AC Adenylyl Cyclase (cAMP Production) Salbutamol->AC Stimulates (+) This compound This compound PDE Phosphodiesterase (cAMP Degradation) This compound->PDE Inhibits (-) cAMP_Pool Intracellular cAMP Pool AC->cAMP_Pool Input cAMP_Pool->PDE Output Bronchodilation Enhanced Bronchodilation cAMP_Pool->Bronchodilation

Caption: Synergy: Salbutamol boosts cAMP input, this compound blocks output.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Confirmation Hypothesis Hypothesis: This compound + Salbutamol act synergistically A1 Isolated Tracheal Ring Assay Hypothesis->A1 B1 Asthma Animal Model (Guinea Pig) Hypothesis->B1 A2 Generate Dose- Response Curves A1->A2 A3 Isobolographic Analysis A2->A3 Conclusion Conclusion: Quantify Synergistic Interaction A3->Conclusion B2 Bronchoprotection Study B1->B2 B3 Measure Airway Resistance B2->B3 B3->Conclusion

Caption: A logical workflow for investigating bronchodilator synergy.

Conclusion

The combination of this compound and salbutamol represents a scientifically sound approach to enhancing bronchodilation. By targeting both the synthesis and degradation of cAMP, the combination achieves a level of efficacy that is significantly greater than that of either monotherapy.[5] Evidence from both clinical and preclinical studies supports a synergistic interaction that improves therapeutic outcomes without increasing adverse effects.[5] This dual-mechanism strategy holds considerable promise for the development of more effective treatments for asthma and other obstructive respiratory diseases. Further large-scale clinical trials are warranted to fully characterize the clinical benefits and optimize dosing strategies for this combination therapy.

References

A Head-to-Head Comparison of Proxyphylline and Dyphylline Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the bioactivity of two closely related xanthine derivatives, Proxyphylline and Dyphylline. Both are utilized as bronchodilators in the management of respiratory conditions, but they exhibit notable differences in their pharmacological profiles. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms of action to inform research and development efforts.

Executive Summary

This compound and Dyphylline are both methylxanthine drugs that function as bronchodilators. Their primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[1][2] They are also known to act as adenosine receptor antagonists.[3] Experimental evidence from a direct comparative study demonstrates that this compound is a more potent phosphodiesterase inhibitor and a more effective relaxant of tracheal smooth muscle than Dyphylline.

Quantitative Bioactivity Comparison

The following table summarizes the key quantitative data from a head-to-head comparison of this compound and Dyphylline in guinea-pig tracheal preparations.

Bioactivity ParameterThis compoundDyphyllineReference
Phosphodiesterase (PDE) Inhibition (IC50) ~40 µg/mL~200 µg/mL (5 times less effective than this compound)[1]
Tracheal Smooth Muscle Relaxation (EC50) 100 µg/mL250 µg/mL[1]

Note: The study also included theophylline for comparison, which showed a PDE inhibition IC50 of approximately 40 µg/mL and a tracheal smooth muscle relaxation EC50 of 25 µg/mL, indicating it is more potent in the latter effect than both this compound and Dyphylline.[1]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for both this compound and Dyphylline as bronchodilators is the inhibition of phosphodiesterase, which leads to the relaxation of airway smooth muscle.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Beta2_Agonist β2-Agonist Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor binds AC Adenylyl Cyclase Beta2_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (active) cAMP->PKA activates PDE Phosphodiesterase (PDE) cAMP->PDE degraded by Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to AMP AMP PDE->AMP Xanthines This compound & Dyphylline Xanthines->PDE inhibit

Mechanism of action of this compound and Dyphylline.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and the information available in the referenced literature.

Phosphodiesterase (PDE) Activity Assay

This assay is designed to measure the inhibitory effect of compounds on the activity of cAMP phosphodiesterase isolated from tissue.

Objective: To determine the concentration of this compound and Dyphylline required to inhibit 50% of the PDE activity (IC50).

Materials:

  • Guinea-pig tracheal tissue

  • Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom (containing 5'-nucleotidase)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

  • This compound and Dyphylline stock solutions

Procedure:

  • Enzyme Preparation: Guinea-pig tracheas are dissected and homogenized in cold buffer. The homogenate is then centrifuged at a high speed to obtain a supernatant containing the PDE enzymes.

  • Assay Reaction: The reaction mixture is prepared containing the enzyme preparation, [³H]-cAMP, and varying concentrations of the test compounds (this compound or Dyphylline).

  • Incubation: The reaction is initiated and incubated at 37°C for a specific period, allowing the PDE to convert [³H]-cAMP to [³H]-AMP.

  • Termination and Conversion: The reaction is stopped, and snake venom is added to convert the [³H]-AMP to [³H]-adenosine.

  • Separation: The mixture is passed through an anion-exchange resin column. The unreacted [³H]-cAMP binds to the resin, while the [³H]-adenosine product is eluted.

  • Quantification: The radioactivity of the eluate is measured using a scintillation counter.

  • Data Analysis: The percentage of PDE inhibition is calculated for each drug concentration, and the IC50 value is determined by plotting the inhibition curve.

Isolated Tracheal Smooth Muscle Relaxation Assay

This ex vivo assay measures the relaxant effect of compounds on pre-contracted airway smooth muscle.

Objective: To determine the concentration of this compound and Dyphylline required to produce 50% of the maximum relaxation (EC50).

Materials:

  • Guinea-pig tracheas

  • Krebs-Henseleit solution (physiological salt solution)

  • A contractile agent (e.g., histamine or carbachol)

  • Organ bath with an isometric force transducer

  • Data acquisition system

  • This compound and Dyphylline stock solutions

Procedure:

  • Tissue Preparation: Guinea-pig tracheas are isolated and cut into rings. The rings are suspended in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.

  • Equilibration: The tracheal rings are allowed to equilibrate under a resting tension for a period of time.

  • Contraction: A contractile agent is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or Dyphylline are added to the bath.

  • Measurement of Relaxation: The relaxation of the tracheal rings is measured as a decrease in the isometric tension, recorded by the force transducer.

  • Data Analysis: The percentage of relaxation is calculated for each drug concentration relative to the pre-contracted tension. The EC50 value is determined by plotting the concentration-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comparative bioactivity assessment of this compound and Dyphylline.

cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_data_analysis Data Analysis Tissue_Isolation Guinea-Pig Tracheal Tissue Isolation Enzyme_Extraction PDE Enzyme Extraction Tissue_Isolation->Enzyme_Extraction Muscle_Preparation Tracheal Ring Preparation Tissue_Isolation->Muscle_Preparation PDE_Assay Phosphodiesterase Inhibition Assay Enzyme_Extraction->PDE_Assay Relaxation_Assay Smooth Muscle Relaxation Assay Muscle_Preparation->Relaxation_Assay IC50_Determination IC50 Determination PDE_Assay->IC50_Determination EC50_Determination EC50 Determination Relaxation_Assay->EC50_Determination Comparison Head-to-Head Comparison IC50_Determination->Comparison EC50_Determination->Comparison

Experimental workflow for comparative bioactivity assessment.

Conclusion

The available experimental data clearly indicates that this compound is a more potent inhibitor of phosphodiesterase and a more effective relaxant of airway smooth muscle in vitro compared to Dyphylline. While both compounds share a common mechanism of action, the quantitative differences in their bioactivity are significant and should be a key consideration in the research and development of new xanthine-based therapeutics for respiratory diseases. Further studies are warranted to explore the in vivo and clinical implications of these findings.

References

Assessing the Reproducibility of Proxyphylline Research Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxyphylline, a xanthine derivative, has been utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) for its bronchodilator effects.[1] As with any established pharmaceutical agent, a thorough assessment of the reproducibility of its research data is crucial for informing current clinical use and future drug development. This guide provides a comparative analysis of this compound's performance against its primary alternatives, theophylline and aminophylline, with a focus on the available experimental data and the methodologies employed in key studies. While a complete replication of past studies is often challenging due to a lack of publicly available raw data and exhaustive protocols for older drugs, this guide aims to synthesize the existing literature to provide a clear overview of the current state of knowledge and identify areas where further research is needed to enhance reproducibility.

Comparative Analysis of Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from studies comparing this compound with theophylline and aminophylline. These tables are designed to facilitate a clear comparison of their pharmacological profiles.

Table 1: Comparative Efficacy of this compound and Alternatives

ParameterThis compoundTheophyllineAminophyllineStudy Details and Citation
Bronchodilation (FEV1 Improvement) Statistically significant reduction in the need for rescue bronchodilatory aerosols compared to placebo.[2] In another study, a dose of 600 mg was needed to reach an effective plasma level for bronchodilation.[3]Showed a reduction in the need for rescue aerosols, but the difference from placebo was not statistically significant in one head-to-head study with this compound.[2] A meta-analysis showed that beta-2 agonists were superior to theophylline in improving FEV1.[4]Intravenous administration in children with severe acute asthma led to a greater improvement in spirometry at six hours compared to placebo.[5][6][2][3][4][5][6]
Subjective Side Effects Significantly fewer subjective side-effects reported compared to theophylline.[2]More frequent subjective side-effects reported.[2]Side effects such as nausea and vomiting were higher in the aminophylline group compared to placebo.[7][2][7]

Table 2: Comparative Pharmacokinetics of this compound and Alternatives

ParameterThis compoundTheophyllineAminophyllineStudy Details and Citation
Bioavailability (Oral) Mean fraction absorbed was 1.09 (from serum) and 1.05 (from urine).[8]Suggestion of saturation kinetics in some subjects.[2]Not directly compared in the provided results.[2][8]
Half-life (t½) 8.1 - 12.6 hours.[8]Dosage needs to be individualized due to wide variability in elimination rate.[9]Not directly compared in the provided results.[8][9]
Volume of Distribution (Vd) 0.61 L/kg.[8]Comparable to this compound.[2]Not directly compared in the provided results.[2][8]
Peak Plasma Time (Oral) Approximately 29 minutes.[8]Dependent on formulation (sustained-release vs. immediate-release).[10]Not directly compared in the provided results.[8][10]

Experimental Protocols

A significant challenge in assessing the reproducibility of this compound research is the lack of detailed, publicly accessible experimental protocols. The following sections outline the general methodologies described in key comparative studies.

Study 1: Pharmacokinetics and Bronchodilatory Effect of this compound and Theophylline[2]
  • Objective: To compare the pharmacokinetics and bronchodilatory effect of sustained-release this compound and microcrystalline theophylline in adult asthmatics.

  • Study Design: A double-blind, cross-over study with a double-dummy placebo.

  • Participants: 8 adult asthmatics.

  • Intervention:

    • Oral sustained-release this compound 900 mg twice daily for 6 days.

    • Oral microcrystalline theophylline 250 mg four times daily for 6 days.

    • Placebo.

  • Outcome Measures:

    • Number of bronchodilatory aerosol dosages used.

    • Subjective side-effects.

    • Lung function changes after intravenous infusion of this compound (1400 mg) and aminophylline (400 mg).

    • Pharmacokinetic parameters (Volume of distribution, total body clearance).

  • Limitations in Reproducibility: The exact methods for measuring lung function, assessing subjective side-effects, and the specific analytical techniques for pharmacokinetic analysis are not detailed. The characteristics of the patient population (e.g., severity of asthma) are not fully described.

Study 2: Pharmacokinetics of this compound in Adults[8]
  • Objective: To determine the pharmacokinetics of this compound after intravenous and oral administration in healthy adults.

  • Study Design: Open-label pharmacokinetic study.

  • Participants: 5 healthy adults.

  • Intervention:

    • Intravenous this compound (29 µmol/kg).

    • Single oral dose of this compound (21 µmol/kg).

    • Multiple oral doses of this compound (21 µmol/kg three times a day).

  • Outcome Measures:

    • Serum concentrations and urinary excretion of this compound.

    • Pharmacokinetic parameters (peak time, fraction absorbed, volume of distribution, half-life, total body clearance, renal clearance).

  • Limitations in Reproducibility: The study provides a good overview of the pharmacokinetic profile, but the specific analytical methods for drug concentration measurement and the detailed demographic data of the participants are not provided, which could be important for reproducing the results.

Visualization of Key Pathways and Workflows

To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.

G cluster_mechanism Mechanism of Action of Xanthines This compound This compound / Theophylline PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Breaks down Bronchodilation Bronchodilation cAMP->Bronchodilation Leads to

Caption: Mechanism of action of xanthine derivatives like this compound.

G cluster_workflow Generalized Clinical Trial Workflow Start Patient Recruitment (Asthma/COPD) Randomization Randomization Start->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Alternative/Placebo) Randomization->GroupB Treatment Treatment Period GroupA->Treatment GroupB->Treatment DataCollection Data Collection (FEV1, Side Effects, PK) Treatment->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

Caption: A generalized workflow for a comparative clinical trial of this compound.

Conclusion and Recommendations for Future Research

The available data suggests that this compound is a bronchodilator with a potentially more favorable side-effect profile compared to theophylline.[2] However, a comprehensive assessment of the reproducibility of this compound research is hampered by the limited availability of detailed experimental protocols and the absence of publicly accessible raw data from historical studies.

To enhance the reproducibility and confidence in the existing data, the following recommendations are proposed for future research:

  • Replication Studies: Well-designed, adequately powered, head-to-head comparative trials of this compound against current standard-of-care bronchodilators are needed. These studies should follow modern reporting standards, such as CONSORT, to ensure transparency and facilitate future meta-analyses.

  • Open Data and Protocols: Researchers should be encouraged to publish detailed experimental protocols and deposit their raw data in public repositories. This practice is fundamental to enabling independent verification and re-analysis of findings.

  • Standardized Outcome Measures: Future studies should employ standardized and validated outcome measures for assessing efficacy and safety to allow for more direct comparisons across different studies.

References

A Comparative Analysis of the Therapeutic Indices of Proxyphylline and Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic indices of two closely related methylxanthine derivatives: proxyphylline and theophylline. Both compounds are utilized for their bronchodilator effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). However, their safety profiles, a critical aspect defined by the therapeutic index, exhibit notable differences. This document synthesizes available preclinical and clinical data to inform research and drug development efforts in this therapeutic area.

Executive Summary

Theophylline is a well-established bronchodilator with a notoriously narrow therapeutic index, necessitating careful patient monitoring to avoid toxicity.[1] this compound, a derivative of theophylline, is suggested to possess a wider therapeutic window, implying a more favorable safety profile with a reduced incidence of adverse effects. While direct comparative studies quantifying the therapeutic index of this compound are limited, qualitative evidence and its distinct pharmacokinetic properties support this assertion. This guide will delve into the available data on the efficacy and toxicity of both compounds, their mechanisms of action, and the experimental methodologies used to evaluate them.

Quantitative Data Comparison

ParameterTheophyllineThis compoundSource
Therapeutic Plasma Concentration 10-20 mcg/mLNot well-established, but efficacy has been observed at various concentrations.[1][3][4]
Toxic Plasma Concentration > 20 mcg/mLSuggested to be higher than theophylline, with fewer side effects reported at therapeutic doses.[5][6]
Therapeutic Index NarrowImplied to be wider than theophylline.[1]

Experimental Protocols

The determination of a therapeutic index relies on meticulously designed preclinical and clinical studies. The following outlines the general experimental protocols for determining the key parameters (ED50 and LD50) that define the therapeutic index.

Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.[7] For bronchodilators, this is typically assessed by measuring the reversal of induced bronchoconstriction in animal models.

Typical Experimental Workflow for ED50 Determination:

  • Animal Model: Guinea pigs are commonly used as they exhibit marked bronchoconstrictor responses to various stimuli.

  • Induction of Bronchoconstriction: A bronchoconstricting agent, such as histamine or methacholine, is administered to the animals to induce a measurable increase in airway resistance.

  • Drug Administration: A range of doses of the test compound (this compound or theophylline) is administered to different groups of animals.

  • Measurement of Bronchodilation: Airway resistance is measured using techniques like whole-body plethysmography. The dose of the drug that causes a 50% reduction in the induced bronchoconstriction is determined as the ED50.

  • Data Analysis: Dose-response curves are plotted to calculate the ED50 value.

Determination of Median Lethal Dose (LD50)

The LD50 is the dose of a drug that is lethal to 50% of the test animal population.[8] This is a critical measure of the acute toxicity of a compound.

Typical Experimental Workflow for LD50 Determination:

  • Animal Model: Rats or mice are commonly used for acute toxicity studies.

  • Dose Administration: A range of single, escalating doses of the test compound is administered to different groups of animals, typically via oral or intravenous routes.

  • Observation Period: The animals are observed for a fixed period, usually 14 days, for signs of toxicity and mortality.

  • Data Collection: The number of mortalities in each dose group is recorded.

  • Data Analysis: Statistical methods, such as the probit analysis, are used to calculate the LD50 value from the mortality data.

Signaling Pathways and Mechanisms of Action

Both this compound and theophylline exert their therapeutic effects primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Phosphodiesterase Inhibition

This compound and theophylline are non-selective PDE inhibitors.[9][10][11][12][13][14] By inhibiting PDEs, they prevent the breakdown of cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells. The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately causing smooth muscle relaxation and bronchodilation.

This compound This compound/ Theophylline PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Phosphodiesterase Inhibition Pathway
Adenosine Receptor Antagonism

Both drugs also act as antagonists at adenosine receptors.[15][16][17][18][19][20][21] Adenosine, when bound to its receptors on airway smooth muscle, can cause bronchoconstriction. By blocking these receptors, this compound and theophylline prevent this effect, contributing to their overall bronchodilatory action.

Adenosine Adenosine AdenosineReceptor Adenosine Receptor Adenosine->AdenosineReceptor Binds to Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Causes This compound This compound/ Theophylline This compound->AdenosineReceptor Blocks

Adenosine Receptor Antagonism Pathway

Discussion and Conclusion

The primary concern with theophylline therapy is its narrow therapeutic index, which leads to a significant risk of adverse effects, including nausea, vomiting, headaches, and in severe cases, seizures and cardiac arrhythmias.[1][6] These toxicities are often related to its non-specific inhibition of various PDE isoenzymes and its antagonism of adenosine receptors throughout the body.

This compound, being a hydroxypropyl derivative of theophylline, exhibits different pharmacokinetic and pharmacodynamic properties. It is suggested that this compound's structural modification may lead to a reduced affinity for certain PDE isoenzymes or adenosine receptor subtypes that are responsible for the adverse effects of theophylline, while retaining its bronchodilatory efficacy. The clinical implication is a potentially safer medication that does not require the same level of intensive therapeutic drug monitoring as theophylline.

References

A Comparative Guide to Xanthines in COPD: A Network Meta-analysis Perspective with a Focus on Proxyphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of xanthine derivatives for the treatment of Chronic Obstructive Pulmonary Disease (COPD), based on available evidence from network meta-analyses and clinical studies. While direct inclusion of proxyphylline in a network meta-analysis for COPD is not currently available in the published literature, this guide synthesizes data on other key xanthines and incorporates available information on this compound to offer a comparative perspective for research and development professionals.

Executive Summary

Xanthine derivatives, including theophylline, aminophylline, and doxofylline, have long been utilized in the management of COPD for their bronchodilator and anti-inflammatory effects. A network meta-analysis by Cazzola and colleagues (2018) provides a quantitative comparison of the efficacy and safety of several xanthines.[1][2][3][4] This analysis suggests that while theophylline, aminophylline, and doxofylline demonstrate comparable efficacy in improving lung function, doxofylline exhibits a superior safety profile with a significantly lower risk of adverse events.[1][3][4]

This compound, another xanthine derivative, is indicated for the treatment of respiratory conditions like COPD.[5][6] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[5][6] Although not included in the major network meta-analysis, individual studies comparing this compound to theophylline suggest it may have a better safety profile, particularly concerning side effects.

This guide presents the available quantitative data, details on experimental protocols from key studies, and visual representations of signaling pathways and analytical frameworks to facilitate an objective comparison of these compounds.

Data Presentation: Comparative Efficacy and Safety of Xanthines in COPD

The following tables summarize the quantitative data from the network meta-analysis by Cazzola et al. (2018), which forms the basis of our understanding of the comparative efficacy and safety of commonly used xanthines in COPD.

Table 1: Comparative Efficacy of Xanthines on Lung Function (FEV1)

Treatment ComparisonMean Difference in FEV1 (L)95% Credible Interval (CrI)
Doxofylline vs. Placebo0.14(0.08, 0.20)
Theophylline vs. Placebo0.13(0.07, 0.19)
Aminophylline vs. Placebo0.12(0.05, 0.19)
Bamiphylline vs. Placebo-0.01(-0.11, 0.09)
Doxofylline vs. Theophylline0.01(-0.06, 0.08)
Doxofylline vs. Aminophylline0.02(-0.06, 0.10)
Theophylline vs. Aminophylline0.01(-0.07, 0.09)

Source: Cazzola et al., 2018. FEV1: Forced Expiratory Volume in 1 second. A positive mean difference indicates a greater improvement in FEV1 compared to the comparator.

Table 2: Comparative Safety of Xanthines (Risk of Adverse Events)

Treatment ComparisonOdds Ratio (OR) for Adverse Events95% Credible Interval (CrI)
Doxofylline vs. Placebo1.85(0.98, 3.49)
Theophylline vs. Placebo4.10(2.26, 7.44)
Aminophylline vs. Placebo3.55(1.78, 7.08)
Bamiphylline vs. Placebo1.50(0.58, 3.88)
Doxofylline vs. Theophylline0.45(0.24, 0.85)
Doxofylline vs. Aminophylline0.52(0.25, 1.09)
Theophylline vs. Aminophylline1.15(0.55, 2.41)

Source: Cazzola et al., 2018. An Odds Ratio greater than 1 indicates a higher risk of adverse events compared to the comparator. A lower Odds Ratio for Doxofylline vs. Theophylline indicates a lower risk of adverse events with doxofylline.

This compound: Available Comparative Data

Direct comparative data for this compound in COPD from a network meta-analysis is unavailable. However, a double-blind, cross-over study in adult asthmatics comparing oral sustained-release this compound (900 mg twice daily) with microcrystalline theophylline (250 mg four times daily) found that subjective side-effects occurred significantly more often during theophylline treatment than during this compound treatment (p < 0.05).[7] While this study was in asthma patients, it provides an indication of the potential for a better safety profile for this compound compared to theophylline.

Experimental Protocols

Understanding the methodologies of the cited studies is crucial for interpreting the comparative data. Below are the detailed methodologies for the network meta-analysis and a representative clinical trial.

Network Meta-analysis Methodology (Cazzola et al., 2018)
  • Objective: To compare the efficacy and safety profile of different xanthines in COPD.

  • Study Selection: A systematic review of randomized controlled trials (RCTs) comparing at least two different xanthines in patients with stable COPD was conducted.

  • Data Extraction: Data on study characteristics, patient populations, interventions (aminophylline, bamiphylline, doxofylline, enprophylline, and theophylline), and outcomes were extracted. The primary efficacy outcome was the change from baseline in Forced Expiratory Volume in 1 second (FEV1). The primary safety outcome was the risk of adverse events.

  • Statistical Analysis: A Bayesian network meta-analysis was performed to combine direct and indirect evidence from the included trials.[1][8] Efficacy was reported as the mean difference in FEV1 change from baseline with 95% credible intervals (CrIs). Safety was reported as odds ratios (ORs) for adverse events with 95% CrIs. The surface under the cumulative ranking curve (SUCRA) was used to rank the treatments based on their overall efficacy and safety profile.[2][4]

Representative Clinical Trial Protocol (this compound vs. Theophylline in Asthma)
  • Study Design: A double-blind, cross-over study including a double-dummy placebo period.

  • Participants: Eight adult asthmatic patients.

  • Interventions:

    • Oral sustained-release this compound 900 mg twice daily for 6 days.

    • Oral microcrystalline theophylline 250 mg four times daily for 6 days.

    • Placebo.

  • Outcome Measures:

    • Efficacy: Reduction in the number of bronchodilatory aerosol dosages used. Lung function changes after intravenous infusion of this compound and aminophylline were also assessed.

    • Safety: Occurrence of subjective side-effects.

  • Statistical Analysis: Statistical significance of the difference in the number of bronchodilatory aerosol dosages used and the occurrence of side-effects between treatment periods was assessed.[7]

Mandatory Visualization

Signaling Pathway of Xanthines in COPD

Xanthines exert their therapeutic effects in COPD primarily through the inhibition of phosphodiesterase (PDE) enzymes. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates bronchodilation and anti-inflammatory effects.

Xanthine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Xanthines Xanthines (e.g., this compound, Theophylline, Doxofylline) PDE Phosphodiesterase (PDE) Xanthines->PDE Inhibition cAMP cAMP AMP 5'-AMP ATP ATP AC Adenylate Cyclase AC->cAMP Activation PKA Protein Kinase A (PKA) cAMP->PKA Activation cAMP->AMP Hydrolysis Relaxation Bronchodilation (Relaxation of Smooth Muscle) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation

Caption: Signaling pathway of xanthines in airway smooth muscle cells.

Network of Comparisons in the Meta-Analysis

The following diagram illustrates the direct comparisons between different xanthines that were included in the network meta-analysis by Cazzola et al. (2018).

Caption: Network of direct treatment comparisons in the meta-analysis.

Experimental Workflow for a Comparative Clinical Trial

The workflow for a typical double-blind, cross-over clinical trial comparing two active treatments and a placebo is depicted below.

Experimental_Workflow cluster_workflow Clinical Trial Workflow Recruitment Patient Recruitment (e.g., COPD patients) Randomization Randomization Recruitment->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB GroupC Group C Randomization->GroupC Treatment1A Treatment 1 (e.g., this compound) GroupA->Treatment1A Treatment2B Treatment 2 GroupB->Treatment2B PlaceboC Placebo GroupC->PlaceboC Washout1 Washout Period Treatment2A Treatment 2 (e.g., Theophylline) Washout1->Treatment2A PlaceboB Placebo Washout1->PlaceboB Treatment1C Treatment 1 Washout1->Treatment1C Washout2 Washout Period PlaceboA Placebo Washout2->PlaceboA Treatment1B Treatment 1 Washout2->Treatment1B Treatment2C Treatment 2 Washout2->Treatment2C Treatment1A->Washout1 Treatment2A->Washout2 Analysis Data Analysis and Comparison PlaceboA->Analysis Treatment1B->Analysis Treatment2B->Washout1 PlaceboB->Washout2 Treatment1C->Washout2 Treatment2C->Analysis PlaceboC->Washout1

Caption: A typical three-way cross-over experimental design.

References

A Comparative Analysis of Controlled-Release Formulations: Proxyphylline vs. Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of controlled-release formulations of proxyphylline and theophylline, two methylxanthine derivatives employed in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). While both drugs share a similar therapeutic class, their pharmacokinetic and clinical profiles can differ significantly, particularly in controlled-release dosage forms designed to maintain therapeutic drug concentrations over an extended period. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the available data, highlighting key performance differences and providing insights into the experimental methodologies used to evaluate these formulations.

I. Formulation and In-Vitro Dissolution Characteristics

The design of a controlled-release formulation is critical in modulating the release kinetics of a drug. Various polymers and formulation techniques are employed to achieve a desired dissolution profile. While extensive research has been conducted on controlled-release theophylline formulations, data on this compound is comparatively limited.

Formulation Details
DrugFormulation TypePolymer(s) UsedManufacturing ProcessReference
Theophylline Matrix TabletsHydroxypropyl Methylcellulose (HPMC) K4M, HPMC K100M, Eudragit, ChitosanWet Granulation[1]
Theophylline Matrix TabletsHPMC K15M, Ethyl CelluloseDirect Compression
This compound Sustained-Release Tablets (Neofyllin retard)Not specified in available literatureNot specified in available literature[2]
In-Vitro Dissolution Data

A pivotal in-vitro test for controlled-release formulations is the dissolution profile, which predicts the drug's release pattern in the gastrointestinal tract.

DrugFormulationDissolution MediumApparatusKey FindingsReference
Theophylline, this compound, Diprophylline Sustained-Release FormulationNot specifiedNot specifiedPercentages of dissolved drugs were monitored at 1, 3, and 6 hours.[3][4]
Theophylline Sustained-Release Tablets (Theo-Dur)pH 1 (2h), then pH 6.8 (6h)Not specified>95% released within 5 hours. Release rate: ~11%/hour at pH 1 and ~18%/hour at pH 6.8.[5]
Theophylline Matrix TabletspH 7.4 Phosphate BufferUSP Apparatus II (Paddle)Formulations with HPMC K15M showed more sustained release than those with HPMC 5cps.
This compound Sustained-Release Tablets (Neofyllin retard)No specific in-vitro dissolution data available in the provided search results.--

II. Pharmacokinetic Profiles: In-Vivo Performance

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a drug from its controlled-release formulation. These parameters directly influence the therapeutic efficacy and safety of the medication.

Pharmacokinetic Parameters
ParameterControlled-Release this compound (Neofyllin retard)Controlled-Release TheophyllineReference
Dose 900 mg twice daily250 mg four times daily (microcrystalline)[2]
Volume of Distribution Comparable to theophyllineComparable to this compound[2]
Total Body Clearance Comparable to theophyllineComparable to this compound[2]
Half-life (T½) 8.1 - 12.6 hours (for immediate-release)8.5 - 9.3 hours (for sustained-release)[5][6]
Time to Peak Concentration (Tmax) Not specified for sustained-releaseVaries depending on formulation
Peak Plasma Concentration (Cmax) Not specified for sustained-releaseVaries depending on formulation
Area Under the Curve (AUC) Not specified for sustained-releaseVaries depending on formulation

III. Clinical Efficacy and Safety

Clinical trials provide the ultimate assessment of a drug formulation's performance in a therapeutic setting.

OutcomeControlled-Release this compound (Neofyllin retard)Controlled-Release TheophyllineReference
Bronchodilator Use Statistically significant reduction compared to placebo.Reduction observed, but not statistically significant compared to placebo.[2]
Subjective Side Effects Significantly fewer side effects reported.Occurred significantly more often.[2]

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of typical experimental protocols used in the evaluation of these controlled-release formulations.

In-Vitro Dissolution Testing (Based on Theophylline Studies)
  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Dissolution Medium: Typically, a two-stage dissolution is performed to simulate the gastrointestinal transit. For example, 2 hours in 0.1 N HCl (pH 1.2) followed by a phosphate buffer (pH 6.8 or 7.4) for the remaining duration.

  • Volume of Medium: 900 mL.

  • Temperature: 37 ± 0.5°C.

  • Rotation Speed: 50 or 100 rpm.

  • Sampling: Aliquots are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The volume of the withdrawn sample is replaced with fresh dissolution medium to maintain a constant volume.

  • Analysis: The cumulative percentage of drug released is calculated and plotted against time to obtain the dissolution profile.

In-Vivo Pharmacokinetic Study (Cross-Over Design Example)

A double-blind, cross-over study design is often employed to compare two formulations.

  • Subjects: A cohort of healthy volunteers or patients with the target disease (e.g., adult asthmatics).

  • Washout Period: A sufficient period between the administration of the two formulations to ensure the complete elimination of the first drug before the second is administered.

  • Drug Administration: Subjects receive a single dose or multiple doses of one formulation.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is determined using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, volume of distribution, and clearance.

  • Crossover: After the washout period, the subjects receive the other formulation, and the same procedure is repeated.

V. Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the development and evaluation of controlled-release formulations.

Formulation_Development_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation Evaluation of Formulation drug_excipient Drug-Excipient Compatibility granulation Granulation (Wet/Dry) drug_excipient->granulation compression Direct Compression drug_excipient->compression physicochemical Physicochemical Characterization physicochemical->granulation physicochemical->compression physical_tests Physical Tests (Hardness, Friability) granulation->physical_tests compression->physical_tests coating Coating coating->physical_tests in_vitro In-Vitro Dissolution physical_tests->in_vitro stability Stability Studies in_vitro->stability

Diagram 1: General workflow for the development of controlled-release tablets.

Pharmacokinetic_Study_Workflow cluster_study_design Study Design cluster_drug_admin Drug Administration & Sampling cluster_analysis Analysis subject_recruitment Subject Recruitment randomization Randomization subject_recruitment->randomization formulation_a Administer Formulation A randomization->formulation_a washout Washout Period formulation_b Administer Formulation B washout->formulation_b blood_sampling_a Blood Sampling formulation_a->blood_sampling_a blood_sampling_a->washout plasma_analysis Plasma Drug Concentration Analysis blood_sampling_a->plasma_analysis blood_sampling_b Blood Sampling formulation_b->blood_sampling_b blood_sampling_b->plasma_analysis pk_analysis Pharmacokinetic Parameter Calculation plasma_analysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis

Diagram 2: Workflow of a crossover pharmacokinetic study.

VI. Conclusion

The available evidence suggests that controlled-release this compound may offer a better safety profile with comparable or superior clinical efficacy in certain aspects compared to controlled-release theophylline.[2] Specifically, the use of sustained-release this compound was associated with a significant reduction in the need for rescue bronchodilators and fewer subjective side effects than microcrystalline theophylline.[2]

However, a significant knowledge gap exists regarding the formulation and in-vitro characteristics of controlled-release this compound. The majority of published research focuses extensively on theophylline, with numerous studies detailing the impact of different polymers and manufacturing processes on its release profile.[1][7] To provide a more definitive comparison, further research is imperative to develop and characterize various controlled-release formulations of this compound. Head-to-head clinical trials comparing well-defined, optimized controlled-release formulations of both drugs are necessary to fully elucidate their relative therapeutic value.

This guide serves as a summary of the current state of knowledge and a call to action for further research into controlled-release this compound formulations to potentially offer safer and effective alternatives for patients with respiratory diseases.

References

A Comparative Guide to the Simultaneous Determination of Proxyphylline and Other Xanthines in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and simultaneous quantification of proxyphylline and other xanthine derivatives in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

The primary methods for the simultaneous determination of xanthines in biological matrices are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).[1] Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of different analytical methods for the determination of various xanthines in serum or plasma.

Analytical MethodAnalytesLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
HPLC This compound, Theophylline, Glyphylline, Theobromine, Caffeine, 3-Methylxanthine~0.055 µg/mL (this compound), ~0.040 µg/mL (Theophylline)Not SpecifiedNot Specified[2]
HPLC Uric Acid, Xanthine, HypoxanthineNot SpecifiedNot SpecifiedGood accuracy and precision[3]
HPLC Vancomycin, Aminophylline, CaffeineNot Specified1.0 µg/mL97.8% - 103.1%[4]
LC-MS/MS Theophylline and its metabolitesLOD and LOQ results are shown in Table 1 of the cited paperSee Table 1 in the cited paperDetermined by comparing peak areas of analytes added to plasma[5]
LC-MS/MS Cotinine, Caffeine, and its metabolitesNot SpecifiedNot Specified80% - 105%[6]
Capillary Electrophoresis Hypoxanthine, XanthineNot Specified2 µmol/LNot Specified[7]
Capillary Electrophoresis Allantoin, Uric Acid, Hypoxanthine, XanthineDetectable at 0.3–0.6 mmol/LNot SpecifiedNot Specified
Colorimetric Method Xanthine4.37 µMNot Specified95.5%–115.5% (from spiked serum)[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the separation and quantification of complex mixtures.

Sample Preparation:

  • Serum samples (e.g., 20 µL) are deproteinized.[2] A common method is protein precipitation using agents like perchloric acid.[4]

  • An internal standard, such as 8-chlorotheophylline, is added to the sample.[2]

  • The mixture is centrifuged, and the supernatant is collected for injection into the HPLC system.

Chromatographic Conditions:

  • Column: A C18 column (e.g., Nucifera C18, 250 mm × 4.6 mm, 5 µm) is typically used.[4]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 0.05 mol/L potassium dihydrogen phosphate) is common. The ratio can be adjusted for optimal separation (e.g., 18:82, v/v).[4]

  • Flow Rate: A typical flow rate is 1 mL/min.[4]

  • Detection: UV detection at a specific wavelength (e.g., 280 nm) is used to monitor the eluting compounds.[2][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers enhanced sensitivity and selectivity compared to HPLC with UV detection.[10]

Sample Preparation:

  • Analytes are extracted from plasma using solid-phase extraction (SPE).[6][10]

  • The extract is then concentrated and reconstituted in a suitable solvent for injection.

LC-MS/MS Conditions:

  • Chromatography: Similar to HPLC, a C18 column is often employed for separation.

  • Ionization: Electrospray ionization (ESI) in positive mode is frequently used for xanthines.[6][10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample volume.[11][12]

Sample Preparation:

  • Serum or plasma samples can often be injected directly after minimal pretreatment, such as dilution with the running buffer.[12]

Electrophoretic Conditions:

  • Capillary: A fused-silica capillary is used.

  • Buffer: The choice of buffer is critical for separation. For instance, a borate buffer can be used.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Detection: On-column UV detection is a common method.

Experimental Workflow

The following diagram illustrates a general workflow for the simultaneous determination of xanthines in a serum sample.

Xanthine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing serum_sample Serum Sample Collection deproteinization Deproteinization / Extraction serum_sample->deproteinization internal_standard Addition of Internal Standard deproteinization->internal_standard hplc HPLC internal_standard->hplc Inject lcms LC-MS/MS internal_standard->lcms Inject ce Capillary Electrophoresis internal_standard->ce Inject detection Detection (UV or MS) hplc->detection lcms->detection ce->detection quantification Quantification detection->quantification

Caption: General workflow for xanthine analysis in serum.

Conclusion

The choice of analytical method for the simultaneous determination of this compound and other xanthines in serum depends on the specific requirements of the study. HPLC with UV detection is a robust and widely available technique suitable for many applications.[2][3] For higher sensitivity and selectivity, especially in complex matrices or when analyzing metabolites, LC-MS/MS is the preferred method.[10] Capillary electrophoresis offers advantages in terms of high separation efficiency and low sample and reagent consumption.[7][11] Researchers should consider factors such as the required limit of detection, the complexity of the sample matrix, and available instrumentation when selecting the most appropriate method.

References

Safety Operating Guide

Proper Disposal of Proxyphylline: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Proxyphylline is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical and safety information for the correct disposal of this compound waste, ensuring compliance with regulatory standards and promoting a safe laboratory environment.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling the compound. All handling should occur in a well-ventilated area.[1] In case of a spill, the area should be cleared, ventilated, and the material collected in suitable, closed containers for disposal.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed waste management facility. This ensures the complete destruction of the compound, mitigating potential environmental harm. The following procedure outlines the necessary steps for compliant disposal.

Step 1: Waste Classification and Segregation Based on available Safety Data Sheets (SDS), this compound is not classified as an acute (P-list) or toxic (U-list) hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA).[3][4] However, due to its inherent hazards and potential for environmental harm, it must be treated as a non-hazardous pharmaceutical waste and segregated from general laboratory trash.[2] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Containerization and Labeling Place all solid this compound waste and any materials contaminated with it (e.g., weighing boats, contaminated PPE) into a designated, leak-proof hazardous waste container. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

Step 3: On-Site Accumulation Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory, away from general work areas, and preferably within secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Professional Disposal Contact your institution's EHS department or a licensed hazardous waste management vendor to arrange for pickup and disposal. Provide them with the chemical name and quantity of the waste. All pharmaceutical waste should be disposed of through an approved vendor.[5]

Step 5: Documentation and Record-Keeping Ensure that you receive and retain a copy of the hazardous waste manifest from the disposal vendor.[4] This document tracks the waste from its point of origin to its final disposal facility and serves as proof of compliant disposal.[4]

Quantitative Data Summary

Hazard Classification & DataValue/InformationSource
GHS Hazard Statement H302: Harmful if swallowed[1][2]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]
Oral LD50 (Rat) 460 mg/kg[2]
Oral LD50 (Mouse) 739 mg/kg[2]
Water Hazard Class Class 1: Slightly hazardous for water[2]
Recommended Disposal Method Chemical Incineration[1]

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from Safety Data Sheets for this compound. The primary cited protocol is as follows:

Incineration Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air scrubber system.[1] This process must be carried out by a licensed and permitted hazardous waste disposal facility in accordance with all applicable federal, state, and local regulations.

This compound Disposal Workflow

G start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Step 2: Classify Waste Is it an EPA P- or U-Listed Waste? ppe->classify segregate Step 3: Segregate from General Trash Treat as Non-Hazardous Pharmaceutical Waste classify->segregate No (per SDS) container Step 4: Place in Labeled Hazardous Waste Container segregate->container store Step 5: Store in Designated Satellite Accumulation Area (SAA) container->store contact_ehs Step 6: Contact EHS or Licensed Waste Disposal Vendor store->contact_ehs document Step 7: Obtain & Retain Hazardous Waste Manifest contact_ehs->document end End: Compliant Disposal Complete document->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Proxyphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling of Proxyphylline, a xanthine derivative used in pharmaceutical research and development. Adherence to these procedures is essential to ensure the safety of all personnel and to maintain a secure laboratory environment. The following protocols are designed to be a primary resource for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions for the safe management of this compound from receipt to disposal.

This compound, while utilized for its therapeutic effects as a bronchodilator and vasodilator, requires careful handling due to its potential health effects if improperly managed. This guide is based on established safety protocols for handling potent pharmaceutical compounds and should be used in conjunction with your institution's specific environmental health and safety (EHS) guidelines.

I. Personal Protective Equipment (PPE): A Multi-tiered Approach

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure to this compound. The required level of PPE is dictated by the specific laboratory procedure being performed and the associated risk of exposure through inhalation, dermal contact, or ingestion.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Unpacking and Inventory Single pair of nitrile glovesSafety glasses with side shieldsDisposable lab coatN95 respirator (if potential for airborne particles)
Weighing and Aliquoting (Solid Form) Double-gloving with chemotherapy-rated nitrile glovesChemical splash goggles and a face shieldDisposable, solid-front gown with tight-fitting cuffsNIOSH-approved N95 or higher-level respirator within a certified chemical fume hood
Solution Preparation Double-gloving with chemotherapy-rated nitrile glovesChemical splash gogglesDisposable, solid-front gown with tight-fitting cuffsWork within a certified chemical fume hood
In Vitro / In Vivo Dosing Nitrile glovesSafety glasses with side shields or chemical splash gogglesLab coatAs determined by risk assessment
Waste Disposal Double-gloving with chemotherapy-rated nitrile glovesChemical splash gogglesDisposable, solid-front gown with tight-fitting cuffsN95 respirator (if handling solid waste outside of a fume hood)

Note: All PPE should be donned and doffed in a designated area to prevent the spread of contamination. Hands should be washed thoroughly before donning and after doffing PPE.

II. Operational Plan for Handling this compound

A systematic workflow is critical to minimize the risk of exposure and to ensure the integrity of the research being conducted. The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

G Figure 1. Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet Assemble_PPE Assemble Required PPE Review_SDS->Assemble_PPE Prepare_Work_Area Prepare & Decontaminate Work Area (e.g., Fume Hood) Assemble_PPE->Prepare_Work_Area Weigh_Aliquot Weigh/Aliquot this compound Prepare_Work_Area->Weigh_Aliquot Prepare_Solution Prepare Solution Weigh_Aliquot->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate & Label Hazardous Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Dispose_Waste Dispose of Waste via Certified Vendor Doff_PPE->Dispose_Waste

Figure 1. Operational Workflow for Handling this compound

III. Key Safety Considerations: A Logical Framework

Understanding the hierarchy of controls is fundamental to a robust safety culture. The following diagram illustrates the logical relationships between key safety considerations when working with this compound.

G Figure 2. Hierarchy of Safety Controls for this compound Engineering_Controls Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative_Controls Administrative Controls (e.g., SOPs, Training, Designated Areas) PPE Personal Protective Equipment (e.g., Gloves, Gown, Goggles) Safe_Handling Safe Handling of this compound Safe_Handling->Engineering_Controls Primary Control Safe_Handling->Administrative_Controls Procedural Control Safe_Handling->PPE Last Line of Defense

Figure 2. Hierarchy of Safety Controls for this compound

IV. Disposal Plan: Ensuring Environmental and Personnel Safety

All materials contaminated with this compound must be treated as hazardous chemical waste. Proper segregation and disposal are mandatory to prevent environmental contamination and to comply with regulatory requirements.

  • Solid Waste: All contaminated solid materials, including gloves, gowns, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and any solvents used for decontamination should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management vendor. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's EHS department for any specific questions or in the event of an emergency.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proxyphylline
Reactant of Route 2
Reactant of Route 2
Proxyphylline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.